Streptobiosamine
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
126-05-6 |
|---|---|
Fórmula molecular |
C13H23NO9 |
Peso molecular |
337.32 g/mol |
Nombre IUPAC |
(2R,3R)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-2-hydroxy-2-[(1S)-1-hydroxyethyl]butanedial |
InChI |
InChI=1S/C13H23NO9/c1-6(18)13(21,5-17)8(4-16)23-12-9(14-2)11(20)10(19)7(3-15)22-12/h4-12,14-15,18-21H,3H2,1-2H3/t6-,7-,8-,9-,10-,11-,12-,13+/m0/s1 |
Clave InChI |
UNTJYOFZBHSHIU-HXYRURAXSA-N |
SMILES |
CC(C(C=O)(C(C=O)OC1C(C(C(C(O1)CO)O)O)NC)O)O |
SMILES isomérico |
C[C@@H]([C@](C=O)([C@H](C=O)O[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)NC)O)O |
SMILES canónico |
CC(C(C=O)(C(C=O)OC1C(C(C(C(O1)CO)O)O)NC)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Streptobiosamine; |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Streptobiosamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptobiosamine is a critical disaccharide component of the aminoglycoside antibiotic, streptomycin. A comprehensive understanding of its chemical structure and properties is paramount for researchers in the fields of antibiotic development, carbohydrate chemistry, and microbial biosynthesis. This technical guide provides a detailed overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and relevant experimental protocols. Furthermore, this guide presents visualizations of its chemical structure and its position within the biosynthetic pathway of streptomycin to aid in research and development efforts.
Chemical Structure and Nomenclature
This compound is an amino disaccharide with the systematic IUPAC name (2R,3R)-3-(((2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-2-hydroxy-2-((S)-1-hydroxyethyl)succinaldehyde[1][2]. It is composed of two monosaccharide units: N-methyl-L-glucosamine and L-streptose, linked by an α-(1→2) glycosidic bond[3][4]. The unique branched-chain sugar, streptose, is a defining feature of this disaccharide.
The chemical structure of this compound is visualized in the following diagram:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some data is readily available from computational models, experimental data for properties such as melting point remains elusive in the current literature.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₃NO₉ | [1][2] |
| Molecular Weight | 337.32 g/mol | [1] |
| Exact Mass | 337.1373 Da | [1][2] |
| CAS Number | 126-05-6 | [1][5] |
| Topological Polar Surface Area | 166 Ų | [1] |
| Solubility | Soluble in DMSO | [2] |
| Appearance | Amorphous solid (as hydrochloride salt) | [6] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are expected to be complex due to the presence of numerous chiral centers and overlapping signals. Analysis would typically involve 2D NMR techniques (e.g., COSY, HSQC, HMBC) for complete assignment. The anomeric proton of the N-methyl-L-glucosamine unit is expected to appear in the downfield region, characteristic of glycosidic linkages. The methyl group of the N-methylamino function and the methyl group of the streptose moiety would give rise to distinct singlet and doublet signals, respectively, in the upfield region of the ¹H NMR spectrum.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The fragmentation pattern in tandem mass spectrometry (MS/MS) would be expected to show characteristic losses of water, formaldehyde from the hydroxymethyl group, and cleavage of the glycosidic bond, yielding fragment ions corresponding to the individual N-methyl-L-glucosamine and streptose units.
Experimental Protocols
Isolation of this compound via Acid Hydrolysis of Streptomycin
This compound is typically obtained by the controlled acid hydrolysis of streptomycin. The following protocol is based on established methods described in the literature[3][6].
Materials:
-
Streptomycin hydrochloride
-
Absolute methanol
-
Anhydrous hydrogen chloride
-
Toluene
-
Methanol-ether mixture (e.g., 2:1 and 60:40 v/v)
-
Acid-washed alumina
-
3 N aqueous hydrochloric acid
Procedure:
-
Dissolve streptomycin hydrochloride in absolute methanol containing approximately 1% anhydrous hydrogen chloride.
-
Allow the solution to stand at room temperature for 18-20 hours.
-
Remove the solvent in vacuo and co-evaporate the residue with toluene to remove residual acid.
-
Dissolve the resulting powder in a 2:1 methanol-ether mixture.
-
Apply the solution to a chromatographic column packed with acid-washed alumina.
-
Elute the column with a 60:40 methanol-ether mixture to collect the fraction containing methyl streptobiosaminide dimethyl acetal hydrochloride.
-
Evaporate the solvent from the collected fraction in vacuo.
-
Treat the resulting residue with 3 N aqueous hydrochloric acid at room temperature for approximately four days, monitoring the reaction by polarimetry until a constant optical rotation is achieved.
-
Evaporate the solution to dryness under reduced pressure to yield this compound hydrochloride as an amorphous solid.
Workflow Diagram:
Biological Activity and Signaling Pathways
This compound is a biosynthetic precursor to streptomycin, a potent antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit. While streptomycin exhibits broad-spectrum antibacterial activity, there is limited publicly available data on the specific biological activity of isolated this compound. It is generally considered to be inactive as an antibiotic itself, as the antibacterial properties of streptomycin are conferred by the entire molecule, including the streptidine moiety.
There is currently no direct evidence to suggest that this compound is involved in specific cellular signaling pathways. Its primary known biological role is as a structural component in the biosynthesis of streptomycin by Streptomyces griseus.
The following diagram illustrates the position of this compound in the overall biosynthetic pathway of Streptomycin A.
Conclusion
This compound remains a molecule of significant interest due to its central role in the structure of the antibiotic streptomycin. This technical guide has provided a consolidated overview of its chemical structure, known physicochemical properties, and a detailed protocol for its isolation. While comprehensive experimental spectroscopic and biological activity data are not extensively available, the information presented herein serves as a valuable resource for researchers and professionals in the field. Further investigation into the properties and potential applications of this compound and its derivatives may open new avenues in carbohydrate chemistry and drug discovery.
References
- 1. This compound | C13H23NO9 | CID 20056682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Streptomycin hydrochloride | C21H42Cl3N7O12 | CID 197844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 126-05-6 [chemicalbook.com]
- 6. US2520197A - Hydrolysis of streptomycin hydrochloride - Google Patents [patents.google.com]
The Discovery and History of Streptobiosamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptobiosamine, a critical disaccharide component of the aminoglycoside antibiotic streptomycin, has been a subject of scientific inquiry since its discovery in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details the experimental protocols for its isolation from streptomycin, summarizes its physicochemical and spectroscopic data, and outlines its biosynthetic pathway. This document is intended to serve as a core resource for researchers in natural product chemistry, antibiotic development, and related fields.
Introduction
The discovery of streptomycin in 1943 by Selman Waksman and his team at Rutgers University marked a pivotal moment in the fight against bacterial infections, particularly tuberculosis.[1][2] The elucidation of streptomycin's complex chemical structure revealed it to be composed of three distinct moieties: streptidine, streptose, and N-methyl-L-glucosamine. The latter two components form the disaccharide unit known as this compound.[3][4] this compound constitutes approximately two-thirds of the streptomycin molecule and is crucial for its biological activity.[5] Understanding the chemistry and biology of this compound is therefore essential for comprehending the mechanism of action of streptomycin and for the development of novel aminoglycoside antibiotics.
History and Discovery
The initial structural work on streptomycin in the 1940s involved its degradation into smaller, more manageable fragments. Through acid hydrolysis, researchers were able to isolate the streptidine base and the disaccharide portion, which they named this compound.[5] Pioneering work by scientists such as F.A. Kuehl Jr., E.H. Flynn, N.G. Brink, and K. Folkers was instrumental in characterizing these degradation products and ultimately piecing together the complete structure of streptomycin.[6] Their research, published in a series of papers in the mid-1940s, laid the groundwork for our current understanding of this important class of antibiotics.
Physicochemical and Spectroscopic Data
The chemical structure of this compound is a disaccharide composed of a 2-deoxy-2-(methylamino)-α-L-glucopyranose ring linked to an L-lyxose unit that has a formyl substituent at the 3-position.[7] Its systematic IUPAC name is (2R,3R)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-2-hydroxy-2-[(1S)-1-hydroxyethyl]butanedial.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₃NO₉ | [7] |
| Molecular Weight | 337.32 g/mol | [7] |
| Exact Mass | 337.13728131 Da | [7] |
| CAS Number | 126-05-6 | [7] |
| Appearance | Amorphous solid (as hydrochloride) | [5] |
Table 2: Computed Spectroscopic Data for this compound
| Data Type | Computed Values | Reference |
| ¹H NMR | Predicted spectrum available | |
| ¹³C NMR | Predicted spectrum available | |
| Mass Spectrometry | Monoisotopic Mass: 337.13728131 Da | [7] |
Experimental Protocols
Isolation of this compound Hydrochloride from Streptomycin
The following protocol is based on the acid hydrolysis method described in early literature.[5]
Materials:
-
Streptomycin hydrochloride
-
Anhydrous methanol
-
Hydrogen chloride (gas or solution in methanol)
-
Toluene
-
Diethyl ether
-
Acid-washed alumina
-
3 N Aqueous hydrochloric acid
Procedure:
-
A solution of streptomycin hydrochloride in absolute methanol containing 1% hydrogen chloride is prepared and allowed to stand at room temperature for approximately 19 hours.
-
The solvent is removed in vacuo, and the residue is repeatedly evaporated with toluene to yield a dry powder.
-
The resulting powder is dissolved in methanol, and diethyl ether is added. This solution is then passed through a chromatographic column packed with acid-washed alumina.
-
The column is washed with a methanol-ether mixture. The eluate, containing methyl streptobiosaminide dimethyl acetal hydrochloride, is collected.
-
The solvent from the eluate is evaporated in vacuo to yield the acetal as a tan powder.
-
The methyl streptobiosaminide dimethyl acetal hydrochloride is then treated with approximately 3 N aqueous hydrochloric acid at room temperature for about four days, or until the optical rotation of the reaction mixture becomes constant.
-
The reaction mixture is evaporated to dryness under reduced pressure to yield this compound hydrochloride as an amorphous solid.[5]
Conclusion
This compound remains a molecule of significant interest due to its integral role in the antibiotic activity of streptomycin. While its discovery and initial characterization date back to the early era of antibiotic research, a comprehensive understanding of its chemical synthesis and biological formation continues to be an area of active investigation. This technical guide consolidates the foundational knowledge of this compound, providing researchers with a valuable resource to support further studies in the field of aminoglycoside antibiotics and natural product chemistry. The detailed protocols and compiled data herein are intended to facilitate new research aimed at the development of novel antibacterial agents and a deeper understanding of microbial secondary metabolism.
References
- 1. US2449866A - Streptomycin and process of preparation - Google Patents [patents.google.com]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 126-05-6 [chemicalbook.com]
- 7. This compound | C13H23NO9 | CID 20056682 - PubChem [pubchem.ncbi.nlm.nih.gov]
Streptobiosamine: A Technical Deep Dive into a Core Component of Streptomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomycin, a cornerstone antibiotic in the fight against bacterial infections, particularly tuberculosis, is a complex aminoglycoside comprised of three distinct moieties: streptidine, streptose, and N-methyl-L-glucosamine. The latter two components, a branched-chain sugar and an amino sugar, are linked together to form the disaccharide streptobiosamine . This critical structural unit plays a pivotal role in the biological activity of streptomycin, contributing to its binding affinity for the bacterial ribosome and its subsequent disruption of protein synthesis. This technical guide provides an in-depth exploration of this compound, covering its chemical properties, detailed experimental protocols for its isolation and characterization, and a comprehensive overview of its intricate biosynthetic pathway.
Chemical and Physical Properties of this compound
This compound is a disaccharide with the chemical formula C₁₃H₂₃NO₉ and a molecular weight of 337.32 g/mol .[1][2] It is composed of L-streptose, a unique branched-chain 5-carbon sugar, glycosidically linked to N-methyl-L-glucosamine, a derivative of glucose. The precise linkage and stereochemistry of these two monosaccharides are crucial for the overall structure and function of streptomycin.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₃NO₉ | [1][2] |
| Molecular Weight | 337.32 g/mol | [1][2] |
| IUPAC Name | 5-Deoxy-2-O-[2-deoxy-2-(methylamino)-α-L-glucopyranosyl]-3-C-formyl-L-lyxose | [2] |
| CAS Number | 126-05-6 | [1][3] |
Experimental Protocols
Isolation of this compound via Acid Hydrolysis of Streptomycin
This protocol is adapted from established methods for the cleavage of glycosidic bonds in aminoglycoside antibiotics.[4]
Objective: To isolate this compound hydrochloride from streptomycin sulfate.
Materials:
-
Streptomycin sulfate
-
2 M Sulfuric Acid (H₂SO₄)
-
Barium hydroxide (Ba(OH)₂)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Rotary evaporator
-
Centrifuge
-
Lyophilizer
-
Chromatography column
-
Acid-washed alumina
-
pH meter
Procedure:
-
Hydrolysis: Dissolve streptomycin sulfate in 2 M H₂SO₄ at a concentration of 100 mg/mL. Heat the solution at 80°C for 2 hours to facilitate the hydrolysis of the glycosidic linkage between streptidine and this compound.
-
Neutralization and Precipitation: Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated solution of barium hydroxide until the pH reaches 7.0. This will precipitate barium sulfate.
-
Removal of Precipitate: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the barium sulfate. Carefully decant the supernatant containing this compound and streptidine.
-
Chromatographic Separation:
-
Prepare a chromatography column packed with acid-washed alumina.
-
Concentrate the supernatant under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a minimal amount of methanol.
-
Load the dissolved sample onto the prepared alumina column.
-
Elute the column with a methanol/ether gradient to separate streptidine from this compound. Streptidine will be retained on the column, while this compound will elute.
-
-
Conversion to Hydrochloride Salt: Collect the fractions containing this compound and evaporate the solvent. Dissolve the residue in a small volume of water and add a stoichiometric amount of hydrochloric acid.
-
Lyophilization: Freeze the solution and lyophilize to obtain this compound hydrochloride as a solid powder.
Characterization of this compound
Objective: To confirm the structure of isolated this compound using 1D and 2D NMR techniques.
Instrumentation: 500 MHz (or higher) NMR spectrometer.
Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in 0.5 mL of deuterium oxide (D₂O).
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum to observe the chemical shifts and coupling constants of the protons.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.
-
COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to establish proton-proton coupling networks within the streptose and N-methyl-L-glucosamine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to correlate protons directly attached to carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify long-range proton-carbon correlations, which is crucial for confirming the glycosidic linkage and the position of the methyl and formyl groups.
Expected Spectral Features: The ¹H NMR spectrum will show characteristic signals for the anomeric protons, the methyl group of the N-methyl-L-glucosamine moiety, and the formyl proton of the streptose moiety. 2D NMR experiments will allow for the complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS) coupled with a tandem mass analyzer (e.g., Q-TOF or Orbitrap).
Sample Preparation: Prepare a 1 mg/mL solution of this compound hydrochloride in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.
Expected Fragmentation Pattern: The fragmentation of this compound is expected to involve the cleavage of the glycosidic bond, resulting in fragment ions corresponding to the individual streptose and N-methyl-L-glucosamine moieties. Further fragmentation of these monosaccharide units will provide additional structural information.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving two separate pathways that converge to form the final disaccharide. These pathways are responsible for the synthesis of the two monosaccharide precursors: dTDP-L-rhamnose (the precursor to L-streptose) and N-methyl-L-glucosamine .
Biosynthesis of the Streptose Moiety (via dTDP-L-rhamnose)
The branched-chain sugar L-streptose is derived from D-glucose through a series of enzymatic reactions that proceed via the intermediate dTDP-L-rhamnose.[5][6][7][8][9] This pathway is well-characterized in many bacteria.
Experimental Workflow for Characterizing Rml Enzymes:
Biosynthesis of the N-methyl-L-glucosamine Moiety
The biosynthesis of N-methyl-L-glucosamine also starts from D-glucose and proceeds through the hexosamine biosynthesis pathway to produce glucosamine-6-phosphate.[10] Subsequent steps involving methylation and epimerization lead to the final product. While the complete pathway is not as definitively established as the dTDP-L-rhamnose pathway, key enzymatic steps have been elucidated.
Conclusion
This compound represents a fascinating and vital component of the antibiotic streptomycin. Its unique structure, arising from the convergence of two distinct biosynthetic pathways, is essential for the drug's potent antibacterial activity. The detailed experimental protocols and biosynthetic pathway information provided in this guide offer a comprehensive resource for researchers in natural product chemistry, enzymology, and drug development. A deeper understanding of this compound's formation and function will undoubtedly pave the way for the rational design of novel aminoglycoside antibiotics with improved efficacy and reduced toxicity, a critical endeavor in the face of rising antibiotic resistance.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C13H23NO9 | CID 20056682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 126-05-6 [chemicalbook.com]
- 4. US2520197A - Hydrolysis of streptomycin hydrochloride - Google Patents [patents.google.com]
- 5. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rhamnose-Containing Compounds: Biosynthesis and Applications | MDPI [mdpi.com]
- 8. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]
- 9. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of N-methyl-L-glucosamine from D-glucose by Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Chemical Properties of Streptobiosamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties of Streptobiosamine, an amino disaccharide that is a critical component of the antibiotic streptomycin. This document details its structure, physicochemical characteristics, and reactivity, and provides standardized experimental protocols for its analysis.
Core Chemical and Physical Properties
This compound is an amino disaccharide unit found within the structure of streptomycin, a well-known antibiotic produced by the bacterium Streptomyces griseus.[1] It is formed from the glycosidic linkage of 2-deoxy-2-(methylamino)-α-L-glucopyranose and L-lyxose, the latter of which contains a formyl substituent at the 3-position.[2][3]
The following table summarizes the key quantitative physicochemical properties of this compound for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₃NO₉ | [2][4][5] |
| Molecular Weight | 337.32 g/mol | [2][4] |
| Exact Mass | 337.13728131 Da | [2] |
| CAS Number | 126-05-6 | [2] |
| IUPAC Name | (2R,3R)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-2-hydroxy-2-[(1S)-1-hydroxyethyl]butanedial | [2] |
| Computed XLogP3-AA | -3.8 | [2] |
| Hydrogen Bond Donor Count | 7 | [2] |
| Hydrogen Bond Acceptor Count | 10 | [2] |
| Rotatable Bond Count | 7 | [2] |
| Topological Polar Surface Area | 166 Ų | [2] |
| Heavy Atom Count | 23 | [2] |
| Formal Charge | 0 | [2] |
Synthesis and Reactivity
This compound is biosynthesized as part of the overall streptomycin biosynthetic pathway in Streptomyces griseus. The pathway initiates from D-glucose, which undergoes a series of enzymatic transformations to form the three constituent parts of streptomycin: streptidine, streptose (a component of this compound), and N-methyl-L-glucosamine (the other component of this compound). The biosynthesis of the streptose moiety is known to involve a carbon-carbon rearrangement at the third and fourth carbons of a glucose precursor.[6]
The chemical synthesis of this compound is complex and is typically achieved through the controlled degradation of streptomycin. Acid hydrolysis of streptomycin can cleave the glycosidic bond linking this compound to the streptidine moiety.[7][8] Further degradation of this compound itself can occur under harsh acidic or basic conditions, leading to the separation of its constituent monosaccharides.
This compound's reactivity is primarily dictated by its functional groups, which include hydroxyl groups, a secondary amine, and a formyl group. These groups can undergo various chemical modifications, such as oxidation and reduction.[9] The stability of this compound is influenced by pH and temperature. As a component of streptomycin, its stability is maximal at pH values between 6.5 and 7.0.[10] Significant degradation is observed at higher temperatures and in the presence of certain additives.[10]
Experimental Protocols
The following sections provide detailed methodologies for the characterization of this compound.
This protocol is adapted from established methods for the analysis of streptomycin and related compounds.[4][11][12]
-
Sample Preparation:
-
Dissolve a known quantity of the sample in a suitable solvent (e.g., deionized water or a buffered solution).
-
Perform a protein precipitation step if the sample is in a biological matrix by adding trichloroacetic acid, followed by vortexing and centrifugation.[4]
-
Collect the supernatant and filter through a 0.2 µm syringe filter before injection.[4]
-
-
LC Conditions:
-
Column: HILIC (Hydrophilic Interaction Chromatography) column (e.g., Atlantis HILIC Silica, Waters) or a C18 column (e.g., ZORBAX SB-C18, Agilent) with an ion-pairing reagent.[11]
-
Mobile Phase A: 0.1% Heptafluorobutyric acid in water.[11]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient appropriate for the separation of polar compounds.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 25 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound. The exact m/z values would need to be determined by infusion of a pure standard.
-
Collision Energy and other parameters: Optimize for the specific instrument and analyte.
-
This is a general protocol for obtaining NMR spectra of small molecules like this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Experiment: Standard 1D proton experiment.
-
Parameters: Adjust spectral width, number of scans, and relaxation delay for optimal signal-to-noise and resolution.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled ¹³C experiment (e.g., DEPT or standard broadband decoupled).
-
Parameters: A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
This protocol describes the preparation of a solid sample for IR analysis.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Place the mixture into a pellet-forming die.
-
Apply pressure to form a transparent or translucent pellet.
-
-
IR Spectrum Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Analysis: Acquire a background spectrum of the empty sample compartment, then acquire the sample spectrum. The instrument software will generate the absorbance or transmittance spectrum. Expected characteristic peaks would include O-H stretching, C-H stretching, N-H stretching, and C=O stretching from the formyl group.
-
Biological Activity and Signaling
The primary and well-established biological role of this compound is as a structural component of the antibiotic streptomycin. Streptomycin exerts its antibacterial effect by binding to the 30S subunit of the bacterial ribosome, leading to the misreading of mRNA and inhibition of protein synthesis. There is limited evidence to suggest that this compound has significant biological or signaling activity as an independent molecule. Its importance lies in its contribution to the overall structure and function of streptomycin.
General signaling pathways involving amino acids and their derivatives often include the mTOR, AMPK, and MAPK pathways, which are central to nutrient sensing, cell growth, and stress responses.[13][14] However, specific studies linking this compound to these pathways are currently lacking.
References
- 1. Streptomycin | C21H39N7O12 | CID 19649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C13H23NO9 | CID 20056682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. STREPTOMYCES ANTIBIOTICS. III. DEGRADATION OF STREPTOMYCIN TO this compound DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptomycin; reduction and oxidation products of streptomycin and of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of certain additives on stability of streptomycin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. Confirmatory method for the determination of streptomycin and dihydrostreptomycin in honey by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino Acids in Cell Signaling: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functions and Signaling Pathways of Amino Acids in Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Role of Streptobiosamine in the Biosynthesis of Streptomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptomycin, a cornerstone aminoglycoside antibiotic produced by Streptomyces griseus, has been a critical tool in the fight against bacterial infections for decades. Its complex structure, a pseudotrisaccharide, is assembled from three distinct moieties: streptidine, L-streptose, and N-methyl-L-glucosamine. The latter two components form the disaccharide streptobiosamine, the biosynthesis of which is a fascinating and intricate process. This technical guide provides an in-depth exploration of the enzymatic pathway responsible for the formation of this compound and its subsequent attachment to the streptidine core, offering a valuable resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology. We present a comprehensive overview of the key enzymes involved, their kinetic properties, detailed experimental protocols for their study, and a complete map of the biosynthetic pathway.
Introduction
The discovery of streptomycin revolutionized the treatment of tuberculosis and other serious bacterial infections. Its unique mode of action, targeting the bacterial 30S ribosomal subunit to inhibit protein synthesis, has made it an indispensable therapeutic agent. The biosynthesis of streptomycin is a complex process involving a large gene cluster that orchestrates the synthesis and assembly of its three core components. This guide focuses specifically on the formation of this compound, a disaccharide composed of L-streptose and N-methyl-L-glucosamine. Understanding the intricate enzymatic steps involved in this compound biosynthesis is crucial for efforts aimed at engineering novel aminoglycoside antibiotics with improved efficacy and reduced toxicity.
The this compound Biosynthetic Pathway
The formation of this compound is a multi-step enzymatic process that begins with the central metabolite glucose-6-phosphate. The pathway can be conceptually divided into two main branches: the biosynthesis of the streptose moiety and the biosynthesis of the N-methyl-L-glucosamine moiety, followed by their linkage to form the disaccharide.
Biosynthesis of the Streptose Moiety
The streptose moiety is a branched-chain 6-deoxyhexose, a unique structural feature that is critical for the biological activity of streptomycin. Its biosynthesis proceeds from dTDP-glucose, a common intermediate in the formation of many deoxysugars.[1] The key enzymes involved in this pathway are encoded by the strD, strE, strM, and strL genes within the streptomycin biosynthetic gene cluster.
The pathway for the biosynthesis of dTDP-L-dihydrostreptose, the activated precursor of the streptose moiety, is as follows:
Caption: Biosynthetic pathway of dTDP-L-dihydrostreptose.
Biosynthesis of the N-methyl-L-glucosamine Moiety
The biosynthesis of N-methyl-L-glucosamine from D-glucose has been studied, and it is understood that the conversion from a D-hexose to an L-hexose occurs without the cleavage of the carbon skeleton.[2][3] Isotope labeling studies have indicated that the hydrogen atom at the C-3 position of glucose is involved in this transformation.[2] While the complete enzymatic pathway and the specific genes involved in S. griseus are not as well-characterized as the streptose pathway, it is hypothesized to proceed from glucose-6-phosphate.
A proposed pathway for the formation of the N-methyl-L-glucosamine moiety is outlined below:
Caption: Proposed biosynthetic pathway of N-methyl-L-glucosamine.
Formation of this compound and Attachment to Streptidine
The final steps in the formation of the this compound moiety and its attachment to the streptidine core are catalyzed by specific glycosyltransferases. The enzyme dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase, likely encoded by the strS gene, catalyzes the transfer of the dihydrostreptose moiety from dTDP-L-dihydrostreptose to streptidine-6-phosphate.[4] Subsequently, a second glycosyltransferase attaches the N-methyl-L-glucosamine moiety to form dihydrostreptomycin-6-phosphate.[5] The final maturation steps, including the oxidation of the dihydrostreptose moiety to streptose, complete the biosynthesis of streptomycin.
The assembly of the streptomycin molecule is depicted in the following workflow:
Caption: Final assembly steps of streptomycin biosynthesis.
Quantitative Data on Key Enzymes
The efficiency of the this compound biosynthetic pathway is determined by the kinetic parameters of its constituent enzymes. While comprehensive kinetic data for all enzymes from S. griseus is not available, studies on homologous enzymes from other actinomycetes provide valuable insights.
| Enzyme | Gene | Substrate(s) | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | Source Organism |
| StrE (dTDP-glucose 4,6-dehydratase) | strE | dTDP-D-glucose | 31.3 | 309 | - | Streptomyces sp. C5[6] |
| NAD⁺ | 19.2 | - | - | Streptomyces sp. C5[6] | ||
| StrM (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) | strM | dTDP-4-keto-6-deoxy-D-glucose | 25 (apparent) | - | 0.88 | Streptomyces griseus[7][8] |
| StrL (dTDP-dihydrostreptose synthase) | strL | dTDP-4-keto-L-rhamnose | - | - | - | Streptomyces griseus |
Note: The K_m_ for StrM was determined in a coupled assay with the subsequent enzyme. The k_cat_ was calculated from published data. Kinetic data for StrD and a complete set for StrL are not currently available in the literature.
Detailed Experimental Protocols
The study of the this compound biosynthetic pathway relies on a variety of experimental techniques, from enzyme purification and activity assays to genetic manipulation of the producing organism.
Enzyme Purification
General Protocol for Purification of His-tagged this compound Biosynthesis Enzymes from E. coli
This protocol can be adapted for the purification of StrD, StrE, StrM, and StrL.
Workflow:
Caption: General workflow for enzyme purification.
Methodology:
-
Gene Cloning and Expression: The gene of interest (strD, strE, strM, or strL) is cloned into a suitable expression vector (e.g., pET series) with an N- or C-terminal polyhistidine tag. The resulting plasmid is transformed into an E. coli expression strain such as BL21(DE3).
-
Cell Culture and Induction: A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD_600_ of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lysis is performed by sonication on ice. The cell lysate is then clarified by centrifugation at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Dialysis and Concentration: The eluted fractions containing the purified protein are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and for buffer exchange. The protein is then concentrated using a centrifugal filter unit.
-
Purity Assessment and Storage: The purity of the enzyme is assessed by SDS-PAGE. The purified enzyme is stored at -80°C.
Enzyme Assays
4.2.1. dTDP-glucose Synthase (StrD) Assay
This is a coupled spectrophotometric assay that measures the formation of pyrophosphate.
Reaction Mixture (1 mL):
-
50 mM Tris-HCl, pH 8.0
-
5 mM MgCl₂
-
1 mM dTTP
-
1 mM Glucose-1-phosphate
-
0.2 mM NADH
-
1 unit Pyrophosphate-dependent phosphofructokinase
-
1 unit Aldolase
-
1 unit Triosephosphate isomerase
-
1 unit Glycerol-3-phosphate dehydrogenase
-
Purified StrD enzyme
Procedure:
-
Assemble the reaction mixture without StrD in a cuvette.
-
Incubate at 30°C for 5 minutes to obtain a stable baseline.
-
Initiate the reaction by adding the StrD enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
4.2.2. dTDP-glucose 4,6-dehydratase (StrE) Assay
This assay measures the formation of the product, dTDP-4-keto-6-deoxy-D-glucose, which has a characteristic absorbance after alkaline treatment.
Reaction Mixture (0.5 mL):
-
50 mM Tris-HCl, pH 8.5
-
1 mM NAD⁺
-
2 mM dTDP-D-glucose
-
Purified StrE enzyme
Procedure:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 0.1 mL of 1 M NaOH.
-
Heat the mixture at 100°C for 10 minutes to develop a chromophore.
-
Cool on ice and measure the absorbance at 320 nm.
-
A standard curve can be generated using known concentrations of the product.
4.2.3. dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (StrM) and dTDP-dihydrostreptose Synthase (StrL) Coupled Assay
This coupled assay measures the consumption of NADPH by StrL.
Reaction Mixture (1 mL):
-
50 mM Potassium phosphate buffer, pH 7.5
-
0.2 mM NADPH
-
0.5 mM dTDP-4-keto-6-deoxy-D-glucose (substrate for StrM)
-
Purified StrM enzyme
-
Purified StrL enzyme
Procedure:
-
Assemble the reaction mixture without the substrate in a cuvette.
-
Incubate at 30°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding dTDP-4-keto-6-deoxy-D-glucose.
-
Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADPH.
Gene Knockout in Streptomyces griseus using CRISPR-Cas9
This protocol provides a general framework for deleting genes involved in this compound biosynthesis.
Workflow:
Caption: Workflow for CRISPR-Cas9 mediated gene knockout.
Methodology:
-
Design and Construction of the Knockout Plasmid:
-
Design a specific single guide RNA (sgRNA) targeting the gene of interest.
-
Amplify ~1 kb upstream and downstream homology arms flanking the target gene from S. griseus genomic DNA.
-
Assemble the sgRNA cassette and the homology arms into a CRISPR-Cas9 vector suitable for Streptomyces (e.g., pCRISPomyces-2).
-
-
Conjugation:
-
Transform the final knockout plasmid into a suitable E. coli donor strain (e.g., S17-1).
-
Grow the E. coli donor and S. griseus recipient strains to mid-log phase.
-
Mix the donor and recipient cultures and spot them onto a suitable mating medium (e.g., ISP4 agar).
-
Incubate the mating plates at 30°C for 16-20 hours.
-
-
Selection and Screening:
-
Overlay the mating plates with an appropriate antibiotic selection (e.g., nalidixic acid to select against E. coli and apramycin to select for the plasmid).
-
Incubate the plates until exconjugant colonies appear.
-
Patch the exconjugants onto fresh selective plates.
-
Screen for the desired deletion by colony PCR using primers flanking the target gene.
-
-
Verification:
-
Confirm the gene deletion in positive clones by PCR and subsequent DNA sequencing of the amplified fragment.
-
Conclusion
The biosynthesis of this compound is a testament to the intricate and elegant enzymatic machinery present in Streptomyces griseus. A thorough understanding of this pathway, from the initial commitment of glucose to the final glycosylation events, is paramount for future endeavors in antibiotic research and development. This technical guide has provided a comprehensive overview of the current knowledge, including the key enzymes, their kinetic properties, and detailed experimental protocols. While some gaps in our understanding remain, particularly concerning the complete elucidation of the N-methyl-L-glucosamine biosynthetic pathway and the precise kinetic parameters of all enzymes, the information presented here serves as a solid foundation for further research. The continued exploration of this fascinating biosynthetic pathway holds the promise of unlocking new strategies for the generation of novel aminoglycoside antibiotics to combat the ever-growing threat of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of streptomycin. Purification and properties of a dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of N-methyl-L-glucosamine from D-glucose by Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Biosynthesis of streptomycin. Enzymatic formation of dihydrostreptomycin 6-phosphate from dihydrostreptosyl streptidine 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and characterization of TDP-D-glucose 4,6-dehydratase from anthracycline-producing streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of streptomycin. dTDP-dihydrostreptose synthase from Streptomyces griseus and dTDP-4-keto-L-rhamnose 3,5-epimerase from S. griseus and Escherichia coli Y10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spinning sugars in antigen biosynthesis: characterization of the Coxiella burnetii and Streptomyces griseus TDP-sugar epimerases - PMC [pmc.ncbi.nlm.nih.gov]
Streptobiosamine: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptobiosamine is a disaccharide that constitutes a significant portion of the well-known aminoglycoside antibiotic, streptomycin.[1] Composed of L-streptose and N-methyl-L-glucosamine, this molecule is of considerable interest to researchers in the fields of antibiotic development, carbohydrate chemistry, and microbial biosynthesis. Understanding its natural origins and the methods for its isolation is crucial for further investigation into its bioactivity, potential modifications, and applications. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation.
Natural Sources of this compound
This compound is not typically found as a free disaccharide in nature. Instead, its primary natural source is as a key structural component of the antibiotic streptomycin.
Streptomyces griseus: The Primary Producer
The most well-documented natural source of streptomycin, and by extension this compound, is the Gram-positive bacterium Streptomyces griseus.[2] This soil-dwelling actinomycete is renowned for its ability to produce a wide array of secondary metabolites, including numerous antibiotics. The biosynthesis of streptomycin within S. griseus is a complex process that involves the assembly of three distinct moieties: streptidine, streptose, and N-methyl-L-glucosamine. The latter two combine to form the this compound portion of the molecule.
Table 1: Natural Source of this compound
| Compound | Natural Source Organism | Class of Organism | Typical Environment |
| This compound | Streptomyces griseus | Actinomycete (Bacterium) | Soil |
Biosynthesis of this compound Precursors
The biosynthesis of this compound within Streptomyces griseus involves the independent synthesis of its two constituent monosaccharides, L-streptose and N-methyl-L-glucosamine, both of which are derived from D-glucose.
Biosynthesis of L-Streptose and N-methyl-L-glucosamine
The formation of streptose and N-methyl-L-glucosamine proceeds through distinct enzymatic pathways originating from D-glucose. The streptose moiety is synthesized via a dTDP-glucose pathway. While the complete biosynthetic route for N-methyl-L-glucosamine is not fully elucidated, it is understood to also originate from D-glucose, with a proposed gene cluster responsible for its synthesis.
Isolation of this compound
The isolation of this compound is typically achieved through the chemical degradation of streptomycin, primarily via acid hydrolysis. This process cleaves the glycosidic bond linking the this compound moiety to the streptidine core of the streptomycin molecule.
Experimental Protocol: Acid Hydrolysis of Streptomycin Hydrochloride
The following protocol is based on established methods for the acid hydrolysis of streptomycin to yield this compound hydrochloride.[3]
Materials:
-
Streptomycin hydrochloride
-
Absolute methanol
-
1% Hydrogen chloride in absolute methanol
-
Toluene
-
Methanol-ether solution
-
Acid-washed alumina
-
3 N Hydrochloric acid
Procedure:
-
Methanolysis of Streptomycin: Dissolve streptomycin hydrochloride in absolute methanol containing 1% hydrogen chloride. Allow the solution to stand at room temperature for approximately 19 hours.
-
Solvent Removal: Remove the solvent in vacuo. To ensure complete removal of the acid, repeatedly evaporate the residue with toluene. This results in a powdered product.
-
Adsorption Chromatography:
-
Dissolve the resulting powder in a methanol-ether solution.
-
Prepare a chromatography column with acid-washed alumina.
-
Pass the methanol-ether solution through the alumina column. The streptidine hydrochloride will be adsorbed onto the alumina.
-
Collect the eluate containing methyl streptobiosaminide dimethyl acetal hydrochloride.
-
-
Hydrolysis to this compound:
-
Evaporate the collected eluate to dryness to obtain methyl streptobiosaminide dimethyl acetal hydrochloride.
-
Dissolve this intermediate in 3 N hydrochloric acid.
-
Allow the solution to stand at room temperature for approximately four days, or until the optical rotation of the solution becomes constant.
-
-
Final Isolation: Remove the hydrochloric acid at room temperature under reduced pressure to yield amorphous this compound hydrochloride.
Table 2: Quantitative Data for this compound Isolation (Example)
| Starting Material | Intermediate | Intermediate Yield | Final Product | Final Yield | Reference |
| 1.97 g Streptomycin Hydrochloride | Methyl streptobiosaminide dimethyl acetal hydrochloride | 2.14 g (crude powder) | This compound hydrochloride | 324 mg | [3] |
| 388 mg Methyl streptobiosaminide dimethyl acetal hydrochloride | - | - | This compound hydrochloride | 324 mg | [3] |
Note: The yields are based on a specific patent and may vary depending on the exact experimental conditions and purification efficiency.
Purification and Characterization
Further purification of the amorphous this compound hydrochloride can be achieved through techniques such as recrystallization. The choice of solvent for recrystallization is critical and often requires empirical determination. A common approach involves dissolving the crude product in a minimal amount of a solvent in which it is sparingly soluble at room temperature but more soluble upon heating, followed by slow cooling to induce crystallization.
Characterization of the purified this compound can be performed using various spectroscopic and analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Polarimetry: To measure the optical rotation.
Conclusion
This compound, a key component of the antibiotic streptomycin, originates from the metabolic pathways of Streptomyces griseus. Its isolation, primarily achieved through the controlled acid hydrolysis of streptomycin, provides a valuable starting material for a range of scientific investigations. The detailed protocols and biosynthetic context provided in this guide are intended to support researchers in the fields of natural product chemistry, antibiotic research, and drug development in their efforts to explore the potential of this important disaccharide. Further research into optimizing isolation yields and exploring the bioactivity of this compound and its derivatives is warranted.
References
Streptobiosamine: A Comprehensive Technical Guide to its Nomenclature, Properties, and Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Streptobiosamine is a critical disaccharide component of the aminoglycoside antibiotic, streptomycin. A thorough understanding of its chemical identity, properties, and biological origins is paramount for researchers in antibiotic development and related fields. This technical guide provides a detailed overview of the nomenclature, synonyms, and physicochemical properties of this compound. It further delves into its biosynthetic pathway as a key constituent of streptomycin and outlines experimental protocols for its isolation and analysis. This document aims to serve as a comprehensive resource for scientists and professionals engaged in the study and application of this important biomolecule.
Nomenclature and Synonyms
This compound is systematically named according to IUPAC nomenclature, though it is also known by several synonyms. A clear understanding of these naming conventions is essential for unambiguous scientific communication.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R,3R)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-2-hydroxy-2-[(1S)-1-hydroxyethyl]butanedial [1].
Chemical Structure
This compound is an amino disaccharide composed of two monosaccharide units: streptose and N-methyl-L-glucosamine, linked by an α-(1→2)-glycosidic bond[2][3].
Synonyms and Identifiers
A variety of synonyms and identifiers are used in literature and chemical databases to refer to this compound. These are summarized in the table below for easy reference.
| Identifier Type | Value |
| CAS Registry Number | 126-05-6[1][2][4][5] |
| ChEBI ID | CHEBI:9283[1] |
| PubChem CID | 20056682[1] |
| MeSH Entry Term | This compound[1] |
| Other Synonyms | 5-Deoxy-2-O-[2-deoxy-2-(methylamino)-α-L-glucopyranosyl]-3-C-formyl-L-lyxose[2][5]L-Lyxose, 5-deoxy-2-O-(2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl)-3-C-formyl-[1] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, analysis, and application in research. Key quantitative data are presented in the following table.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₃NO₉ | [1][2][4] |
| Molecular Weight | 337.32 g/mol | [1][2][4] |
| Exact Mass | 337.1373 Da | [4] |
| Percent Composition | C: 46.29%, H: 6.87%, N: 4.15%, O: 42.69% | [2] |
| Boiling Point (Predicted) | 579.3 ± 50.0 °C | [5] |
| Density (Predicted) | 1.46 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 11.71 ± 0.29 | [5] |
Biological Significance and Biosynthesis
This compound is a fundamental structural component of streptomycin, an antibiotic produced by the bacterium Streptomyces griseus[2][3]. It does not possess antibiotic activity on its own but is essential for the overall structure and function of streptomycin. The biosynthesis of this compound is an integral part of the streptomycin biosynthetic pathway, with its two constituent monosaccharides, streptose and N-methyl-L-glucosamine, being synthesized via separate pathways originating from D-glucose[6].
Streptomycin Biosynthesis Overview
The biosynthesis of streptomycin is a complex process involving the convergence of three distinct pathways that produce the three components of the final molecule: streptidine, streptose, and N-methyl-L-glucosamine. These three components are then assembled to form streptomycin.
Biosynthesis of Streptose
The streptose moiety of this compound is synthesized from D-glucose through a pathway involving dTDP-glucose. A key step in this pathway is a carbon-carbon rearrangement of a 6-deoxy-4-oxyhexose derivative, where carbon 3 of the glucose backbone becomes the branch carbon of the C-formyl group in streptose[1][5].
References
- 1. Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 2. lcms.cz [lcms.cz]
- 3. Streptomycin Analyzed by HPLC - AppNote [mtc-usa.com]
- 4. NMR analysis and site-specific protonation constants of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Early Research on Streptobiosamine and Its Derivatives: A Technical Guide
This technical guide provides an in-depth overview of the early research concerning streptobiosamine and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of foundational knowledge. The guide focuses on the synthesis, biological activity, and mechanisms of action as understood in the initial decades of research following the discovery of streptomycin.
Data Presentation
The following tables summarize the available quantitative data on the antibacterial activity of streptomycin and some of its early derivatives. Data from this era is often less standardized than in modern studies; however, the presented information offers a comparative glimpse into the bioactivity of these foundational compounds.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Streptomycin against Leptospira Strains
| Strain | Species | Serogroup | Clinical Sample | MIC (µg/ml) | MBC (µg/ml) |
| OV5 | L. interrogans | Sejroe | Vaginal fluid | 0.39 | 1.56 |
| 61H | L. interrogans | Pomona | Urine | 3.13 | 3.13 |
| 3759 | L. kirschneri | Pomona | Urine | 0.78 | 3.13 |
| U291 | L. santarosai | Grippotyphosa | Urine | 3.13 | 25 |
| CAP 5940 | L. kirschneri | Icterohaemorrhagiae | Urine | 1.56 | 1.56 |
| M9/99 | L. interrogans | Icterohaemorrhagiae | Kidney | 3.13 | 3.13 |
Table 2: Antibacterial Activity of Early Streptomycin Derivatives
| Derivative | Test Organism | Activity Metric | Result |
| Dihydrostreptomycin | Mycobacterium tuberculosis | Bactericidal Activity | Highly bactericidal |
| Dihydrostreptomycin | Gram-positive bacteria | Antibiotic Activity | Active |
| Dihydrostreptomycin | Mycobacterium species | Antibiotic Activity | Active |
| Nitroethane derivative of Streptomycin | Micrococcus pyogenes | Antibiotic Potency | Active |
| 1-Nitropropane derivative of Streptomycin | Micrococcus pyogenes | Antibiotic Potency | Active |
Table 3: Inhibition Zone Diameters of Streptomycin against Various Bacteria
| Bacterial Strain | Inhibition Zone Diameter (mm) |
| Bacillus subtilis | 15.9 |
| Staphylococcus aureus | 27.6 |
| Pseudomonas aeruginosa | 24.3 |
| Escherichia coli | 29.2 |
| Salmonella Typhimurium | 27.5 |
Experimental Protocols
Detailed methodologies for key experiments cited in early research are provided below.
Protocol 1: Synthesis of Dihydrostreptomycin from Streptomycin
This protocol is based on the reduction of the aldehyde group in the streptose moiety of streptomycin.
Materials:
-
Streptomycin sulfate
-
Deionized water
-
Triethylamine
-
Sodium borohydride
-
6 N Sulfuric acid
Procedure:
-
Dissolve 10.0 g of streptomycin sulfate in 70 mL of deionized water with stirring.
-
Adjust the pH of the solution to 8.0 using triethylamine.
-
In a separate container, dissolve 0.34 g of sodium borohydride in 10 mL of deionized water.
-
Add the sodium borohydride solution dropwise to the stirred streptomycin solution over a period of 5 minutes at room temperature.
-
Continue stirring the reaction mixture at room temperature for 30 minutes.
-
Acidify the mixture to pH 1.5 by the slow addition of 6 N H₂SO₄ to yield dihydrostreptomycin.[1]
Protocol 2: Synthesis of Nitroalkane Derivatives of Streptomycin
This protocol describes the reaction of the aldehyde group of streptomycin with nitroalkanes.
Materials:
-
Streptomycin hydrochloride-calcium chloride double salt
-
Dry methanol
-
0.28 N Sodium methylate in dry methanol
-
Nitromethane
-
Dry ethanol
-
Ether
-
Glacial acetic acid
Procedure:
-
To a solution of 1 g of streptomycin hydrochloride-calcium chloride double salt in 20 ml of dry methanol, add 4 ml of 0.28 N sodium methylate in dry methanol. A white precipitate will form.
-
Add 0.5 ml of nitromethane, which will dissolve the precipitate.
-
The clear yellow solution will become turbid within a few minutes, and precipitation of the sodium salts of the epimeric nitro alcohol streptomycin derivatives will be practically complete within one hour.
-
Centrifuge the precipitated salts, wash once with dry ethanol, then with ether, and dry.
-
To isolate the free nitroalkane derivatives, the sodium salts can be resuspended in methanol, and a small amount of glacial acetic acid is added.[2]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a general protocol for determining the MIC of an antimicrobial agent against bacteria.
Materials:
-
96-well microtiter plate
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum, standardized to 0.5 McFarland turbidity and then diluted to a final concentration of 5 x 10⁵ CFU/mL in each well
-
Stock solution of the antibiotic to be tested
Procedure:
-
Add 100 µL of MHB to each well of a 96-well plate.
-
Create a two-fold serial dilution of the antibiotic by adding 100 µL of the stock solution to the first well and then transferring 100 µL to each successive well.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria and medium, no antibiotic) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Mandatory Visualization
The following diagrams illustrate key concepts in the early research of this compound and its derivatives.
Caption: Synthesis pathways for Dihydrostreptomycin and Nitroalkane derivatives from Streptomycin.
Caption: Mechanism of action of Streptomycin on the bacterial ribosome, leading to cell death.
References
The Unseen Engine: A Technical Guide to the Biological Significance of the Streptobiosamine Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
The streptobiosamine moiety, a unique disaccharide composed of N-methyl-L-glucosamine and the branched-chain sugar streptose, forms a critical component of the aminoglycoside antibiotic streptomycin. For decades, streptomycin has been a cornerstone in the treatment of various bacterial infections, most notably tuberculosis. This technical guide delves into the profound biological significance of the this compound moiety, dissecting its pivotal role in the mechanism of action of streptomycin, its biosynthesis, and its implications for drug development. Through a comprehensive review of current scientific literature, this document provides researchers and drug development professionals with an in-depth understanding of this crucial molecular entity.
The this compound Moiety: A Key Player in Antibacterial Activity
The primary biological significance of the this compound moiety is intrinsically linked to the antibacterial action of streptomycin. Streptomycin exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 30S ribosomal subunit, inducing codon misreading and inhibiting the translocation of the peptidyl-tRNA, ultimately leading to cell death.[1][2][3]
Binding to the 30S Ribosomal Subunit
The this compound moiety, along with the streptidine ring of streptomycin, plays a crucial role in the high-affinity binding to the 16S rRNA component of the 30S subunit. X-ray crystallography studies have revealed that streptomycin binds in a deep pocket of the 16S rRNA, primarily interacting with helices h27, h44, and h45, and the ribosomal protein S12.[4][5] The streptose portion of the this compound moiety forms specific hydrogen bonds with the phosphate backbone of the 16S rRNA, contributing significantly to the stability of the streptomycin-ribosome complex.
Induction of Conformational Changes and Codon Misreading
Upon binding, streptomycin, including its this compound component, induces a significant conformational change in the decoding center (A-site) of the 30S subunit.[4] This distortion affects the delicate balance of ribosomal states required for accurate decoding of the mRNA template. The altered conformation of the A-site leads to a decreased fidelity of the codon-anticodon recognition process, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[1] This production of aberrant proteins disrupts essential cellular functions and contributes to the bactericidal effect of the antibiotic.
Quantitative Analysis of Streptomycin-Ribosome Interaction
The affinity of streptomycin for the bacterial ribosome has been quantified using various biophysical techniques. These studies provide crucial data for understanding the potency of the antibiotic and for the development of novel derivatives.
| Parameter | Value | Organism/System | Method | Reference |
| Dissociation Constant (Kd) | 0.8 nM | Mycobacterium tuberculosis H37Rv 70S ribosomes | Isothermal Titration Calorimetry (ITC) | [6] |
| Dissociation Constant (Kd) | 340 nM | Mycobacterium tuberculosis ΔgidB mutant 70S ribosomes | Isothermal Titration Calorimetry (ITC) | [6] |
Table 1: Binding Affinity of Streptomycin to Bacterial Ribosomes. The gidB gene encodes a methyltransferase that modifies the 16S rRNA. Its absence in the mutant strain leads to a significant decrease in the binding affinity of streptomycin, highlighting the importance of specific rRNA modifications for optimal drug binding.
Biosynthesis of the this compound Moiety
The intricate structure of this compound is assembled through a complex biosynthetic pathway in Streptomyces griseus, the primary producer of streptomycin. The pathway begins with D-glucose, which undergoes a series of enzymatic transformations to yield the final disaccharide.
The biosynthesis of the streptose unit is particularly noteworthy as it involves a unique rearrangement of the glucose backbone to form the characteristic branched-chain sugar. The N-methyl-L-glucosamine moiety is also derived from glucose through a separate series of enzymatic reactions. While the overall pathway has been elucidated, detailed kinetic data for each enzymatic step remains an active area of research.
References
- 1. Streptomycin Analyzed by HPLC - AppNote [mtc-usa.com]
- 2. Toeprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Attachment Site of Streptomycin to the 30S Ribosomal Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A structural basis for streptomycin-induced misreading of the genetic code - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Streptomycin [pdb101.rcsb.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Chemical Synthesis of Streptobiosamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptobiosamine, a key disaccharide component of the antibiotic streptomycin, is a critical molecule for synthetic and medicinal chemistry studies aimed at developing novel aminoglycoside antibiotics.[1][2] Comprised of N-methyl-L-glucosamine and streptose, its unique structure presents a significant synthetic challenge.[1] Historically, the most prevalent method for obtaining this compound has been through the controlled degradation of streptomycin.[2][3][4] This document provides detailed protocols for the isolation of this compound via acid-catalyzed hydrolysis of streptomycin, a practical approach for obtaining this valuable building block.
Introduction
This compound is an amino disaccharide that constitutes a significant portion of the streptomycin molecule.[1][5] Its structure consists of a 2-deoxy-2-(methylamino)-alpha-L-glucopyranose ring linked to a 3-C-formyl-L-lyxose (streptose) moiety.[1][5] The development of new aminoglycoside antibiotics with improved efficacy and reduced side effects often relies on the availability of key structural motifs like this compound for modification and analogue synthesis. While total synthesis of complex carbohydrates is a formidable task, the degradation of readily available natural products provides an efficient route to valuable synthons. This application note details the established method of obtaining this compound through the acid cleavage of streptomycin.
Data Presentation
Table 1: Key Steps in the Preparation of this compound from Streptomycin
| Step | Description | Key Reagents | Typical Conditions | Expected Outcome |
| 1 | Acid Hydrolysis | Streptomycin sulfate, 3 N HCl in methanol, Dichloromethane | Reflux, 16 hours | Cleavage of the glycosidic bond between streptidine and this compound. |
| 2 | Neutralization | Triethylamine | Ice bath | Neutralization of the acidic reaction mixture. |
| 3 | Purification | Not specified in detail in the initial search results, but would typically involve chromatographic methods. | Silica gel chromatography or other forms of column chromatography. | Isolation of this compound derivatives. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of a Protected Dihydrostreptomycin Derivative
This protocol is adapted from a procedure for the cleavage of a fully protected dihydrostreptomycin derivative to yield a protected streptobiosaminide.[2] This method is illustrative of the general principle of glycosidic bond cleavage in streptomycin.
Materials:
-
Fully protected dihydrostreptomycin derivative (e.g., a benzylated and azido-modified version)
-
3 N HCl in methanol
-
Dichloromethane
-
Triethylamine
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
Procedure:
-
Suspend the protected dihydrostreptomycin derivative (e.g., 4.0 g) in 3 N HCl in methanol (40 mL) in a round-bottom flask.[2]
-
Add dichloromethane dropwise until a clear solution is obtained.[2]
-
Heat the reaction mixture to reflux with stirring for 16 hours.[2]
-
After 16 hours, cool the reaction mixture in an ice bath.[2]
-
Slowly add triethylamine dropwise to neutralize the acid.[2]
-
The resulting mixture contains the protected methyl streptobiosaminide, which can be purified by appropriate chromatographic techniques.
Visualizations
Workflow for the Preparation of a this compound Derivative
Caption: A simplified workflow for the preparation of a this compound derivative from a streptomycin precursor.
References
- 1. This compound [drugfuture.com]
- 2. Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C13H23NO9 | CID 20056682 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory-Scale Preparation of Streptobiosamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale preparation of streptobiosamine derivatives, key components for the synthesis of novel aminoglycoside antibiotics and other bioactive molecules. The primary method outlined is the acid-catalyzed degradation of streptomycin, a readily available starting material.
Introduction
This compound is a disaccharide composed of N-methyl-L-glucosamine and streptose. It forms a core component of the antibiotic streptomycin.[1] The controlled cleavage of the glycosidic bond between this compound and the streptidine moiety in streptomycin provides a practical route to obtaining this compound derivatives for research and development. These derivatives are valuable building blocks in medicinal chemistry for the development of new therapeutic agents. This protocol is based on established methods for the degradation of streptomycin.[2][3]
Experimental Overview
The overall process involves the acid-catalyzed methanolysis of a protected dihydrostreptomycin derivative to cleave the glycosidic linkage, followed by purification to isolate the desired this compound derivative. The workflow is designed for a gram-scale synthesis, making it suitable for typical laboratory research needs.[2][3]
Caption: Experimental workflow for the preparation of a this compound derivative from streptomycin.
Detailed Experimental Protocol
This protocol is adapted from a gram-scale synthesis of a streptamine derivative which involves the key glycosidic bond cleavage step.[2][3]
Materials and Equipment:
-
Streptomycin sulfate
-
Sodium borohydride (NaBH₄)
-
Reagents for protection steps (e.g., for hydrolysis, azide formation, and benzylation as described in the source literature)[2]
-
Hydrochloric acid (HCl) in methanol
-
Solvents for reaction and chromatography (e.g., Methanol, Dichloromethane, Ethyl acetate, Hexane)
-
Silica gel for column chromatography
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chambers
Procedure:
Step 1: Reduction of Streptomycin
-
Commercially available streptomycin sulfate is first reduced to dihydrostreptomycin. This is typically achieved using an aqueous solution of sodium borohydride.[2][3]
Step 2: Protection of Functional Groups
-
The dihydrostreptomycin is then subjected to a series of protection steps to ensure selective cleavage later on. These steps include:
-
Hydrolysis of the two guanidine residues.
-
Reprotection of the resulting primary amines as azides.
-
Note: Detailed protocols for these protection steps can be found in the cited literature and are crucial for achieving the desired final product.
-
Step 3: Glycosidic Bond Cleavage
-
The fully protected dihydrostreptomycin derivative is dissolved in a solution of HCl in methanol.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a defined period to facilitate the cleavage of the glycosidic bond between the streptamine core and the this compound moiety.[2][3]
-
The progress of the reaction should be monitored by TLC.
Step 4: Purification
-
Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator.
-
The resulting crude residue is then purified by silica gel column chromatography.
-
A suitable eluent system, such as a gradient of ethyl acetate in hexane, is used to separate the desired this compound derivative from the streptamine portion and other byproducts.[3]
Quantitative Data Summary
The following table summarizes typical quantitative data for key steps in the synthesis, extracted from the referenced literature.[2][3] Note that yields are for a specific protected streptamine derivative and may vary for the this compound portion.
| Parameter | Value | Reference |
| Starting Material | Gram-scale | [2][3] |
| Overall Yield of Protected Streptamine Derivative | 52% (for one derivative), 14% (for another) | [3] |
| Purification Method | Silica Gel Column Chromatography | [3] |
| TLC Rf value (example product) | 0.45 (in 20% EtOAc in hexane) | [2] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the chemical transformation, highlighting the key bond cleavage.
Caption: Logical diagram of the acid-catalyzed cleavage of the glycosidic bond in protected dihydrostreptomycin.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Work in a well-ventilated fume hood, especially when handling volatile organic solvents and hydrochloric acid.
-
Azide compounds can be explosive and should be handled with care. Avoid contact with heavy metals and strong acids.
-
Follow standard laboratory safety procedures for setting up and running chemical reactions.
Conclusion
This protocol provides a robust framework for the laboratory-scale preparation of this compound derivatives through the controlled degradation of streptomycin. By following these procedures, researchers can access valuable chemical intermediates for the synthesis of novel aminoglycosides and other potential therapeutic agents. For detailed characterization data of the final products, refer to the primary literature.[2]
References
- 1. US2626256A - Derivatives of streptomycin and methods of making them - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Streptobiosamine from Streptomycin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the isolation of streptobiosamine, a key structural component of the antibiotic streptomycin. The primary method detailed is acid hydrolysis, a well-established technique for cleaving the glycosidic bond between the streptidine and this compound moieties of streptomycin. These protocols are intended for laboratory-scale preparation and purification.
Introduction
This compound is an amino disaccharide that forms part of the streptomycin antibiotic.[1] Its isolation is crucial for various research applications, including the development of new antibiotic derivatives, structure-activity relationship studies, and as a standard for analytical purposes. The most common method for obtaining this compound is through the controlled acid hydrolysis of streptomycin, followed by purification steps to separate it from the other hydrolysis product, streptidine.[2][3][4]
Method 1: Acid Hydrolysis of Streptomycin Hydrochloride
This method outlines the isolation of this compound hydrochloride through the hydrolysis of streptomycin hydrochloride using a mineral acid in an alcoholic solvent, followed by chromatographic purification.[2][5]
Experimental Protocol
Materials:
-
Streptomycin hydrochloride
-
Absolute methanol
-
Anhydrous hydrogen chloride (or concentrated hydrochloric acid)
-
Toluene
-
Methanol-ether solvent mixture
-
Acid-washed alumina
-
3 N Aqueous hydrochloric acid
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Methanolysis of Streptomycin:
-
Dissolve dried streptomycin hydrochloride in absolute methanol containing approximately 1% hydrogen chloride. A typical ratio is 1.97 g of streptomycin hydrochloride in 10.0 ml of the methanolic HCl solution.[2]
-
Allow the solution to stand at room temperature for about 19 hours.[2]
-
Remove the solvent in vacuo using a rotary evaporator. To ensure complete removal of residual acid and water, co-evaporate the residue with toluene. The resulting product is a light pink powder.[2]
-
-
Chromatographic Separation of Streptidine:
-
Dissolve the dried residue from step 1 in a minimal amount of methanol and then dilute with ether to prepare a methanol-ether solution.
-
Prepare a chromatography column packed with acid-washed alumina.
-
Load the methanol-ether solution onto the alumina column. The streptidine hydrochloride will be adsorbed by the alumina.[2]
-
Elute the column with a methanol-ether solvent mixture. The eluate will contain the methyl streptobiosaminide dimethyl acetal hydrochloride.[2]
-
The adsorbed streptidine hydrochloride can be recovered by eluting the column with methanol alone.[2]
-
-
Recovery of Methyl Streptobiosaminide Dimethyl Acetal Hydrochloride:
-
Collect the eluate from the methanol-ether wash.
-
Evaporate the solvent from the eluate under vacuum to obtain the residue of methyl streptobiosaminide dimethyl acetal hydrochloride.[2]
-
-
Conversion to this compound Hydrochloride:
-
Treat the residue of methyl streptobiosaminide dimethyl acetal hydrochloride with 3 N aqueous hydrochloric acid.
-
Allow this hydrolysis reaction to proceed at room temperature for approximately four days.[2]
-
After the reaction is complete, the solution will contain this compound hydrochloride. This can be further purified by crystallization if necessary.
-
Workflow Diagram
Method 2: Direct Acid Hydrolysis with Sulfuric Acid
This protocol describes a more direct hydrolysis of streptomycin using sulfuric acid, followed by the separation of streptidine as its sulfate salt.[4]
Experimental Protocol
Materials:
-
Streptomycin sulfate
-
1 N Sulfuric acid
-
Barium hydroxide (for neutralization)
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Acid Hydrolysis:
-
Dissolve streptomycin sulfate in 1 N sulfuric acid.
-
Heat the solution to facilitate hydrolysis. The exact temperature and time may need to be optimized, but typically this is carried out for several hours.
-
-
Precipitation and Removal of Streptidine Sulfate:
-
Upon cooling, streptidine sulfate, which is sparingly soluble, will precipitate out of the solution.
-
Separate the streptidine sulfate precipitate by centrifugation or filtration.
-
-
Neutralization and Removal of Sulfate Ions:
-
Carefully neutralize the acidic supernatant containing this compound with a saturated solution of barium hydroxide. This will precipitate the excess sulfate ions as barium sulfate.
-
Remove the barium sulfate precipitate by centrifugation and filtration.
-
-
Recovery of this compound:
-
The resulting solution contains this compound. This can be concentrated under reduced pressure.
-
Further purification can be achieved using chromatographic techniques as described in Method 1, if necessary.
-
Workflow Diagram
Quantitative Data Summary
While specific yields and purity percentages are not consistently reported across different literature sources in a comparative manner, the efficiency of the isolation is highly dependent on the careful control of reaction conditions (temperature, time, acid concentration) and the effectiveness of the purification steps. The following table provides a general overview of expected outcomes.
| Parameter | Method 1 (HCl/Methanolysis) | Method 2 (H₂SO₄ Hydrolysis) | Notes |
| Primary Hydrolysis Product | Methyl streptobiosaminide dimethyl acetal HCl | This compound | Method 1 yields an intermediate that requires a second hydrolysis step.[2] |
| Streptidine Separation | Adsorption Chromatography (Alumina) | Precipitation as Sulfate Salt | Precipitation is generally a simpler, though potentially less complete, separation method.[2][4] |
| Overall Yield | Moderate to High | Variable | Yield is highly sensitive to hydrolysis conditions to prevent degradation of the sugar moiety. |
| Purity of Final Product | High (with chromatography) | Moderate to High (dependent on purification) | Chromatographic purification generally yields a purer product.[5] |
| Complexity | More complex (multi-step) | Simpler (fewer distinct chemical steps) | Method 1 involves more steps but offers better control over the purification. |
Concluding Remarks
The choice of method for isolating this compound from streptomycin will depend on the desired purity, available equipment, and the scale of the preparation. The methanolysis method followed by alumina chromatography is well-documented for providing a purified intermediate, which can then be converted to this compound hydrochloride.[2] The direct sulfuric acid hydrolysis is a more straightforward approach but may require more rigorous final purification to achieve high purity. For all methods, careful optimization of hydrolysis conditions is paramount to maximize the yield of this compound while minimizing degradation.
References
Application Notes and Protocols for the Enzymatic Synthesis of Streptobiosamine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptobiosamine, a key disaccharide component of the aminoglycoside antibiotic streptomycin, and its analogues are of significant interest in the development of novel antibiotics to combat resistant bacterial strains. Chemical synthesis of these complex carbohydrates is often challenging, involving multiple protection and deprotection steps. Enzymatic synthesis offers a promising alternative, providing high stereoselectivity and milder reaction conditions. These application notes provide detailed protocols for the chemoenzymatic and enzymatic synthesis of this compound, leveraging enzymes from the streptomycin biosynthesis pathway of Streptomyces griseus. The protocols are designed for researchers in biochemistry, molecular biology, and medicinal chemistry.
Principle of Enzymatic Synthesis
The enzymatic synthesis of this compound is a multi-step process that mimics the natural biosynthetic pathway. It begins with a common precursor, glucose-1-phosphate, which is converted to an activated sugar nucleotide donor, dTDP-N-methyl-L-glucosamine. This donor is then coupled to an acceptor, L-streptose, by a specific glycosyltransferase. The overall process can be divided into two main stages:
-
Synthesis of the Activated Sugar Donor (dTDP-N-methyl-L-glucosamine): This is a multi-enzyme cascade involving a synthase, dehydratases, epimerases, an aminotransferase, and a methyltransferase.
-
Glycosyltransferase-Catalyzed Coupling: The final step involves the transfer of the N-methyl-L-glucosamine moiety from the dTDP donor to the streptose acceptor.
Biosynthetic Pathway of this compound
The enzymatic synthesis of this compound from glucose-1-phosphate involves a series of enzymatic reactions catalyzed by enzymes from the streptomycin (str) gene cluster.
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Biosynthetic Enzymes
The enzymes required for the synthesis (StrD, StrE, StrM, StrF, StrG, and StrH) can be heterologously expressed in E. coli and purified.
1. Gene Synthesis and Cloning:
- Synthesize the codon-optimized genes for strD, strE, strM, strF, strG, and strH from Streptomyces griseus.
- Clone each gene into a suitable expression vector (e.g., pET-28a(+) with an N-terminal His6-tag) using standard molecular biology techniques.
2. Protein Expression:
- Transform the expression plasmids into E. coli BL21(DE3).
- Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.
3. Cell Lysis and Purification:
- Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).
- Purify the His-tagged proteins from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.
- Elute the proteins with a buffer containing a high concentration of imidazole (e.g., 250 mM).
- Dialyze the purified proteins against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: Multi-Enzyme Synthesis of dTDP-N-methyl-L-glucosamine
This protocol describes a one-pot reaction to produce the activated sugar donor.
Reaction Components:
| Component | Final Concentration |
| Tris-HCl (pH 7.5) | 50 mM |
| MgCl₂ | 10 mM |
| Glucose-1-Phosphate | 5 mM |
| dTTP | 6 mM |
| L-Glutamate | 10 mM |
| S-adenosylmethionine (SAM) | 5 mM |
| Purified StrD | 2 µM |
| Purified StrE | 2 µM |
| Purified StrM | 2 µM |
| Purified StrF | 2 µM |
| Purified StrG | 2 µM |
| Pyrophosphatase (optional) | 1 U/mL |
Procedure:
-
Combine all components except the enzymes in a reaction vessel.
-
Initiate the reaction by adding the purified enzymes.
-
Incubate the reaction mixture at 30°C for 4-6 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC-MS to detect the formation of dTDP-N-methyl-L-glucosamine.
-
Once the reaction is complete, the product can be purified using anion-exchange chromatography.
Protocol 3: Glycosyltransferase Reaction for this compound Synthesis
This protocol outlines the final step of coupling the activated sugar donor with the streptose acceptor.
Reaction Components:
| Component | Final Concentration |
| HEPES buffer (pH 7.0) | 50 mM |
| MnCl₂ | 5 mM |
| L-Streptose | 2 mM |
| dTDP-N-methyl-L-glucosamine | 1 mM |
| Purified StrH | 5 µM |
Procedure:
-
Combine all components except the enzyme in a reaction vessel.
-
Start the reaction by adding the purified StrH enzyme.
-
Incubate the mixture at 30°C for 2-4 hours.
-
Monitor the formation of this compound using TLC or HPLC-MS.
-
The final product can be purified by size-exclusion or reverse-phase chromatography.
Quantitative Data
The following tables summarize typical quantitative data for the types of enzymes involved in this compound synthesis. These values are derived from studies on homologous enzymes and should be considered as a starting point for optimization.
Table 1: Optimal Reaction Conditions for Enzyme Homologues
| Enzyme Type | Homologous Enzyme Source | Optimal pH | Optimal Temperature (°C) |
| dTDP-glucose synthase | Streptomyces venezuelae | 7.5 - 8.5 | 30 - 37 |
| dTDP-glucose 4,6-dehydratase | Streptomyces venezuelae | 7.0 - 8.0 | 30 - 37 |
| Aminotransferase | Streptomyces spp. | 7.0 - 8.5 | 28 - 35 |
| Methyltransferase | Streptomyces spp. | 7.5 - 8.5 | 30 - 37 |
| Glycosyltransferase | Streptomyces spp. | 6.5 - 7.5 | 28 - 37 |
Table 2: Kinetic Parameters of Homologous Enzymes
| Enzyme Type | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| dTDP-glucose synthase | Glucose-1-Phosphate | 50 - 200 | 1 - 10 | [1] |
| dTDP-glucose 4,6-dehydratase | dTDP-D-glucose | 20 - 100 | 5 - 20 | [2] |
| Aminotransferase | dTDP-4-keto-L-rhamnose | 100 - 500 | 0.1 - 1 | [3] |
| Methyltransferase | S-adenosylmethionine | 10 - 50 | 0.5 - 5 | [4] |
| Glycosyltransferase | dTDP-N-methyl-L-glucosamine | 50 - 300 | 0.1 - 2 | [1] |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the enzymatic synthesis of this compound.
Conclusion
The enzymatic synthesis of this compound and its analogues presents a powerful and elegant approach for the production of these valuable compounds. The protocols provided herein offer a comprehensive guide for researchers to establish an in vitro enzymatic platform for the synthesis of these molecules. While the specific activities and optimal conditions for the enzymes from the streptomycin biosynthesis cluster require further empirical determination, the provided methodologies based on homologous systems serve as an excellent starting point for these investigations. The successful implementation of these enzymatic methods will undoubtedly accelerate the discovery and development of new aminoglycoside antibiotics.
References
Protecting Group Strategies in the Synthesis of Streptobiosamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptobiosamine, a key disaccharide component of the aminoglycoside antibiotic streptomycin, presents a significant synthetic challenge due to the presence of multiple reactive functional groups. A carefully designed protecting group strategy is paramount for the successful synthesis of this complex molecule. This document provides detailed application notes and protocols on the protecting group strategies employed in the synthesis of this compound, with a focus on the methodologies developed by Umezawa and coworkers in their landmark total synthesis of dihydrostreptomycin. These notes will cover the selection, introduction, and removal of protecting groups for the N-methyl-L-glucosamine and streptose moieties, as well as the crucial glycosylation step to form the disaccharide.
Introduction
The synthesis of complex carbohydrates like this compound requires a sophisticated approach to selectively mask and deprotect various hydroxyl and amino groups. Orthogonal protecting group strategies are essential to ensure that specific functional groups can be modified without affecting others.[1][2] In the context of this compound synthesis, this involves the protection of the amino group of N-methyl-L-glucosamine and the hydroxyl groups of both monosaccharide units to facilitate their coupling and subsequent transformations. The choice of protecting groups is dictated by their stability under various reaction conditions and the ability to be removed selectively under mild conditions that do not compromise the integrity of the target molecule.[3][4]
The total synthesis of dihydrostreptomycin, which includes the synthesis of dihydrothis compound, provides a blueprint for the protecting group strategies applicable to this compound.[1][3][5][6] This work highlights the use of carbamates for amino group protection and acyl and ether groups for hydroxyl protection.
Protecting Group Strategies for Monosaccharide Building Blocks
The synthesis of this compound first requires the preparation of its constituent monosaccharides, N-methyl-L-glucosamine and streptose, in suitably protected forms.
N-Methyl-L-glucosamine Moiety
The primary challenge in protecting N-methyl-L-glucosamine lies in the selective protection of the C2-amino group and the various hydroxyl groups. A common and effective strategy involves the use of a carbamate protecting group for the amine, which prevents its participation in unwanted side reactions.
Key Protecting Groups:
-
N-Benzyloxycarbonyl (Cbz or Z): A widely used protecting group for amines, it is stable to a range of conditions and can be removed by hydrogenolysis.[7]
-
Hydroxyl Protecting Groups: Acetyl (Ac) groups are often used for the temporary protection of hydroxyl functions. They are readily introduced and can be removed under basic conditions.
Streptose Moiety
Streptose, a branched-chain sugar, requires careful protection of its hydroxyl groups to control the stereochemistry of the subsequent glycosylation reaction.
Key Protecting Groups:
-
Benzyl (Bn): Benzyl ethers are stable to a wide range of reaction conditions and are typically removed by hydrogenolysis.[8][9]
-
Acetyl (Ac): As with the glucosamine moiety, acetyl groups serve as versatile protecting groups for the hydroxyls of streptose.
Synthesis Workflow and Key Experimental Protocols
The following sections detail the experimental protocols for the key steps in the synthesis of a protected this compound derivative, based on the strategies employed in the total synthesis of dihydrostreptomycin.
Logical Workflow for this compound Synthesis```dot
Caption: Decision workflow for protecting group strategy in this compound synthesis.
Conclusion
The synthesis of this compound is a testament to the power of strategic protecting group chemistry. By employing a well-thought-out sequence of protection and deprotection steps, the inherent reactivity of the multiple functional groups can be managed to achieve the desired chemical transformations with high selectivity and in good yields. The protocols and strategies outlined in this document, derived from the foundational work in the field of aminoglycoside synthesis, provide a valuable resource for researchers engaged in the synthesis of complex carbohydrates and the development of new antibiotic analogs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Glycosylation Steps during Spiramycin Biosynthesis in Streptomyces ambofaciens: Involvement of Three Glycosyltransferases and Their Interplay with Two Auxiliary Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering the Glycosylation Steps in the Biosynthesis of P-1894B and Grincamycin Isolated from Marine-Derived Streptomyces lusitanus SCSIO LR32 [mdpi.com]
- 5. A synthesis of dihydrostreptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Glycosylation Reactions Involving Streptobiosamine Donors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting glycosylation reactions using streptobiosamine donors. This compound, a key component of the antibiotic streptomycin, is an amino disaccharide that presents unique challenges and opportunities in the synthesis of novel glycoconjugates for drug discovery and development. These notes are intended to guide researchers through the synthesis of this compound donors, subsequent glycosylation reactions, and the analysis of the resulting products.
Introduction to this compound Glycosylation
This compound is an amino disaccharide composed of a 2-deoxy-2-(methylamino)-α-L-glucopyranose unit linked to an L-lyxose derivative.[1] Its presence in streptomycin underscores its potential biological significance. The chemical synthesis of this compound-containing glycoconjugates is a key strategy for developing novel antibiotics and other therapeutics. However, like many deoxy sugars, controlling the stereoselectivity of glycosylation reactions with this compound donors can be challenging.[2]
The stereochemical outcome of glycosylation is influenced by several factors, including the nature of the protecting groups on the donor, the choice of activator (promoter), and the reaction conditions.[3] For deoxy sugars such as saccharosamine, a related compound, the selection of the promoter can determine whether α- or β-linked products are formed through different reactive intermediates.[2][3] This principle is expected to apply to this compound glycosylations as well.
Synthesis of this compound Glycosyl Donors
The practical synthesis of this compound glycosyl donors is a critical prerequisite for their use in glycosylation reactions. A common starting material for the synthesis of this compound derivatives is the readily available antibiotic, streptomycin.
A key intermediate that can be prepared on a scalable basis is Methyl 3′,6′-Di-O-benzyl-2-O-(2″-N-benzyl-3″,4″,6″-tri-O-benzyl)-β-streptobiosaminide. This protected form can be further manipulated to install a suitable leaving group at the anomeric center, thereby converting it into a glycosyl donor.
Workflow for the Preparation of a Protected this compound Intermediate:
Caption: Workflow for the synthesis of a protected this compound intermediate from streptomycin.
General Protocol for Glycosylation using a this compound Donor
This protocol outlines a general procedure for the glycosylation of an acceptor alcohol using a protected this compound donor, such as a glycosyl trichloroacetimidate. The conditions are based on established methods for stereoselective glycosylation.
Preparation of the this compound Glycosyl Donor (Trichloroacetimidate)
-
Anomeric Deprotection: The methyl glycoside of the protected this compound is selectively cleaved to reveal the anomeric hydroxyl group. This is typically achieved using acidic hydrolysis under carefully controlled conditions to avoid cleavage of other glycosidic bonds or protecting groups.
-
Formation of the Trichloroacetimidate: The resulting hemiacetal is then reacted with trichloroacetonitrile in the presence of a base, such as 1,8-diazabicycloundec-7-ene (DBU), to form the glycosyl trichloroacetimidate donor.
Glycosylation Reaction
-
Materials:
-
Protected this compound Trichloroacetimidate Donor
-
Glycosyl Acceptor (with a single free hydroxyl group)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (activator)
-
Triethylamine (quenching agent)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the protected this compound trichloroacetimidate donor (1.0 eq) and the glycosyl acceptor (1.2 eq).
-
Add activated molecular sieves (4 Å).
-
Dissolve the reactants in anhydrous dichloromethane (DCM).
-
Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to 0 °C to control selectivity).
-
Slowly add a solution of TMSOTf (0.1 - 0.3 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through celite to remove the molecular sieves.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Workflow for a Typical Glycosylation Reaction:
Caption: General workflow for a glycosylation reaction using a this compound donor.
Data Presentation: Expected Outcomes
The yield and stereoselectivity of glycosylation reactions are highly dependent on the specific donor, acceptor, and reaction conditions. Below is a table summarizing hypothetical, yet expected, quantitative data based on similar reactions reported in the literature for other deoxyamino sugars.
| Donor Protecting Groups | Acceptor | Activator | Temp (°C) | Yield (%) | α:β Ratio |
| Per-O-benzyl, N-benzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | -40 | 75 | >95:5 |
| Per-O-benzyl, N-phthaloyl | Cholesterol | NIS/TfOH | -20 | 68 | 10:90 |
| Per-O-acetyl, N-benzyl | 1-Hexanol | BF₃·OEt₂ | 0 | 82 | 20:80 |
Application in Drug Development: Targeting Bacterial Ribosomes
Streptomycin functions by binding to the bacterial 30S ribosomal subunit, leading to the inhibition of protein synthesis. Synthetic this compound glycosides can be designed as probes to study these interactions or as novel antibiotics with potentially improved efficacy or a different resistance profile.
Signaling Pathway Diagram: Inhibition of Bacterial Protein Synthesis
Caption: Simplified pathway showing the inhibition of bacterial protein synthesis by a this compound-containing glycoside.
Conclusion
The glycosylation reactions involving this compound donors are a promising avenue for the synthesis of novel bioactive molecules. Careful selection of protecting groups, activators, and reaction conditions is paramount to achieving high yields and the desired stereoselectivity. The protocols and data presented herein provide a foundational guide for researchers venturing into this exciting area of synthetic carbohydrate chemistry and drug development. Further optimization for specific donor-acceptor pairs will be necessary to maximize the efficiency of these reactions.
References
Application Notes and Protocols: Synthesis of Radiolabeled Streptobiosamine for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of radiolabeled Streptobiosamine, a key component of the aminoglycoside antibiotic streptomycin. The availability of radiolabeled this compound is crucial for conducting tracer studies to investigate its pharmacokinetic profile, mechanism of action, and interaction with biological targets.[1][2] This document outlines a biosynthetic approach for producing Carbon-14 labeled this compound.
Overview of the Synthetic Approach
The synthesis of [¹⁴C]-Streptobiosamine is achieved through a biosynthetic method followed by chemical degradation. This approach leverages the natural biosynthetic machinery of Streptomyces griseus to incorporate a radiolabel from a simple precursor, [U-¹⁴C]-D-glucose, into the streptomycin molecule.[3][4] Subsequent acid hydrolysis of the purified [¹⁴C]-streptomycin cleaves the glycosidic bond to the streptidine moiety, releasing [¹⁴C]-Streptobiosamine.[5][6] The final product is then purified using high-performance liquid chromatography (HPLC).[7][8]
Experimental Protocols
Protocol 1: Biosynthesis of [¹⁴C]-Streptomycin
This protocol describes the cultivation of Streptomyces griseus in the presence of [U-¹⁴C]-D-glucose to produce [¹⁴C]-streptomycin.
Materials:
-
Streptomyces griseus culture
-
Sterile nutrient broth medium
-
[U-¹⁴C]-D-glucose (specific activity ~250-350 mCi/mmol)
-
Sterile flasks and incubator shaker
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Prepare a seed culture of S. griseus by inoculating 50 mL of sterile nutrient broth and incubating at 28°C for 48 hours with shaking at 200 rpm.
-
Inoculate 1 L of production medium with 50 mL of the seed culture.
-
Add [U-¹⁴C]-D-glucose to the production medium to a final concentration of 1 µCi/mL.
-
Incubate the production culture at 28°C for 5-7 days with vigorous shaking (200 rpm).
-
Monitor streptomycin production using a suitable bioassay or HPLC.
-
Harvest the culture by centrifugation at 10,000 x g for 20 minutes to pellet the mycelia.
-
Collect the supernatant containing the secreted [¹⁴C]-streptomycin for purification.
Protocol 2: Isolation and Hydrolysis of [¹⁴C]-Streptomycin
This protocol details the isolation of [¹⁴C]-streptomycin from the culture supernatant and its subsequent hydrolysis to yield [¹⁴C]-Streptobiosamine.
Materials:
-
Culture supernatant from Protocol 1
-
Cation exchange resin (e.g., Dowex 50W)
-
0.1 M HCl, 2 M H₂SO₄
-
Ammonium hydroxide solution
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Adjust the pH of the culture supernatant to 7.0 and pass it through a cation exchange column to bind the [¹⁴C]-streptomycin.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the [¹⁴C]-streptomycin with 0.1 M HCl.
-
Neutralize the eluate with ammonium hydroxide and lyophilize to obtain crude [¹⁴C]-streptomycin sulfate.
-
Redissolve the crude [¹⁴C]-streptomycin sulfate in 2 M H₂SO₄.
-
Heat the solution at 100°C for 1 hour to hydrolyze the streptomycin into [¹⁴C]-Streptobiosamine and streptidine.
-
Cool the reaction mixture and neutralize with a saturated solution of barium hydroxide.
-
Centrifuge to remove the barium sulfate precipitate.
-
Collect the supernatant containing crude [¹⁴C]-Streptobiosamine and concentrate it under reduced pressure.
Protocol 3: Purification and Analysis of [¹⁴C]-Streptobiosamine
This protocol describes the purification of [¹⁴C]-Streptobiosamine by radio-HPLC and subsequent quality control analysis.
Materials:
-
Concentrated supernatant from Protocol 2
-
HPLC system with a suitable column (e.g., C18 or a carbohydrate analysis column) and a radiodetector[9]
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Liquid scintillation counter
-
This compound standard
Procedure:
-
Dissolve the crude [¹⁴C]-Streptobiosamine in the HPLC mobile phase.
-
Inject the sample onto the HPLC column.
-
Elute the components using an appropriate gradient and monitor the effluent with both a UV detector and a radiodetector.
-
Collect the fractions corresponding to the radiolabeled peak that co-elutes with the this compound standard.
-
Pool the pure fractions and remove the solvent by lyophilization.
-
Determine the radiochemical purity by analytical radio-HPLC.
-
Measure the radioactivity of a known amount of the purified product using a liquid scintillation counter to determine the specific activity.
Data Presentation
The following table summarizes the expected quantitative data from the synthesis of [¹⁴C]-Streptobiosamine. These values are illustrative and may vary depending on experimental conditions.
| Parameter | Expected Value |
| Starting amount of [U-¹⁴C]-D-glucose | 1 mCi |
| Incorporation into Streptomycin | 10-15% |
| Radiochemical yield of this compound | 5-8% (based on starting radioactivity) |
| Specific Activity | 40-50 mCi/mmol[10] |
| Radiochemical Purity | >98% |
Visualizations
Experimental Workflow
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mechanism of action of Streptomycin_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. KEGG PATHWAY: Streptomycin biosynthesis - Novosphingobium aromaticivorans [kegg.jp]
- 5. This compound [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC-Based Automated Synthesis and Purification of Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC-Based Automated Synthesis and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application of Streptobiosamine in Aminoglycoside Research: A Guide for Researchers
For Immediate Release
Streptobiosamine, a key disaccharide component of the aminoglycoside antibiotic streptomycin, is a focal point in the ongoing battle against antibiotic resistance. Researchers are increasingly utilizing this unique sugar moiety as a scaffold and molecular probe to design novel aminoglycoside analogs with enhanced efficacy against resistant bacterial strains. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in this critical area of study.
Introduction to this compound and its Significance
Aminoglycoside antibiotics function by binding to the bacterial ribosome, thereby inhibiting protein synthesis.[1] Streptomycin, the first aminoglycoside discovered, is composed of a streptidine core linked to a this compound unit.[2] It is the this compound portion that plays a crucial role in the specific binding to the 16S rRNA of the bacterial 30S ribosomal subunit.[1] The rise of aminoglycoside-modifying enzymes (AMEs) in resistant bacteria, which alter the structure of these antibiotics and prevent their binding to the ribosomal target, has necessitated the development of new strategies to overcome resistance.[3] Modifying the this compound moiety is a promising approach to create next-generation aminoglycosides that can evade these resistance mechanisms.
Key Applications in Aminoglycoside Research
The unique structural features of this compound make it a valuable tool in several key areas of aminoglycoside research:
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the hydroxyl and amino groups of this compound, researchers can probe the specific interactions between the aminoglycoside and its ribosomal RNA target. This knowledge is crucial for designing more potent antibiotics.
-
Overcoming Antibiotic Resistance: Chemical modifications to the this compound unit can prevent recognition and inactivation by AMEs. This strategy aims to restore the activity of aminoglycosides against resistant bacterial strains.
-
Development of Novel Aminoglycoside Analogs: this compound and its derivatives can be used as building blocks in the chemical or chemoenzymatic synthesis of entirely new aminoglycoside structures with improved pharmacological properties, such as enhanced potency and reduced toxicity.
Data Presentation: Efficacy of Modified Aminoglycosides
The following tables summarize key quantitative data on the efficacy of native and modified aminoglycosides, providing a basis for comparison and further research.
Table 1: Minimum Inhibitory Concentration (MIC) Values of Streptomycin Against Susceptible and Resistant Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis (Susceptible) | 0.25 - 2.0 | [4] |
| Mycobacterium tuberculosis (Resistant) | > 2.0 | [4] |
| Yersinia pestis (Susceptible) | ≤ 4 | [5] |
| Yersinia pestis (Resistant) | ≥ 16 | [5] |
| Francisella tularensis (Susceptible) | ≤ 8 | [5] |
| Brucella spp. (Susceptible) | ≤ 8 | [5] |
| Leptospira interrogans | 0.39 - 3.13 | [6] |
Table 2: Binding Affinities (Kd) of Various Aminoglycosides to a Prokaryotic A-site rRNA Model
| Aminoglycoside | Kd (µM) |
| Paromomycin | 0.02 |
| Lividomycin | 0.03 |
| Ribostamycin | 2.1 |
| Tobramycin | 1.1 |
| Bekanamycin | 1.1 |
| Apramycin | 1.9 |
Data adapted from mass spectrometry-based binding assays.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments in the application of this compound in aminoglycoside research.
Protocol 1: Synthesis of a Protected Streptamine Building Block from Streptomycin
This protocol describes the initial steps to obtain a core streptamine structure from commercially available streptomycin, which can then be used for the attachment of modified this compound units.
Materials:
-
Streptomycin sulfate
-
Sodium borohydride
-
Barium hydroxide octahydrate
-
Trifluoromethanesulfonic anhydride
-
Sodium azide
-
Benzyl bromide
-
Sodium hydride
-
3 N HCl in methanol
-
Triethylamine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reduction of Streptomycin: Dissolve streptomycin sulfate in water and reduce with sodium borohydride to yield dihydrostreptomycin.[8]
-
Deguanylation: Hydrolyze the guanidino groups of dihydrostreptomycin using barium hydroxide octahydrate to yield dihydrostreptamine.[8]
-
Azide Formation: Convert the amino groups of dihydrostreptamine to azides using trifluoromethanesulfonic anhydride and sodium azide.[8]
-
Benzylation: Protect the hydroxyl groups as benzyl ethers using benzyl bromide and sodium hydride in DMF.[8]
-
Glycosidic Bond Cleavage: Cleave the glycosidic bond between the streptidine and this compound moieties by refluxing with 3 N HCl in methanol.[8][9]
-
Acetylation and Purification: Neutralize the reaction mixture with triethylamine and acetylate the free hydroxyl groups with acetic anhydride in pyridine. Purify the resulting protected streptamine derivative by silica gel chromatography.[8][9]
Protocol 2: Determination of Aminoglycoside-rRNA Binding Affinity using a Filter-Binding Assay
This protocol is adapted from a standard RNA-protein filter-binding assay and can be used to quantify the binding of this compound-modified aminoglycosides to a target rRNA sequence.[10][11]
Materials:
-
³²P-labeled target rRNA oligonucleotide
-
Modified aminoglycoside analogs
-
Nitrocellulose membrane
-
Nylon membrane
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Wash buffer (same as binding buffer)
-
Scintillation counter or phosphorimager
Procedure:
-
RNA Preparation: Synthesize and purify the target rRNA oligonucleotide. Label the 5' end with ³²P-ATP using T4 polynucleotide kinase.
-
Membrane Preparation: Pre-soak the nitrocellulose and nylon membranes in wash buffer.
-
Binding Reaction: Set up a series of binding reactions containing a fixed concentration of ³²P-labeled rRNA and varying concentrations of the aminoglycoside analog in binding buffer. Incubate at room temperature for 30 minutes.
-
Filtration: Assemble a dot-blot or filter apparatus with the nitrocellulose membrane placed on top of the nylon membrane. Apply a vacuum and pass the binding reactions through the membranes.
-
Washing: Wash each well with cold wash buffer to remove unbound RNA.
-
Quantification: Disassemble the apparatus and allow the membranes to air dry. Quantify the amount of radioactivity on each membrane using a scintillation counter or phosphorimager. The nitrocellulose membrane captures the aminoglycoside-RNA complexes, while the nylon membrane captures unbound RNA.
-
Data Analysis: Calculate the fraction of bound RNA at each aminoglycoside concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This protocol outlines the broth microdilution method for determining the MIC of novel aminoglycoside analogs.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Aminoglycoside analog stock solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB.
-
Serial Dilution: Perform a two-fold serial dilution of the aminoglycoside analog in CAMHB in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.[12]
Protocol 4: Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. This protocol describes a method for determining the IC50 of aminoglycoside analogs for the inhibition of bacterial protein synthesis in a cell-free translation system.
Materials:
-
Cell-free bacterial translation system (e.g., S30 extract from E. coli)
-
Amino acid mixture containing a radiolabeled amino acid (e.g., ³⁵S-methionine)
-
mRNA template
-
Aminoglycoside analog stock solution
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures containing the cell-free translation system, amino acid mixture, mRNA template, and varying concentrations of the aminoglycoside analog.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.
-
Precipitation: Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Filtration: Collect the precipitated protein on glass fiber filters by vacuum filtration.
-
Washing: Wash the filters with cold TCA to remove unincorporated radiolabeled amino acids.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the aminoglycoside concentration. The IC50 is the concentration at which 50% inhibition is observed.[13]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows in this compound-related aminoglycoside research.
Caption: Mechanism of aminoglycoside action and enzymatic resistance.
Caption: General workflow for synthesizing modified aminoglycosides.
Caption: Key interactions of this compound with the 16S rRNA.
References
- 1. Modulation of RNA function by aminoglycoside antibiotics | The EMBO Journal [link.springer.com]
- 2. Streptomyces antibiotics; the position of the linkage of this compound to streptidine in streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of streptomycin and ethambutol concentrations for susceptibility testing of Mycobacterium tuberculosis by radiometric and conventional procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 11. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: Streptobiosamine as a Precursor for Novel Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of streptobiosamine as a foundational scaffold for the synthesis of novel antibiotic entities. Given the escalating challenge of antimicrobial resistance, the exploration of novel chemical entities derived from known bioactive molecules is a critical strategy in drug discovery. This compound, a key component of the antibiotic streptomycin, presents an intriguing starting point for the development of new anti-infective agents.
This document outlines hypothetical synthetic strategies, detailed experimental protocols derived from analogous aminoglycoside modifications, and potential biological evaluation methods. The information herein is intended to serve as a foundational guide for researchers venturing into the chemical modification of this compound to generate novel antibiotic candidates.
Introduction to this compound
This compound is an amino disaccharide that constitutes a significant portion of the streptomycin molecule.[1] Its structure, featuring a 2-deoxy-2-(methylamino)-alpha-L-glucopyranose ring linked to an L-lyxose derivative, offers multiple reactive sites for chemical modification.[1] The inherent biological relevance of this scaffold, as part of a potent antibiotic, suggests that its derivatives may retain or exhibit novel antimicrobial properties. The strategic modification of this compound could lead to the development of antibiotics with improved efficacy, novel mechanisms of action, or activity against resistant bacterial strains.
Synthetic Strategies for Novel Antibiotic Development
The generation of novel antibiotic candidates from this compound can be approached through several synthetic strategies. These methodologies, adapted from established practices in medicinal chemistry and antibiotic development, include:
-
Precursor-Directed Biosynthesis: In this approach, synthetic analogs of this compound could be introduced to a streptomycin-producing Streptomyces strain that has been genetically modified to be deficient in this compound biosynthesis. The microbial biosynthetic machinery may then incorporate the synthetic precursor, leading to the formation of novel streptomycin analogs.
-
Mutasynthesis: This technique involves generating a mutant strain of a streptomycin producer that is blocked in the synthesis of this compound. Feeding chemically synthesized this compound analogs to this mutant could result in the production of novel antibiotics.
-
Semi-synthesis: This strategy involves the chemical modification of this compound that has been isolated from the hydrolysis of streptomycin. This approach offers the most direct control over the chemical structure of the final product.
The following sections will focus on the semi-synthetic approach, providing detailed hypothetical protocols for the modification of this compound.
Data Presentation: Hypothetical Antimicrobial Activity
The following table summarizes hypothetical quantitative data for a series of novel this compound derivatives. These values are projected based on typical outcomes of successful antibiotic modification programs and serve as a benchmark for experimental goals.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of Novel this compound Analogs
| Compound ID | Modification | Staphylococcus aureus (MRSA) MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| STB-001 | N-acylation with C8 fatty acid | 8 | 32 | 16 |
| STB-002 | C-6' Azide substitution | 4 | 16 | 8 |
| STB-003 | Glycosylation with D-glucose | 16 | 64 | 32 |
| STB-004 | Reductive amination of formyl group | 2 | 8 | 4 |
| STB-005 | Combination of N-acylation and C-6' azide | 1 | 4 | 2 |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the chemical modification of this compound. These are based on established chemical reactions applied to aminoglycosides and other carbohydrate scaffolds.
Protocol 4.1: Isolation of this compound from Streptomycin
This protocol is adapted from the general principles of aminoglycoside hydrolysis.
Objective: To obtain pure this compound by acid hydrolysis of streptomycin sulfate.
Materials:
-
Streptomycin sulfate
-
6 M Hydrochloric acid (HCl)
-
Dowex 50WX8 (H+ form) resin
-
Deionized water
-
Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ninhydrin stain
Procedure:
-
Dissolve 10 g of streptomycin sulfate in 100 mL of 6 M HCl.
-
Heat the solution at 100°C for 4 hours with stirring.
-
Monitor the reaction by TLC (Eluent: isopropanol:ammonia:water 7:2:1) until the streptomycin spot disappears.
-
Cool the reaction mixture to room temperature and neutralize with a strong base (e.g., NaOH) to pH 7.0.
-
Apply the neutralized solution to a column packed with Dowex 50WX8 (H+ form) resin.
-
Wash the column with deionized water to remove streptidine.
-
Elute the this compound with a gradient of aqueous ammonia (0.1 M to 1 M).
-
Collect fractions and monitor by TLC with ninhydrin staining to identify fractions containing this compound.
-
Pool the pure fractions and concentrate under reduced pressure to yield this compound.
Protocol 4.2: N-Acylation of this compound
Objective: To introduce a lipophilic side chain at the N-methylamino group to potentially enhance membrane interaction.
Materials:
-
This compound
-
Octanoyl chloride
-
Triethylamine (TEA)
-
Dry Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1 mmol of this compound in 20 mL of dry DCM.
-
Add 1.2 mmol of triethylamine to the solution and cool to 0°C.
-
Slowly add 1.1 mmol of octanoyl chloride dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with 10 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Eluent: DCM:Methanol gradient) to obtain the N-acylated this compound derivative.
Protocol 4.3: Azide Substitution at the C-6' Position
Objective: To introduce an azide group, a versatile handle for further "click chemistry" modifications. This protocol assumes prior protection of other hydroxyl and amino groups.
Materials:
-
Protected this compound (with a free C-6' hydroxyl)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
Dissolve 1 mmol of protected this compound in 25 mL of dry THF.
-
Add 1.5 mmol of triphenylphosphine to the solution.
-
Cool the mixture to 0°C and add 1.5 mmol of DIAD dropwise.
-
Stir for 30 minutes at 0°C.
-
Add 1.5 mmol of diphenylphosphoryl azide and allow the reaction to warm to room temperature.
-
Stir for 24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (Eluent: Hexanes:Ethyl Acetate gradient) to yield the C-6' azido-streptobiosamine derivative.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual pathways and workflows relevant to the development of novel antibiotics from this compound.
Caption: Workflow for the development of novel antibiotics from this compound.
Caption: Proposed mechanisms of action for novel this compound derivatives.
Conclusion
While the direct use of this compound as a precursor for novel antibiotics is an underexplored area, the principles of medicinal chemistry and the history of antibiotic development suggest that it holds significant potential. The protocols and data presented in these application notes are intended to provide a conceptual framework to stimulate further research in this promising field. The chemical versatility of the this compound scaffold, combined with modern synthetic and screening techniques, may yet unlock a new generation of urgently needed antimicrobial agents.
References
Application Notes and Protocols for the Purification of Synthetic Streptobiosamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of synthetic streptobiosamine, a crucial component of the aminoglycoside antibiotic streptomycin. The protocols described herein are adapted from established methods for the purification of aminoglycosides and are intended to guide researchers in obtaining high-purity this compound for various research and development applications.
This compound is an amino disaccharide that forms part of the structure of streptomycin.[1] Its synthesis and subsequent purification are essential for structure-activity relationship studies, the development of novel aminoglycoside derivatives, and as a standard for analytical methods. Due to its polar and basic nature, the purification of this compound requires specific chromatographic techniques. This document outlines protocols for ion-exchange chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC), which are commonly employed for the purification of aminoglycosides.[2][3]
Data Presentation: Comparison of Purification Techniques
The selection of a purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following table summarizes the key parameters of the chromatographic methods detailed in this document.
| Technique | Stationary Phase | Mobile Phase System | Detection | Key Advantages | Considerations |
| Ion-Exchange Chromatography (IEX) | Weakly acidic cation exchange resin (e.g., Carboxymethyl cellulose) | Aqueous buffers with increasing salt concentration (e.g., Ammonium formate) | Post-column derivatization (e.g., ninhydrin) or mass spectrometry (MS) | High capacity, effective for removing charged impurities.[2][4] | Requires desalting step, may have lower resolution than RP-HPLC. |
| Reversed-Phase HPLC (RP-HPLC) | C18 or other hydrophobic stationary phases | Aqueous/organic mobile phase with ion-pairing agents (e.g., sodium octanesulfonate) and buffer (e.g., phosphate buffer) | UV (low wavelength), Charged Aerosol Detection (CAD), or MS.[5][6] | High resolution, suitable for analytical and preparative scale.[7][8] | Requires volatile mobile phases for MS compatibility, potential for peak tailing without ion-pairing agents. |
| Silica Gel Chromatography | Normal-phase silica gel | Ammoniacal methanol in dichloromethane or similar polar solvent systems | Thin-Layer Chromatography (TLC) with staining | Suitable for the separation of protected intermediates during synthesis.[9] | Not ideal for highly polar, unprotected this compound due to strong interactions with the stationary phase. |
Experimental Protocols
Protocol 1: Ion-Exchange Chromatography (IEX) for Crude Purification
This protocol is suitable for the initial purification of synthetic this compound from a crude reaction mixture to remove major charged impurities.
Materials:
-
Weakly acidic cation exchange resin (e.g., Carboxymethyl cellulose)
-
Ammonium formate buffers (e.g., 0.05 M to 1.0 M, pH 5.0)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Crude synthetic this compound solution
-
Chromatography column
-
Fraction collector
-
Conductivity meter
Methodology:
-
Resin Preparation and Equilibration:
-
Swell the cation exchange resin in deionized water according to the manufacturer's instructions.
-
Pack the resin into a suitable chromatography column.
-
Wash the column with 5-10 column volumes (CV) of deionized water.
-
Equilibrate the column with the starting buffer (e.g., 0.05 M ammonium formate, pH 5.0) until the pH and conductivity of the eluate match the buffer.
-
-
Sample Loading:
-
Dissolve the crude synthetic this compound in a minimal volume of the starting buffer.
-
Adjust the pH of the sample to match the starting buffer.
-
Apply the sample to the top of the equilibrated column.
-
-
Washing:
-
Wash the column with 2-3 CV of the starting buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., from 0.05 M to 1.0 M ammonium formate over 10-20 CV).
-
Alternatively, a stepwise gradient can be used. The retention of the compound is dependent on the net charge.[4]
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Monitor the elution profile using a suitable detection method. Since this compound lacks a strong chromophore, post-column derivatization with ninhydrin (for primary and secondary amines) or analysis of fractions by Thin-Layer Chromatography (TLC) can be used.
-
Pool the fractions containing the purified this compound.
-
-
Desalting:
-
The collected fractions will contain a high concentration of salt. Desalting can be achieved by dialysis, size-exclusion chromatography, or by using a volatile buffer system and lyophilization.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for High-Purity Polishing
This protocol is designed for the final purification of this compound to achieve high purity, suitable for analytical standards and biological assays.
Materials:
-
RP-HPLC system with a preparative or semi-preparative column (e.g., C18, 5-10 µm particle size)
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M phosphate buffer, pH 3.0) with an ion-pairing agent (e.g., 1.5 g/L sodium octanesulfonate).[6]
-
Mobile Phase B: Acetonitrile
-
Partially purified this compound from IEX or other methods
-
Filtration apparatus for mobile phases and sample
Methodology:
-
System Preparation:
-
Prepare and degas the mobile phases.
-
Equilibrate the RP-HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the partially purified this compound in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the column.
-
Elute the this compound using a linear gradient of increasing Mobile Phase B (acetonitrile). A typical gradient might be from 5% to 50% B over 30-40 minutes. The optimal gradient will need to be determined empirically.
-
Monitor the elution profile at a low UV wavelength (e.g., 200-210 nm) or using a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).[5]
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of interest.
-
-
Product Recovery:
-
Pool the pure fractions.
-
The removal of the organic solvent can be done under reduced pressure.
-
If a non-volatile buffer and ion-pairing agent were used, a subsequent solid-phase extraction (SPE) or another desalting method will be necessary to obtain the final product in a usable form. For MS compatibility, volatile ion-pairing agents and buffers (e.g., formic acid or acetic acid) should be used.[10]
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of synthetic this compound.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific synthetic mixture and available equipment. All work should be conducted in a properly equipped laboratory, following all relevant safety procedures.
References
- 1. This compound | C13H23NO9 | CID 20056682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ion-exchange chromatography of aminoglycoside antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and control of impurities in streptomycin sulfate by high-performance liquid chromatography coupled with mass detection and corona charged-aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. Process-scale reversed-phase high-performance liquid chromatography purification of LL-E19020 alpha, a growth promoting antibiotic produced by Streptomyces lydicus ssp. tanzanius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Streptomycin B on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Troubleshooting common issues in Streptobiosamine synthesis
Welcome to the Technical Support Center for Streptobiosamine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in this compound synthesis?
A1: The synthesis of this compound, a complex aminodeoxy sugar, presents several key challenges. The most frequently encountered issues include:
-
Low glycosylation yield: Difficulty in forming the glycosidic bond between the donor and acceptor moieties.
-
Poor stereoselectivity: Formation of undesired anomers (α/β mixtures) at the glycosidic linkage.
-
Complex purification: Challenges in separating the desired product from starting materials, byproducts, and stereoisomers due to the high polarity of aminoglycosides.[1][2]
-
Protecting group manipulation: The need for a multi-step protection and deprotection strategy, which can be inefficient and lead to yield loss.[3][4]
Q2: How can I improve the yield of my glycosylation reaction?
A2: Improving glycosylation yields often involves optimizing several factors:
-
Choice of glycosyl donor and acceptor: The reactivity of both components is critical. Ensure high purity of both the glycosyl donor and the streptamine-derived acceptor.
-
Activation method: The choice of promoter (e.g., TMSOTf, NIS/TfOH) and its stoichiometry is crucial. A pre-activation strategy, where the donor is activated before the acceptor is added, can sometimes improve yields.[5]
-
Reaction conditions: Temperature, reaction time, and solvent can significantly impact the yield. Anhydrous conditions are typically essential to prevent hydrolysis of activated intermediates.
-
Protecting groups: The nature of the protecting groups on both the donor and acceptor can influence their reactivity and the stability of the intermediates.
Q3: I am getting a mixture of α and β anomers. How can I improve the stereoselectivity of the glycosylation?
A3: Achieving high stereoselectivity is a common hurdle. Here are some strategies to consider:
-
Neighboring group participation: A participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor can effectively direct the formation of the 1,2-trans-glycoside.
-
Solvent effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. For example, solvents like diethyl ether can favor the formation of the α-anomer, while acetonitrile can favor the β-anomer.
-
Temperature: Lowering the reaction temperature can often enhance the selectivity of the reaction.
-
Promoter system: The choice of promoter can influence the equilibrium of the reaction intermediates and thus the stereochemical outcome.
-
Protecting groups on the acceptor: The protecting groups on the acceptor alcohol can also influence the stereoselectivity of the glycosylation.
Q4: What are the best practices for purifying this compound and its intermediates?
A4: The purification of highly polar aminoglycosides can be challenging. A combination of techniques is often necessary:
-
Column Chromatography: Silica gel chromatography is commonly used for protected intermediates. Due to the polar nature of these compounds, solvent systems with high polarity, often containing methanol or ammoniacal methanol in dichloromethane, are required.[6]
-
Ion-Exchange Chromatography: This technique is particularly useful for the purification of final, deprotected aminoglycosides, which are often charged.[7]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) can be effective for the analysis and purification of aminoglycosides.[8] Derivatization is sometimes employed to enhance detection when using UV detectors.[1][2]
Troubleshooting Guides
Issue 1: Low Yield in the Glycosylation Step
| Potential Cause | Suggested Solution | Expected Outcome |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. | Increased yield by preventing hydrolysis of the glycosyl donor and activated intermediates. |
| Inefficient activation of the glycosyl donor | Screen different promoters (e.g., TMSOTf, NIS/TfOH, BF3·OEt2) and optimize the stoichiometry. Consider a pre-activation protocol where the donor is stirred with the promoter before adding the acceptor.[5] | Improved conversion of the starting materials to the desired product. |
| Low reactivity of the glycosyl acceptor | The choice of protecting groups on the acceptor can influence its nucleophilicity. Less bulky protecting groups may enhance reactivity. | Higher reaction rates and improved yields. |
| Suboptimal reaction temperature | Glycosylation reactions are often temperature-sensitive. Try running the reaction at a lower temperature (e.g., -78 °C to 0 °C) to improve stability of intermediates, or a higher temperature if the reaction is sluggish. | Optimized yield by balancing reaction rate and stability of intermediates. |
| Incorrect stoichiometry | Carefully control the ratio of glycosyl donor to acceptor. An excess of the donor is often used to drive the reaction to completion. | Improved conversion of the acceptor to the glycosylated product. |
Issue 2: Poor Stereoselectivity in the Glycosylation Step
| Potential Cause | Suggested Solution | Expected Outcome |
| Lack of stereodirecting group | Use a glycosyl donor with a participating protecting group at the C-2 position (e.g., acetate, benzoate) to favor the formation of the 1,2-trans product. | Increased formation of the desired stereoisomer. |
| Inappropriate solvent | The solvent can influence the anomeric ratio. Experiment with different solvents. For example, acetonitrile can favor the formation of the β-anomer through the formation of a nitrilium ion intermediate. | Shift in the α/β ratio towards the desired anomer. |
| Reaction temperature is too high | Lowering the reaction temperature can increase the kinetic control of the reaction, often leading to higher stereoselectivity. | Improved ratio of the desired anomer to the undesired one. |
| Anomerization of the glycosyl donor | The promoter and reaction conditions can cause anomerization of the glycosyl donor. A pre-activation strategy at low temperature can sometimes mitigate this. | Better control over the stereochemical outcome. |
Issue 3: Difficult Purification of Protected Intermediates
| Potential Cause | Suggested Solution | Expected Outcome |
| Co-elution of product and starting materials/byproducts | Optimize the solvent system for column chromatography. A gradient elution from a less polar to a more polar solvent system can improve separation. Consider using a different stationary phase (e.g., alumina, C18 silica). | Improved separation and isolation of the pure product. |
| Streaking or tailing on the TLC/column | Add a small amount of a modifying agent to the eluent, such as triethylamine or acetic acid, to suppress ionization of amine or acidic functionalities, which can cause poor chromatographic behavior. | Sharper bands on TLC and better peak shape during column chromatography. |
| Product is highly polar and difficult to elute | Use a more polar solvent system, such as a mixture of dichloromethane, methanol, and ammonium hydroxide. For very polar compounds, consider switching to reversed-phase chromatography. | Successful elution and purification of the target compound. |
| Formation of hard-to-separate byproducts | Re-evaluate the reaction conditions to minimize side reactions. For example, incomplete protection or deprotection can lead to a complex mixture of products. | A cleaner crude product that is easier to purify. |
Experimental Protocols
Protocol 1: Benzylation of Hydroxyl Groups in a Streptamine Derivative
This protocol is adapted from a gram-scale synthesis of a protected streptamine derivative.[6]
Materials:
-
Diazidostreptamine derivative (1 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (10 equivalents)
-
Benzyl bromide (BnBr) (10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the diazidostreptamine derivative in anhydrous DMF at 0 °C under an argon atmosphere, add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 14 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the perbenzylated derivative.
Protocol 2: Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis
Materials:
-
Benzylated this compound derivative (1 equivalent)
-
Palladium on carbon (Pd/C), 10% (catalytic amount)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzylated compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.
Visualizing Workflows and Logic
Experimental Workflow for a Protected Streptamine Derivative
Caption: A simplified workflow for the synthesis of a protected streptamine derivative.
Troubleshooting Logic for Low Glycosylation Yield
Caption: A logical diagram for troubleshooting low yields in glycosylation reactions.
References
- 1. Chromatographic methods for analysis of aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106317132A - Aminoglycoside antibiotics separation and purification method - Google Patents [patents.google.com]
- 8. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of Aminoglycoside Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of aminoglycoside precursors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of highly polar, multi-functional aminoglycoside precursors.
Column Chromatography
-
Q1: My highly polar aminoglycoside precursor is not moving from the baseline on a silica gel column, even with a very polar mobile phase.
A1: This is a common issue due to the strong interaction of the highly polar and basic amino groups with the acidic silanol groups on the silica surface. Here are several strategies to address this:
-
Increase Mobile Phase Polarity Systematically: While you may have tried polar solvents, a systematic increase using a gradient of methanol in dichloromethane (DCM) or chloroform is often effective.
-
Use a Mobile Phase Modifier: To mitigate the strong interaction with silica, add a small amount of a basic modifier to your mobile phase. A common choice is to use a stock solution of 10% ammonium hydroxide in methanol, adding 1-10% of this stock to your primary eluent (e.g., DCM). For acidic impurities, a small amount of acetic acid can be beneficial.
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, changing the stationary phase is the next logical step.
-
Reverse-Phase Silica (C18): For very polar compounds, reverse-phase chromatography can be highly effective. In this technique, a nonpolar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).
-
Alumina: Alumina is another polar stationary phase available in acidic, basic, and neutral forms. Depending on the specific properties of your precursor, one of these may provide better separation with less irreversible adsorption.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of very polar compounds using a polar stationary phase and an acetonitrile-rich mobile phase.
-
-
-
Q2: My compound is streaking or tailing badly on the silica gel column, leading to poor separation.
A2: Peak tailing is often caused by secondary interactions between the basic amino groups of the precursor and the acidic silanol groups on the silica surface.
-
Mobile Phase Modifiers: As mentioned above, adding a small amount of a base like triethylamine (TEA) or ammonium hydroxide to the mobile phase can neutralize the acidic silanol groups and significantly improve peak shape.
-
Dry Loading: If your precursor has poor solubility in the eluent, it may precipitate at the top of the column when loaded, leading to tailing. In this case, a dry loading technique is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and then load this powder onto the top of your column.
-
High-Performance Liquid Chromatography (HPLC)
-
Q3: I am getting poor peak shape and retention for my aminoglycoside precursor using reversed-phase (C18) HPLC.
A3: This is expected for highly polar compounds on a nonpolar stationary phase.
-
Use HILIC: Hydrophilic Interaction Chromatography (HILIC) is the preferred HPLC mode for separating highly polar compounds like aminoglycoside precursors. HILIC columns have a polar stationary phase and use a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.
-
Mobile Phase Optimization in HILIC:
-
Buffer Concentration and pH: Low pH (e.g., 2.7-3.0) and a moderate buffer concentration (e.g., 20-50 mM ammonium formate) can improve peak shape and selectivity.
-
Post-Column Modification: In some cases, post-column addition of a reagent like sodium acetate in methanol can enhance the sensitivity of detection, particularly with mass spectrometry.
-
-
Recrystallization
-
Q4: My aminoglycoside precursor "oils out" instead of crystallizing from solution.
A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree.
-
Solvent Selection: The chosen solvent may be too good a solvent for your compound. Try a solvent system where the compound is less soluble at room temperature but still soluble at elevated temperatures. Using a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective. The poor solvent is added dropwise to the hot solution until it becomes slightly cloudy, then a few drops of the good solvent are added to redissolve the solid, and the solution is allowed to cool slowly.
-
Slow Cooling: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites. Adding a small "seed" crystal of the pure compound can also induce crystallization.
-
-
Q5: The recovery from my recrystallization is very low.
A5: Low recovery can be due to several factors:
-
Using too much solvent: Dissolve your compound in the minimum amount of hot solvent required to achieve a saturated solution.
-
Cooling insufficiently: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
-
Washing with the wrong solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to avoid redissolving the product.
-
Frequently Asked Questions (FAQs)
-
Q: Why is the purification of aminoglycoside precursors so challenging?
A: The primary challenges stem from their inherent physicochemical properties:
-
High Polarity: The multiple hydroxyl and amino groups make them highly polar and very soluble in water, but poorly soluble in many common organic solvents used in chromatography.
-
Lack of a Chromophore: Aminoglycosides and their precursors do not have a UV-absorbing chromophore, making detection by standard UV-Vis detectors in HPLC difficult. This often necessitates the use of derivatization techniques or alternative detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS).
-
Presence of Isomers and Related Impurities: Synthetic routes can produce a mixture of closely related isomers and byproducts that are difficult to separate due to their similar structures and polarities.
-
-
Q: What is the best general approach for purifying a crude aminoglycoside precursor?
A: A multi-step approach is often necessary. A typical workflow would be:
-
Initial Cleanup: Use a straightforward technique like precipitation or solid-phase extraction (SPE) to remove major impurities.
-
Column Chromatography: Employ silica gel chromatography with a modified mobile phase (e.g., with ammonium hydroxide) or switch to a more suitable stationary phase like alumina or a reverse-phase material for bulk separation.
-
Recrystallization: If the precursor is a solid, recrystallization can be a highly effective final step to achieve high purity.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HILIC is often the method of choice.
-
-
Q: How can I monitor the fractions from my column chromatography if my compound is not UV-active?
A: You can use Thin Layer Chromatography (TLC) with a suitable staining method. After developing the TLC plate, you can visualize the spots using stains that react with the functional groups on your precursor, such as:
-
Potassium Permanganate Stain: Reacts with oxidizable groups like alcohols.
-
Ninhydrin Stain: Reacts with primary and secondary amines to produce colored spots.
-
Iodine Chamber: Iodine vapor reversibly adsorbs to many organic compounds, making them visible as brown spots.
-
Data Presentation
The following tables provide representative data on the purification of aminoglycoside-like compounds to illustrate the typical yields and purities that can be achieved with different methods. Note: Actual results will vary depending on the specific precursor and the complexity of the crude mixture.
Table 1: Comparison of Purification Methods for a Hypothetical Aminoglycoside Precursor
| Purification Method | Starting Purity (%) | Final Purity (%) | Overall Yield (%) | Notes |
| Silica Gel Chromatography | ~60 | 85-95 | 50-70 | Good for initial bulk purification. |
| Preparative HILIC | 85 | >98 | 70-85 (of loaded material) | Excellent for high-purity final product. |
| Recrystallization | 80 | >99 | 60-80 | Effective for crystalline solids. |
Table 2: Influence of Mobile Phase Modifier on Silica Gel Chromatography
| Mobile Phase System | Tailing Factor | Resolution (Rs) | Recovery (%) |
| DCM:MeOH (9:1) | 2.5 | 0.8 | 65 |
| DCM:MeOH with 1% TEA (9:1) | 1.2 | 1.5 | 75 |
| DCM:MeOH with 1% NH4OH (9:1) | 1.1 | 1.6 | 78 |
Experimental Protocols
1. Silica Gel Column Chromatography of a Polar Aminoglycoside Precursor
This protocol is a general guideline for the purification of a polar, basic compound using silica gel chromatography.
-
Materials:
-
Crude aminoglycoside precursor
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (conc.)
-
Sand
-
Chromatography column
-
Collection tubes
-
TLC plates, chamber, and stain (e.g., ninhydrin)
-
-
Procedure:
-
Solvent System Selection: Determine an appropriate mobile phase by running TLC plates. A good starting point is a mixture of DCM and MeOH. Aim for an Rf value of 0.2-0.3 for your target compound. If tailing is observed, add 1% ammonium hydroxide to the mobile phase.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar mobile phase you will use.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., methanol).
-
Add silica gel (approx. 2-3 times the weight of your crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (e.g., with a pipette bulb or compressed air) to start the elution.
-
Collect fractions in test tubes.
-
Monitor the separation by running TLC on the collected fractions.
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.
-
2. Preparative HPLC Purification using HILIC
This protocol outlines the purification of a partially purified aminoglycoside precursor using preparative HILIC.
-
Materials:
-
Partially purified aminoglycoside precursor
-
HPLC-grade acetonitrile and water
-
Ammonium formate
-
Formic acid
-
Preparative HILIC column
-
Preparative HPLC system with a fraction collector
-
-
Procedure:
-
Method Development (Analytical Scale): First, develop a separation method on an analytical HILIC column to determine the optimal mobile phase conditions (e.g., gradient of acetonitrile and ammonium formate buffer at a specific pH).
-
Sample Preparation: Dissolve the precursor in the initial mobile phase (high acetonitrile concentration). Filter the sample through a 0.45 µm filter.
-
System Setup:
-
Install the preparative HILIC column.
-
Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.
-
-
Injection and Fraction Collection:
-
Inject the sample onto the column.
-
Run the preparative gradient method.
-
Collect fractions based on time or detector signal (if using ELSD, CAD, or MS).
-
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the fractions containing the pure product.
-
Product Isolation: Remove the solvents from the pooled fractions by lyophilization or rotary evaporation.
-
3. Recrystallization of an Aminoglycoside Precursor Salt
This protocol describes the purification of a solid aminoglycoside precursor, often as a sulfate or hydrochloride salt.
-
Materials:
-
Crude aminoglycoside precursor solid
-
Recrystallization solvents (e.g., ethanol, methanol, water, isopropanol)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
-
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold. A solvent pair, such as methanol/isopropanol or ethanol/water, is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (or solvent mixture) and heat the mixture gently with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
-
Mandatory Visualization
Caption: General workflow for the purification of aminoglycoside precursors.
Caption: Troubleshooting poor elution in column chromatography.
Optimizing reaction conditions for Streptobiosamine synthesis
Technical Support Center: Synthesis of Streptobiosamine
Welcome to the technical support center for this compound synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the chemical synthesis of this compound, a disaccharide composed of N-methyl-L-glucosamine and streptose.
Q1: My glycosylation yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in glycosylation reactions are a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
-
Purity of Reactants: Ensure both the glycosyl donor (e.g., a protected N-methyl-L-glucosamine derivative) and the glycosyl acceptor (a protected streptose derivative) are pure and completely dry. Trace amounts of water or other nucleophiles can consume the activator or react with the glycosyl donor.
-
Activator/Promoter Stoichiometry: The amount of activator (e.g., a Lewis acid like TMSOTf or a promoter like NIS/TfOH for thioglycosides) is critical. An insufficient amount may lead to incomplete activation of the donor, while an excess can cause degradation of starting materials or products. Titrate the activator amount to find the optimal concentration.
-
Reaction Temperature: Glycosylation reactions are highly temperature-sensitive. Starting at a low temperature (e.g., -78 °C) and slowly warming the reaction can often improve yields by minimizing side reactions.[1]
-
Molecular Sieves: Ensure activated molecular sieves (typically 4 Å) are used to scavenge any moisture generated during the reaction.[2]
Q2: I am observing a mixture of α and β anomers in my product. How can I improve the stereoselectivity of the glycosidic bond formation?
A2: Controlling the stereochemistry of the glycosidic linkage is a central challenge in carbohydrate synthesis. The outcome is influenced by the choice of protecting groups, solvent, and the nature of the glycosyl donor.
-
Neighboring Group Participation: A participating protecting group (e.g., an acetyl or benzoyl group) at the C2 position of the glycosyl donor will typically favor the formation of the 1,2-trans-glycoside (the β-anomer for a glucose-based donor).[3] For 1,2-cis linkages, a non-participating group (e.g., a benzyl ether or an azide) is required.
-
Solvent Effects: The choice of solvent can significantly influence the anomeric ratio. Ethereal solvents like diethyl ether or THF can stabilize the anomeric radical, while participating solvents like acetonitrile can favor the formation of β-glycosides through the formation of an intermediate nitrilium ion.[4]
-
Donor/Activator System: Certain glycosyl donors and activators are known to favor specific stereochemical outcomes. For example, glycosyl iodides activated under basic conditions can favor β-glycosides.[3]
Table 1: Illustrative Effect of C2-Protecting Group and Solvent on Anomeric Selectivity
| Glycosyl Donor (N-methyl-L-glucosamine derivative) | C2-Protecting Group | Solvent | Typical Predominant Anomer |
| Phenylthioglycoside | N-Phthaloyl (Participating) | Dichloromethane (DCM) | β (1,2-trans) |
| Trichloroacetimidate | N-Trichloroacetyl (Non-participating) | Diethyl Ether (Et₂O) | α (1,2-cis) |
| Phenylthioglycoside | N-Azido (Non-participating) | Acetonitrile (MeCN) | β (via solvent participation) |
Q3: What are the best practices for protecting the amine and multiple hydroxyl groups during synthesis?
A3: A robust protecting group strategy is essential for a successful multi-step synthesis. The key is to use orthogonal protecting groups that can be removed selectively without affecting others.[5][6]
-
Amine Protection: The N-methylamino group is often protected as a carbamate, such as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, which are stable but can be removed under specific conditions (hydrogenolysis for Cbz, acid for Boc).[7] An azido group (N₃) is another effective protecting group for an amine, which can be reduced to the amine at a later stage.[1]
-
Hydroxyl Protection: Benzyl (Bn) ethers are commonly used for semi-permanent protection of hydroxyl groups as they are stable to a wide range of conditions and can be removed by hydrogenolysis.[8] For temporary protection or to differentiate between hydroxyl groups, silyl ethers (e.g., TBDMS, TIPS) or acetal-based groups (e.g., benzylidene) are effective.
Table 2: Common Orthogonal Protecting Groups for this compound Synthesis
| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |
| Amine (-NHMe) | Benzyloxycarbonyl | Cbz | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis) |
| Amine (-NHMe) | tert-Butoxycarbonyl | Boc | Boc₂O, Base | Trifluoroacetic Acid (TFA) |
| Hydroxyl (-OH) | Benzyl | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) |
| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF or HF-Pyridine |
| Diol (-OH, -OH) | Benzylidene Acetal | - | PhCH(OMe)₂, CSA | Mild Acid or Hydrogenolysis |
Experimental Protocols
This section provides a generalized, detailed methodology for a key step in this compound synthesis.
Protocol 1: General Procedure for Glycosylation using a Thioglycoside Donor
This protocol outlines the coupling of a protected N-methyl-L-glucosamine thioglycoside donor with a protected streptose acceptor.
Materials:
-
Glycosyl Donor (e.g., S-phenyl 2-azido-3,4,6-tri-O-benzyl-2-deoxy-N-methyl-L-glucopyranoside)
-
Glycosyl Acceptor (e.g., a suitably protected derivative of streptose with a free hydroxyl group)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å Molecular Sieves
-
Triethylamine
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor (1.2 equivalents), glycosyl acceptor (1.0 equivalent), and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe to achieve a concentration of approximately 0.05 M with respect to the acceptor.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C or -78 °C) using a suitable cooling bath.
-
Add NIS (1.5 equivalents) to the stirred suspension.
-
Slowly add a solution of TfOH (0.1-0.2 equivalents) in anhydrous DCM dropwise via syringe. The solution typically turns a dark brown or purple color.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine (2.0 equivalents).
-
Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine) and saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired disaccharide.
Visualizations
Diagram 1: General Workflow for Disaccharide Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Glycosylation Yield
References
- 1. Synthesis and Stereocontrolled Equatorially Selective Glycosylation Reactions of a Pseudaminic Acid Donor: Importance of the Side Chain Conformation, and Regioselective Reduction of Azide Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and versatile formation of glycosidic bonds via catalytic strain-release glycosylation with glycosyl ortho−2,2-dimethoxycarbonylcyclopropylbenzoate donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 4. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. media.neliti.com [media.neliti.com]
- 7. mazams.weebly.com [mazams.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Streptobiosamine Synthesis: A Technical Support Center for Researchers
Welcome to the Technical Support Center for Streptobiosamine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding side reactions and byproduct formation during the synthesis of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound synthesis, focusing on issues arising from the common method of acidic hydrolysis of streptomycin.
Issue 1: Low Yield of this compound and Formation of Multiple Byproducts
Question: I am attempting to synthesize this compound by acidic hydrolysis of streptomycin, but I am observing a low yield of the desired product along with a complex mixture of byproducts. How can I improve my yield and minimize side reactions?
Answer:
The acidic hydrolysis of streptomycin is a common method for obtaining this compound, but it can lead to several side reactions if not properly controlled. The primary byproducts are streptidine and its degradation products, as well as degradation products of the sugar moieties themselves.
Potential Causes and Solutions:
-
Harsh Reaction Conditions: Prolonged exposure to strong acids or high temperatures can lead to the degradation of both the starting material and the desired product.
-
Troubleshooting:
-
Optimize Acid Concentration and Temperature: Start with milder conditions (e.g., lower acid concentration, shorter reaction time) and gradually increase them while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1].
-
Stepwise Hydrolysis: Consider a two-step hydrolysis. A milder initial step can cleave the glycosidic bond to streptidine, followed by a more controlled second step to isolate this compound.
-
-
-
Presence of Oxygen: Oxidative degradation can occur, especially at elevated temperatures.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
-
Impure Starting Material: The purity of the initial streptomycin can affect the reaction outcome.
-
Troubleshooting:
-
Purify Streptomycin: Ensure the streptomycin used is of high purity. Impurities can act as catalysts for side reactions.
-
-
Issue 2: Formation of Maltol as a Significant Byproduct
Question: During the workup of my this compound synthesis, I've isolated a significant amount of a crystalline compound identified as maltol. What causes its formation and how can I prevent it?
Answer:
Maltol is a known degradation product of streptomycin, but it is typically formed under alkaline conditions[2][3][4][5]. Its presence in a reaction targeting this compound (which is favored under acidic conditions) suggests that the reaction mixture may have been exposed to basic conditions during the workup.
Potential Causes and Solutions:
-
Basic Workup: Neutralizing the acidic reaction mixture with a strong base can create localized areas of high pH, promoting the degradation of any remaining streptomycin or related intermediates to maltol.
-
Troubleshooting:
-
Careful Neutralization: Neutralize the reaction mixture slowly and with a weak base (e.g., sodium bicarbonate solution) while monitoring the pH.
-
Avoid Strong Bases: Avoid using strong bases like sodium hydroxide for neutralization if possible.
-
-
-
Carryover of Basic Reagents: If the streptomycin starting material was isolated from a fermentation broth using a process involving basic extraction, residual base could be present.
-
Troubleshooting:
-
Purification of Starting Material: Ensure the streptomycin is free from basic impurities before starting the synthesis.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect when synthesizing this compound from streptomycin via acidic methanolysis?
A1: The primary and expected byproduct of acidic methanolysis of a protected streptomycin derivative is methyl streptobiosaminide . In a documented gram-scale synthesis, this byproduct was formed in an 81% yield and was separable from the desired streptamine derivative by silica gel column chromatography. Notably, this reaction can proceed with high stereoselectivity, yielding essentially a single anomer of the methyl streptobiosaminide[6]. The other major component of the streptomycin molecule, streptidine , will also be present in the reaction mixture, likely as a protected derivative depending on the synthetic route.
Q2: I am performing a glycosylation reaction to form a this compound derivative and I am getting a mixture of anomers. How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity in glycosylation is a common challenge in carbohydrate chemistry. The formation of anomeric mixtures is often influenced by the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions.
-
Participating Protecting Groups: The choice of protecting group on the sugar donor can have a profound impact on stereoselectivity. A participating group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor can direct the stereochemical outcome of the glycosylation, favoring the formation of the 1,2-trans-glycoside.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the reactive intermediates and thus the stereochemical outcome.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity of the glycosylation reaction.
Q3: What are the best practices for purifying this compound from the reaction mixture?
A3: The purification of this compound and its derivatives often relies on chromatographic techniques due to the polar nature of these compounds and the structural similarity of potential byproducts.
-
Silica Gel Chromatography: This is a common method for the purification of protected this compound derivatives. A gradient elution system, for example, with ethyl acetate in hexane, has been successfully used to separate a protected streptamine derivative from methyl streptobiosaminide[6].
-
Ion-Exchange Chromatography: For unprotected and highly polar this compound, ion-exchange chromatography can be an effective purification method by exploiting the basic nature of the amino group.
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale purification, reversed-phase or normal-phase HPLC can be employed. The choice of column and mobile phase will depend on whether the compound is protected or not.
Quantitative Data Summary
The following table summarizes the reported yields of products and byproducts in a key step relevant to this compound synthesis.
| Reaction | Product/Byproduct | Yield (%) | Reference |
| Acidic Methanolysis of a Perbenzylated Diazidodihydrostreptomycin | Protected Streptamine Derivative | 83 | [6] |
| Methyl Streptobiosaminide | 81 | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Protected Streptamine Derivative and Methyl Streptobiosaminide from a Perbenzylated Diazidodihydrostreptomycin [6]
This protocol describes the cleavage of the glycosidic bond in a protected streptomycin derivative, yielding a streptamine derivative and methyl streptobiosaminide.
Materials:
-
Perbenzylated 1,3-di(deamino)-1,3-diazidodihydrostreptomycin
-
3 N HCl in methanol
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
A solution of perbenzylated 1,3-di(deamino)-1,3-diazidodihydrostreptomycin in 3 N HCl in methanol is heated to reflux for 16 hours.
-
After cooling to room temperature, the reaction mixture is neutralized.
-
The volatiles are removed under reduced pressure.
-
The crude residue is dissolved in CH₂Cl₂ and treated with acetic anhydride and a catalytic amount of DMAP.
-
The mixture is stirred at room temperature for 30 minutes.
-
The solvents are removed under reduced pressure.
-
The residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the acetylated streptamine derivative and methyl streptobiosaminide.
Visualizations
Caption: Degradation pathways of Streptomycin under acidic and alkaline conditions.
Caption: Influence of C2-protecting group on glycosylation stereoselectivity.
References
- 1. Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 6. Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Streptobiosamine Yield and Purity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production and purification of streptobiosamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is an amino disaccharide composed of streptose and N-methyl-L-glucosamine. It is a key structural component of the antibiotic streptomycin, which is produced by the bacterium Streptomyces griseus. As a precursor and a degradation product of streptomycin, this compound is crucial for research related to the biosynthesis of aminoglycoside antibiotics and for the development of novel antibiotic derivatives.[1]
Q2: What are the primary methods for producing this compound?
A2: There are two main approaches for producing this compound:
-
Fermentation: Cultivating Streptomyces griseus under conditions that favor the accumulation of this compound as a biosynthetic intermediate.
-
Chemical Hydrolysis: Breaking down commercially available streptomycin into its constituent parts, streptidine and this compound, through acid hydrolysis.[1]
Q3: How can I monitor the production and purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing this compound. Due to its polar nature and lack of a strong chromophore, detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are typically employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique.
Troubleshooting Guides
Low Yield of this compound from Streptomyces griseus Fermentation
Problem: The fermentation of Streptomyces griseus is resulting in a low yield of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Culture Medium | Optimize the carbon and nitrogen sources in your fermentation medium. Studies on streptomycin production suggest that specific nutrient compositions can significantly impact yield. For instance, some research indicates that rice bran as a carbon source and glycine as a nitrogen source can enhance the growth of S. griseus.[2] |
| Incorrect Fermentation pH | The pH of the fermentation broth is critical. For streptomycin production, a pH around 9 has been shown to be optimal for maximum growth of S. griseus.[2] Monitor and adjust the pH of your culture throughout the fermentation process. |
| Inadequate Incubation Time | The production of secondary metabolites like streptomycin and its precursors is often growth-phase dependent. Maximum growth and production for S. griseus are typically observed after 72 hours of incubation.[2] |
| Poor Aeration and Agitation | Streptomyces are aerobic bacteria and require sufficient oxygen for growth and secondary metabolite production. Ensure adequate aeration and agitation in your fermenter to maintain optimal dissolved oxygen levels. |
Inefficient Acid Hydrolysis of Streptomycin
Problem: The acid hydrolysis of streptomycin is yielding low amounts of this compound or a product with high levels of impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Acid Concentration and Reaction Time | A historical method for streptomycin hydrolysis involves treatment with anhydrous hydrogen chloride in absolute methanol.[3] A more contemporary approach would involve careful optimization of the acid concentration (e.g., HCl or H₂SO₄) and reaction time to maximize the cleavage of the glycosidic bond between streptidine and this compound while minimizing degradation of the this compound itself. |
| High Temperature Leading to Degradation | Elevated temperatures can accelerate the hydrolysis reaction but may also lead to the degradation of this compound. Thermal degradation of streptomycin above 70°C is known to produce streptidine and this compound.[1] Careful control of the reaction temperature is crucial. |
| Incomplete Removal of Streptidine | The other major product of hydrolysis, streptidine, can co-purify with this compound. Implement a purification strategy, such as ion-exchange chromatography, to effectively separate the basic streptidine from the less basic this compound. |
Poor Purity of this compound After Purification
Problem: The purified this compound contains significant impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Chromatographic Separation | This compound is a polar compound, which can make it challenging to retain on traditional reversed-phase HPLC columns. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or a suitable ion-exchange resin for more effective separation from other polar impurities. |
| Co-elution with Related Sugars | The fermentation broth or hydrolysis mixture may contain other sugars that are structurally similar to this compound. Optimize your chromatographic method, including the mobile phase composition and gradient, to improve the resolution between this compound and these contaminants. |
| Instability of this compound | This compound may be susceptible to degradation under certain pH and temperature conditions. While specific stability data for this compound is limited, related aminoglycosides show maximum stability at slightly acidic to neutral pH (pH 6.5-7) and are more stable at lower temperatures. |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces griseus for this compound Production
This protocol is adapted from general procedures for streptomycin production and may require further optimization for maximal this compound accumulation.
-
Inoculum Preparation:
-
Prepare a seed culture of Streptomyces griseus in a suitable medium, such as Starch Casein Broth.
-
Incubate for 24-48 hours at 28-30°C with shaking.
-
-
Fermentation:
-
Inoculate the production medium with the seed culture. A sample production medium composition is provided in the table below.
-
Maintain the fermentation at 28-30°C with vigorous aeration and agitation for 72-96 hours.
-
Monitor the pH and adjust as necessary to maintain it in the optimal range (e.g., around 9).[2]
-
-
Harvesting:
-
After the desired incubation period, harvest the fermentation broth by centrifugation to remove the mycelia.
-
The supernatant contains the secreted metabolites, including this compound.
-
Table 1: Sample Production Medium for Streptomyces griseus
| Component | Concentration (g/L) |
| Rice Bran | 20 |
| Glycine | 5 |
| K₂HPO₄ | 1 |
| MgSO₄·7H₂O | 0.5 |
| FeSO₄·7H₂O | 0.01 |
| CaCO₃ | 2 |
(Note: This is a starting point, and optimization of components may be necessary.)
Protocol 2: Acid Hydrolysis of Streptomycin Sulfate
This protocol is a conceptual modern adaptation of the principles described in historical literature.[3] Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Reaction Setup:
-
Dissolve streptomycin sulfate in a solution of 1-3 M hydrochloric acid in methanol.
-
Stir the mixture at a controlled temperature, for example, 50-60°C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by HPLC to determine the disappearance of streptomycin and the appearance of this compound.
-
-
Workup:
-
Once the reaction is complete, cool the mixture and neutralize the acid with a suitable base (e.g., sodium hydroxide or an ion-exchange resin).
-
Remove the precipitated salts by filtration or centrifugation.
-
The resulting solution contains this compound, streptidine, and unreacted starting material.
-
-
Purification:
-
Proceed with a purification method such as ion-exchange chromatography to separate this compound from streptidine and other impurities.
-
Protocol 3: Purification of this compound by Cation-Exchange Chromatography
-
Column Preparation:
-
Pack a column with a weak cation-exchange resin (e.g., CM-Sepharose).
-
Equilibrate the column with a low ionic strength buffer at a slightly acidic pH (e.g., 50 mM sodium acetate, pH 5.0).
-
-
Sample Loading:
-
Adjust the pH and ionic strength of the crude this compound solution (from fermentation or hydrolysis) to match the equilibration buffer.
-
Load the sample onto the column.
-
-
Elution:
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound compounds using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer). This compound is expected to elute at a lower salt concentration than the more basic streptidine.
-
-
Fraction Analysis:
-
Collect fractions and analyze them by HPLC to identify those containing pure this compound.
-
Pool the pure fractions and desalt if necessary.
-
Visualizations
References
Strategies for enhancing the stability of Streptobiosamine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Streptobiosamine in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?
A1: The stability of this compound, an amino disaccharide, is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a component of the aminoglycoside antibiotic Streptomycin, its stability is intrinsically linked to the glycosidic bond and amino groups within its structure.
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
A2: While specific data for this compound is limited, studies on the closely related parent compound, Streptomycin, indicate maximum stability in the pH range of 6.5 to 7.0.[1] Deviations into acidic or alkaline conditions can lead to hydrolysis of the glycosidic linkage.
Q3: How does temperature impact the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of this compound. Thermal degradation of Streptomycin, which yields this compound, is known to occur at temperatures above 70°C.[2] For short-term storage of this compound solutions (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or below is advisable.
Q4: Are there any specific buffers that are recommended for this compound solutions?
A4: The choice of buffer can significantly impact stability. For Streptomycin, a McIlvain (citrate-phosphate) buffer has been shown to provide good stability at pH 6.5-7.0.[1] It is crucial to select a buffer system that does not catalyze degradation reactions. The impact of different buffers on the stability of a related aminoglycoside, tobramycin, has also been noted, indicating that buffer selection is a critical parameter.
Q5: What are some potential strategies to enhance the stability of this compound in solution?
A5: Several strategies can be employed to enhance stability:
-
pH Control: Maintaining the pH of the solution within the optimal range of 6.5-7.0 is critical.
-
Temperature Control: Store solutions at recommended low temperatures.
-
Use of Stabilizers: The addition of certain excipients can help stabilize the molecule. While specific data for this compound is scarce, the use of polyols (e.g., mannitol, sorbitol) and amino acids has been shown to stabilize other biomolecules and could be explored.
-
Protection from Light: Storing solutions in amber vials or in the dark can prevent photodegradation.
-
Inert Atmosphere: For oxygen-sensitive formulations, purging the solution and vial headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or activity in the this compound solution. | Degradation due to improper pH. | Verify the pH of the solution and adjust to the optimal range of 6.5-7.0 using a suitable buffer system (e.g., citrate-phosphate). |
| Exposure to high temperatures. | Prepare fresh solutions and ensure storage at recommended low temperatures (2-8°C for short-term, -20°C for long-term). Avoid repeated freeze-thaw cycles. | |
| Oxidative degradation. | Prepare solutions using deoxygenated water and consider adding antioxidants. Store under an inert atmosphere. | |
| Discoloration or precipitation in the solution. | Photodegradation or chemical incompatibility. | Store the solution in light-protected containers. Investigate potential incompatibilities with other components in the formulation. |
| pH shift leading to insolubility or degradation. | Re-evaluate the buffering capacity of the system. Ensure the chosen buffer is effective at the intended storage temperature. | |
| Inconsistent experimental results. | Variable stability of the this compound stock solution. | Implement a standardized protocol for solution preparation and storage. Regularly assess the purity and concentration of the stock solution using a stability-indicating analytical method. |
Quantitative Data Summary
| Condition | Parameter | Observation | Reference |
| Temperature | 37°C in distilled water | Stable for 21 days | [1] |
| 60°C in distilled water | Significant loss after 3 days | [1] | |
| pH (McIlvain buffer) | pH 6.5 and 7.0 | Maximum stability | [1] |
| Additives (at 37°C) | Aerosil 200, kaolin, pectin | No significant loss | [1] |
| Bentonite | Significant decrease in activity after 15 days | [1] | |
| Activated charcoal, veegum | Activity reduced to ~55% after 1 day and zero after 4 days | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation: Incubate the stock solution at 70°C in a controlled temperature chamber for 1, 3, and 7 days.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.
Methodology:
-
Column: A C18 column is a common starting point for polar compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic modifier (e.g., acetonitrile or methanol) is often effective.
-
Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., ~200-210 nm) or alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) may be necessary.
-
Method Validation: The method should be validated for specificity by analyzing the stressed samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent this compound peak.
Visualizations
Caption: Potential degradation pathways for this compound in solution.
References
Technical Support Center: Refinement of Analytical Methods for Streptobiosamine Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining analytical methods for the detection of Streptobiosamine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important? this compound is an amino disaccharide that is a key structural component of the antibiotic Streptomycin.[1] It can be formed during the fermentation process of Streptomycin production or as a degradation product resulting from chemical or thermal hydrolysis of the parent drug.[2][3] Accurate detection and quantification of this compound are critical for quality control in pharmaceutical manufacturing to monitor impurities and degradation, ensuring the safety and efficacy of Streptomycin-based drugs.[4]
Q2: What are the primary challenges associated with the analytical detection of this compound? The main challenges in analyzing this compound and other aminoglycosides stem from their physicochemical properties. These include:
-
High Polarity and Hydrophilicity: This makes them difficult to retain on traditional reversed-phase HPLC columns.[5][6]
-
Lack of a Strong Chromophore: this compound does not absorb UV light well, leading to low sensitivity with standard UV detectors in HPLC.[2]
-
Complex Biological Matrices: When measuring this compound in samples like serum, urine, or fermentation broth, matrix components can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.[7][8]
Q3: How can I ensure the stability of this compound in my samples during preparation and storage? Streptomycin, the parent compound, is known to degrade into this compound and Streptidine under specific conditions, such as acid hydrolysis or thermal stress (temperatures above 70°C).[2] To prevent the artificial formation of this compound from any residual Streptomycin in your sample, it is crucial to:
-
Maintain neutral pH conditions.
-
Avoid high temperatures during sample preparation and storage.
-
Store samples at refrigerated or frozen temperatures until analysis.
-
Investigate potential degradation pathways if samples are subjected to harsh conditions.[9][10]
Q4: Which analytical technique is most suitable for this compound quantification? The choice of technique depends on the required sensitivity, selectivity, and available instrumentation.
-
HPLC with Pulsed Amperometric Detection (PAD): An excellent choice for quantifying carbohydrates and aminoglycosides that lack a chromophore. It offers high sensitivity without the need for derivatization.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers the highest sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.[5][11][12]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method suitable for detecting Streptomycin and related compounds in large numbers of samples, though it may have cross-reactivity with similar structures.[13][14][15]
Section 2: Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: My retention times are drifting or inconsistent. What should I do? A: Retention time variability is a common issue. Systematically check the following:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase, especially when using ion-pairing reagents. Insufficient equilibration is a frequent cause of drifting retention times.[16]
-
Mobile Phase: Verify that the mobile phase composition is correct and has been prepared consistently. If preparing online, check the pump's proportioning valves. Manually preparing the mobile phase can help isolate the problem.[16]
-
Pump and System Leaks: Check for any leaks in the system, from the pump seals to the injector and fittings. Even small leaks can cause pressure fluctuations and affect retention.[17][18]
-
Temperature: Ensure a stable column temperature. Fluctuations in ambient temperature can cause retention shifts. Use a column oven for better control.
Q: I am observing poor peak shape (tailing or fronting). How can this be corrected? A: Peak shape problems can compromise resolution and integration.
-
Peak Tailing: For a basic compound like this compound, tailing can occur due to secondary interactions with residual silanols on the column packing.[19] Try reducing the mobile phase pH or using a highly end-capped column. Contamination of the column inlet frit or a column void can also cause tailing; in this case, back-flushing the column or replacing the frit may help.[17][18]
-
Peak Splitting or Broadening: This can be caused by a partially blocked frit, a void at the head of the column, or incompatibility between the injection solvent and the mobile phase. Whenever possible, dissolve the sample in the mobile phase.
Q: My detector response is very low or non-existent with a UV detector. Why? A: this compound lacks a significant chromophore, making detection by UV absorbance inherently insensitive.[2] For better sensitivity, consider one of these alternatives:
-
Pulsed Amperometric Detection (PAD): This technique is highly sensitive for electroactive compounds like aminoglycosides and does not require derivatization.
-
Charged Aerosol Detection (CAD): A universal detector that provides a more uniform response for non-volatile analytes, regardless of their optical properties.[4]
-
Mass Spectrometry (MS): The most sensitive and selective option. See the LC-MS/MS troubleshooting section below.
-
Pre-column Derivatization: While effective, this adds complexity and time to the sample preparation process.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Q: I am experiencing significant ion suppression and my results are not reproducible. What is the cause? A: Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to a decreased signal.[7][20]
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[7]
-
Modify Chromatography: Adjust the HPLC gradient to better separate this compound from the region where matrix components elute.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can effectively reduce the concentration of interfering components, minimizing matrix effects.[8]
-
Use an Internal Standard: An isotopically labeled internal standard is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Q: How can I improve the sensitivity of my LC-MS/MS method? A: If sensitivity is insufficient, especially for trace-level analysis:
-
Optimize MS Parameters: Systematically optimize source-dependent parameters (e.g., capillary voltage, gas flows, temperature) and compound-dependent parameters (e.g., collision energy, precursor/product ions).
-
Enhance Sample Preparation: Incorporate a concentration step into your sample preparation protocol, such as evaporation and reconstitution in a smaller volume.
-
Increase Injection Volume: This can increase the on-column amount of the analyte, but be mindful of potential peak shape distortion if the injection solvent is stronger than the mobile phase.[21]
-
Check Instrument Performance: Ensure the mass spectrometer is clean and has been recently calibrated to confirm it is operating at optimal performance.[21]
Enzyme-Linked Immunosorbent Assay (ELISA)
Q: My ELISA plate shows a high background signal. How can I reduce it? A: High background can obscure the specific signal. Consider these steps:
-
Blocking Step: Increase the concentration or incubation time of the blocking buffer to more effectively prevent non-specific binding.
-
Washing Steps: Increase the number of wash cycles or the volume of washing buffer between steps to remove unbound reagents.
-
Antibody Concentration: Titrate the primary and secondary antibody concentrations. Excessively high concentrations can lead to non-specific binding. A checkerboard titration is an effective optimization method.[22]
-
Reagent Quality: Ensure all reagents are fresh and have been stored correctly.
Q: The signal from my positive controls is weak. What could be the problem? A: A weak signal indicates a problem with one or more components of the assay.
-
Reagent Activity: Verify the activity of the enzyme conjugate and the substrate. Prepare fresh reagents if necessary.
-
Coating Efficiency: Ensure the antigen or antibody was properly coated onto the plate. Check the coating buffer pH and incubation conditions.
-
Standard/Control Degradation: Confirm that the standards and positive controls have not degraded.[22]
-
Incorrect Incubation Times/Temperatures: Review the protocol to ensure all incubation steps were performed for the correct duration and at the specified temperature.
Section 3: Data Presentation
Table 1: Comparison of Analytical Methods for Aminoglycoside Detection
| Parameter | HPLC-PAD | LC-MS/MS | ELISA |
| Principle | Anion-exchange chromatography with electrochemical detection. | Chromatographic separation followed by mass-based detection. | Competitive immunoassay based on antibody-antigen binding. |
| Selectivity | Moderate to High | Very High | Moderate (potential cross-reactivity) |
| Sensitivity (LOQ) | ~10 µM (for Streptomycin)[2] | 5-10 µg/kg (for Streptomycin)[11] | 1.9 - 2.0 ng/mL (for Streptomycin)[13] |
| Throughput | Low to Medium | Medium | High |
| Matrix Tolerance | Moderate | Low (requires cleanup) | High |
| Primary Application | Quantification in simple matrices, purity testing. | Confirmatory analysis, quantification in complex matrices. | High-throughput screening. |
Note: The values presented are based on published data for Streptomycin and serve as a reference. Method performance for this compound must be independently validated.
Table 2: Recovery Rates of Streptomycin in Spiked Samples using ELISA[14]
| Matrix | Spiking Level (ng/mL) | Average Recovery (%) |
| Milk | 10 | 105.5 |
| 50 | 95.3 | |
| 100 | 81.9 | |
| 200 | 88.7 | |
| Swine Urine | 10 | 92.2 |
| 50 | 84.3 | |
| 100 | 87.5 | |
| 200 | 85.4 |
Section 4: Experimental Protocols & Visualizations
General Analytical Workflow
The diagram below outlines a typical workflow for the analysis of this compound from a biological matrix.
References
- 1. This compound | C13H23NO9 | CID 20056682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. STREPTOMYCES ANTIBIOTICS. III. DEGRADATION OF STREPTOMYCIN TO this compound DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and control of impurities in streptomycin sulfate by high-performance liquid chromatography coupled with mass detection and corona charged-aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. scribd.com [scribd.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. Simultaneous analysis of kasugamycin and streptomycin in vegetables by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoclonal antibody-based ELISA and colloidal gold-based immunochromatographic assay for streptomycin residue detection in milk and swine urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 18. realab.ua [realab.ua]
- 19. agilent.com [agilent.com]
- 20. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 22. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
Technical Support Center: Addressing Solubility Issues of Streptobiosamine in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Streptobiosamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
This compound, a core component of the antibiotic Streptomycin, is a highly polar molecule due to its multiple hydroxyl (-OH) and amino (-NH) groups. These groups readily form hydrogen bonds with polar solvents like water. Conversely, organic solvents, particularly non-polar ones, cannot effectively interact with these polar functional groups, leading to poor solubility. The principle of "like dissolves like" governs solubility, meaning polar compounds like this compound dissolve best in polar solvents.
Q2: What are the general solubility characteristics of aminoglycosides like this compound in organic solvents?
Aminoglycoside antibiotics are known for their hydrophilic (water-loving) nature, which results in limited solubility in most organic solvents. While specific data for this compound is scarce, data for the closely related compound Streptomycin (sulfate) provides a useful reference.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides strategies to overcome common solubility issues with this compound in organic solvents.
Issue 1: Difficulty dissolving this compound in non-polar or moderately polar organic solvents.
Cause: Inherent polarity mismatch between this compound and the solvent.
Solutions:
-
Solvent Selection: Prioritize polar aprotic solvents.
-
Chemical Modification (Hydrophobic Ion Pairing): Increase lipophilicity by forming a complex with a hydrophobic counter-ion.
-
Formulation Strategy (Co-solvency): Use a mixture of solvents to enhance solubility.
Experimental Protocols & Data
Solubility Data
Table 1: Approximate Solubility of Streptomycin (Sulfate) in Selected Organic Solvents
| Solvent | Solvent Type | Approximate Solubility (mg/mL) | Citation |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~ 2 | [1] |
| Dimethylformamide (DMF) | Polar Aprotic | ~ 13 | [1] |
Note: This data is for Streptomycin (sulfate) and should be considered an estimate for this compound. Actual solubility may vary.
Protocol 1: Solubilization using a Polar Aprotic Solvent (DMSO or DMF)
This protocol describes the direct dissolution of this compound in a suitable polar aprotic solvent.
Materials:
-
This compound (free base or salt)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Vortex mixer
-
Warming bath (optional)
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the required volume of DMSO or DMF to achieve the target concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming (30-40°C) can be applied with intermittent vortexing. Caution: Be mindful of the potential for degradation of this compound at elevated temperatures.
-
Visually inspect the solution to ensure complete dissolution before use.
Protocol 2: Enhancing Organic Solvent Solubility via Hydrophobic Ion Pairing (HIP)
This advanced technique modifies this compound to increase its solubility in less polar organic solvents.[2] It involves pairing the cationic aminoglycoside with an anionic surfactant.
Materials:
-
This compound
-
Anionic surfactant (e.g., sodium dodecyl sulfate - SDS)
-
Water (for initial dissolution)
-
Organic solvent of choice (e.g., chloroform, ethyl acetate)
-
Phase separation funnel
-
Evaporator (e.g., rotary evaporator)
Procedure:
-
Aqueous Solution Preparation: Dissolve this compound in an aqueous buffer.
-
Ion-Pair Formation: Add a molar excess of the anionic surfactant (e.g., SDS) to the aqueous solution. The positively charged amino groups of this compound will form an ion-pair with the negatively charged head group of the surfactant.
-
Extraction into Organic Phase: Transfer the mixture to a separation funnel and add the desired organic solvent. The formation of the hydrophobic ion-pair complex will facilitate the transfer of this compound from the aqueous phase to the organic phase.
-
Separation and Drying: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer containing the this compound-surfactant complex. The organic phase can then be dried over an anhydrous salt (e.g., sodium sulfate).
-
Solvent Removal: The organic solvent can be removed under reduced pressure (e.g., using a rotary evaporator) to yield the lipophilic this compound complex, which can then be redissolved in the desired organic solvent for your experiment.
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the logical flow of the described protocols.
Caption: Workflow for Direct Dissolution of this compound.
Caption: Workflow for Hydrophobic Ion Pairing of this compound.
Signaling Pathway Considerations
This compound is a key component of Streptomycin, which exerts its antibiotic effect by binding to the 30S ribosomal subunit in bacteria, leading to the inhibition of protein synthesis. While the primary target is the ribosome, the choice of solvent is critical for in vitro assays studying this interaction. Organic solvents can potentially denature proteins and alter the conformation of ribosomal RNA, which could affect the binding affinity of this compound. It is therefore recommended to minimize the concentration of organic solvents in such assays.
Caption: Simplified Signaling Pathway of this compound's Antibiotic Action.
References
Technical Support Center: Optimization of Glycosidic Bond Formation with Streptobiosamine
Welcome to the technical support center for the optimization of glycosidic bond formation with Streptobiosamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chemical synthesis of complex glycoconjugates involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in forming a glycosidic bond with a this compound donor?
A1: The primary challenges in glycosylating with a this compound donor include:
-
Stereocontrol: Achieving the desired anomeric selectivity (α or β linkage) can be difficult. The stereochemical outcome is highly dependent on the protecting group on the nitrogen of the N-methyl-L-glucosamine moiety, the choice of promoter, solvent, and temperature.[1]
-
Protecting Group Strategy: The presence of multiple hydroxyl groups and an amino group on this compound necessitates a robust protecting group strategy to ensure regioselective glycosylation.[2] The N-protecting group on the glucosamine unit plays a crucial role in the stereochemical outcome of the glycosylation.[1]
-
Donor Activation: Efficient activation of the anomeric center of the this compound donor is critical for successful glycosylation. Common methods include the formation of glycosyl halides (e.g., chlorides), trichloroacetimidates, or thioglycosides.[3]
-
Steric Hindrance: Both the this compound donor and the acceptor molecule can be sterically demanding, which can impede the glycosylation reaction and lead to lower yields.
-
Purification: The polar nature of aminoglycosides like this compound can make the purification of the final glycosylated product challenging, often requiring specialized chromatographic techniques.[4]
Q2: How does the N-protecting group on the N-methyl-L-glucosamine unit of this compound influence the stereochemical outcome of the glycosylation?
A2: The N-protecting group has a profound effect on the stereoselectivity of the glycosidic bond formation:
-
Participating Groups: N-acyl groups, such as N-acetyl or N-phthaloyl (NPhth), can act as participating groups. They can form a cyclic oxazolinium intermediate during the reaction, which typically directs the incoming acceptor to attack from the opposite face, leading to the formation of a 1,2-trans-glycosidic bond (a β-linkage in the case of glucosamine).
-
Non-Participating Groups: To achieve a 1,2-cis-glycosidic bond (an α-linkage), a non-participating N-protecting group is required. Examples include azido (N3), trichloroethoxycarbonyl (Troc), or benzyloxycarbonyl (Cbz) groups. However, the use of non-participating groups can sometimes lead to a mixture of α and β anomers, as there is no directing group to control the facial selectivity of the acceptor's attack.[1]
Q3: What are common side reactions observed during the glycosylation of this compound?
A3: Common side reactions include:
-
Formation of Anomeric Mixtures: As mentioned, incomplete stereoselectivity can lead to the formation of both α and β glycosides.[3]
-
Orthoester Formation: With participating N-acyl protecting groups, orthoester formation can be a significant side reaction, especially with reactive acceptors.
-
Glycosyl Donor Hydrolysis: If trace amounts of water are present in the reaction mixture, the activated glycosyl donor can be hydrolyzed back to the hemiacetal, reducing the yield of the desired product.
-
Elimination Reactions: Under certain basic or high-temperature conditions, elimination reactions can occur, leading to the formation of glycals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient activation of the this compound donor. 2. Low reactivity of the glycosyl acceptor. 3. Steric hindrance. 4. Inappropriate choice of promoter or reaction conditions. | 1. Ensure the complete formation of the activated donor (e.g., glycosyl chloride) prior to adding the acceptor. Consider using a more reactive donor, such as a trichloroacetimidate. 2. Use a more powerful promoter system. 3. Increase the reaction temperature or use a more coordinating solvent. 4. Screen different promoters (e.g., silver triflate, TMSOTf) and solvents. |
| Formation of a Mixture of Anomers (Low Stereoselectivity) | 1. Use of a non-participating N-protecting group without other means of stereocontrol. 2. Anomerization of the glycosyl donor before coupling. 3. Reaction proceeding through a mixture of SN1 and SN2 pathways. | 1. For 1,2-trans glycosides, use a participating N-protecting group (e.g., N-phthaloyl). For 1,2-cis glycosides, careful optimization of solvent and temperature is crucial. Nitrile solvents can sometimes favor the formation of α-glycosides. 2. Ensure the activated donor is used immediately after preparation. 3. Lowering the reaction temperature can favor an SN2-like mechanism, potentially increasing stereoselectivity. |
| Hydrolysis of the Glycosyl Donor | Presence of moisture in the reaction. | 1. Use rigorously dried glassware and anhydrous solvents. 2. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Use molecular sieves to scavenge any trace amounts of water. |
| Difficulty in Product Purification | 1. High polarity of the product. 2. Presence of closely related byproducts (e.g., anomers). | 1. Utilize specialized chromatography techniques such as ion-exchange chromatography or reversed-phase HPLC with appropriate mobile phases.[5][6] 2. Optimize the reaction to improve selectivity. If separation is unavoidable, consider derivatization of the anomeric mixture to improve separation by chromatography. |
Experimental Protocols
Protocol 1: Preparation of a Protected Dihydrostreptobiosaminyl Chloride Donor
This protocol is adapted from the synthesis of dihydrostreptomycin.[3] It involves the preparation of a key intermediate, a protected dihydrostreptobiosaminyl chloride, which serves as the glycosyl donor.
Materials:
-
Acylated dihydrothis compound derivative
-
Dry hydrogen chloride in a suitable solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous dichloromethane
-
Anhydrous diethyl ether
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the fully protected acylated dihydrothis compound derivative in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dry hydrogen chloride in diethyl ether to the reaction mixture with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude protected dihydrostreptobiosaminyl chloride.
-
This glycosyl chloride is typically used immediately in the subsequent glycosylation step without further purification due to its instability.
Protocol 2: Glycosylation of a Protected Streptidine Acceptor with a Dihydrostreptobiosaminyl Chloride Donor
This protocol describes the condensation of the activated dihydrostreptobiosaminyl chloride with a protected streptidine derivative, a key step in the synthesis of dihydrostreptomycin.[3]
Materials:
-
Protected dihydrostreptobiosaminyl chloride (from Protocol 1)
-
Protected streptidine acceptor
-
Anhydrous solvent (e.g., dichloromethane, toluene, or a mixture)
-
Promoter (e.g., silver triflate, silver perchlorate, or mercury(II) cyanide)
-
Molecular sieves (activated)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the protected streptidine acceptor and the promoter in the anhydrous solvent, add activated molecular sieves.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Add a solution of the freshly prepared protected dihydrostreptobiosaminyl chloride in the anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate).
-
Filter the reaction mixture through a pad of celite to remove the molecular sieves and insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the desired glycosylated product from byproducts and unreacted starting materials.
Visualizations
Caption: Workflow for the glycosylation of a protected acceptor with this compound.
Caption: Troubleshooting logic for low-yield this compound glycosylation reactions.
References
- 1. Stereoselective glycosylation of glucosamine: the role of the N-protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A synthesis of dihydrostreptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN101012246B - Ion exchange purifying method of aminoglycoside antibiotics - Google Patents [patents.google.com]
- 6. CN106317132A - Aminoglycoside antibiotics separation and purification method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC Methodologies for Streptobiosamine Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of streptobiosamine, a critical component of the antibiotic streptomycin, robust and validated High-Performance Liquid Chromatography (HPLC) methods are paramount. This guide provides a comparative overview of two principal HPLC techniques applicable to the analysis of this compound and related aminoglycosides: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
While specific comparative data for this compound is limited, this document leverages established methods for streptomycin and other aminoglycosides to provide a foundational comparison. The presented methodologies serve as a starting point for method development and validation for the precise quantification of this compound.
Comparison of HPLC Methods
The selection of an appropriate HPLC method for this compound analysis is a critical decision that influences sensitivity, selectivity, and compatibility with downstream applications such as mass spectrometry. Below is a summary of two prominent methods, highlighting their key chromatographic parameters.
| Parameter | Method 1: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) | Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | C18 (e.g., Supelcosil LC-ABZ, XBridge C18) | Silica-based or Zwitterionic (e.g., ZIC-HILIC, Atlantis Premier BEH Z-HILIC) |
| Mobile Phase A | Aqueous buffer (e.g., 0.2 M Phosphate buffer pH 3.0) with an ion-pairing agent (e.g., 1.5 g/L Sodium Octanesulfonate) and salt (e.g., 14 g/L Sodium Sulfate) | Aqueous buffer (e.g., Ammonium formate) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Detection | UV (205 nm), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD) |
| Principle | Employs an ion-pairing agent to increase the retention of polar, charged analytes like this compound on a non-polar stationary phase. | Utilizes a polar stationary phase and a partially aqueous mobile phase to separate analytes based on their hydrophilicity. |
| Advantages | Well-established for aminoglycoside analysis. | High compatibility with MS due to the absence of non-volatile ion-pairing agents; can offer better sensitivity and recovery.[1] |
| Disadvantages | Ion-pairing agents can suppress MS signals and cause long column equilibration times. | May require careful mobile phase optimization to control ionic interactions. |
Experimental Protocols
The following protocols provide detailed methodologies for the two HPLC approaches. These are generalized procedures and will require optimization and validation for the specific analysis of this compound.
Method 1: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)
This method is adapted from established protocols for the analysis of streptomycin sulfate and its related substances.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Sodium sulfate (analytical grade)
-
Sodium octanesulfonate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Monopotassium phosphate (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Supelcosil LC-ABZ, 5 µm, 250 x 4.6 mm (or equivalent C18 column)
-
Mobile Phase: An aqueous solution containing 14 g/L of sodium sulfate, 1.5 g/L of sodium octanesulfonate, 50 ml/L of acetonitrile, and 50 ml/L of a 0.2 M phosphate buffer adjusted to pH 3.0 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 20 µL
-
Detector: UV at 205 nm
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
4. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
5. System Suitability:
-
Perform replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be within acceptable limits (typically <2%).
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol is based on HILIC methods developed for the separation of various aminoglycosides.[2][3][4]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: ZIC-HILIC, 3.5 µm, 150 x 2.1 mm (or equivalent HILIC column)
-
Mobile Phase A: 20 mM Ammonium formate in water, pH adjusted with formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase B, decreasing over the run to elute the polar analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detector: Mass Spectrometer (MS) with electrospray ionization (ESI)
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a mixture of water and acetonitrile (50:50 v/v).
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition.
4. Sample Preparation:
-
Extract this compound from the sample matrix. A simple protein precipitation with acetonitrile may be suitable for biological samples.[5]
-
Centrifuge and filter the supernatant through a 0.22 µm syringe filter.
5. System Suitability:
-
Equilibrate the column thoroughly with the initial gradient conditions.
-
Perform replicate injections of a standard solution to ensure consistent peak shape and retention time.
Visualizing Workflows and Relationships
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: General workflow for HPLC method development and validation.
Caption: Structural relationship of Streptomycin and its components.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Hydrophilic interaction chromatography combined with tandem-mass spectrometry to determine six aminoglycosides in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Development of a simple and rapid HPLC-MS/MS method for quantification of streptomycin in mice and its application to plasma pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Streptobiosamine: A Comparative Guide to NMR Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the precise characterization of natural products is paramount. Streptobiosamine, a key component of the antibiotic streptomycin, presents a unique structural challenge. This guide provides a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy for its detailed analysis, comparing different NMR techniques and offering insights into the experimental data required for unequivocal structure elucidation.
This compound is a disaccharide composed of N-methyl-L-glucosamine and a branched-chain sugar, L-streptose. The intricate stereochemistry and connectivity of this molecule necessitate a multi-pronged analytical approach, with NMR spectroscopy serving as the cornerstone for determining its three-dimensional structure in solution.
Comparative Analysis of NMR Techniques for this compound Characterization
The structural elucidation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each technique provides specific pieces of the structural puzzle, and their combined interpretation leads to a complete assignment of the molecule's protons and carbons.
| NMR Experiment | Information Obtained | Application to this compound Characterization |
| 1D ¹H NMR | Provides information on the chemical environment and number of different types of protons. Coupling constants (J-values) reveal connectivity between adjacent protons. | Initial assessment of the number of sugar residues and anomeric configurations. The chemical shifts of anomeric protons are particularly diagnostic. |
| 1D ¹³C NMR | Reveals the number of chemically distinct carbon atoms in the molecule. | Identifies the total number of carbons and distinguishes between different types of carbons (e.g., CH, CH₂, CH₃, quaternary carbons). |
| 2D COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds. | Establishes the proton-proton connectivity within each monosaccharide unit, allowing for the tracing of the spin systems from the anomeric proton outwards. |
| 2D TOCSY (Total Correlation Spectroscopy) | Correlates all protons within a single spin system, regardless of whether they are directly coupled. | Confirms the complete spin system of each sugar ring, from the anomeric proton to the protons of the hydroxymethyl group. |
| 2D HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with its directly attached carbon atom. | Provides a direct link between the ¹H and ¹³C chemical shifts, enabling the assignment of carbon resonances based on their attached protons. |
| 2D HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds. | Crucial for identifying the glycosidic linkage between the N-methyl-L-glucosamine and L-streptose units by observing correlations between the anomeric proton of one sugar and a carbon in the other. Also helps in assigning quaternary carbons. |
| 2D NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space correlations between protons that are close to each other in the three-dimensional structure. | Provides information about the stereochemistry and conformation of the molecule, including the orientation of the two sugar rings relative to each other at the glycosidic bond. |
Experimental Protocols
A typical workflow for the NMR analysis of this compound involves the following steps:
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O), which is ideal for carbohydrate analysis as it exchanges with hydroxyl protons, simplifying the spectrum.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (typically 500 MHz or higher for better resolution). This includes 1D ¹H and ¹³C spectra, as well as 2D COSY, TOCSY, HSQC, HMBC, and NOESY experiments.
-
Data Processing: The acquired data is processed using specialized NMR software to perform Fourier transformation, phasing, and baseline correction.
-
Spectral Analysis and Assignment: The processed spectra are analyzed to assign all ¹H and ¹³C chemical shifts and to determine coupling constants and key 2D correlations. This process is iterative, with information from one experiment aiding the interpretation of others.
Illustrative NMR Data
While a complete, publicly available, and unambiguously assigned NMR dataset for this compound is scarce, the following table presents expected chemical shift ranges for key protons and carbons based on the known structure and data from related compounds like methyl N-acetyl-dihydrostreptobiosaminide.
Table 1: Expected ¹H NMR Chemical Shifts for this compound Moiety
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Key Correlations (COSY, TOCSY) |
| H-1' (N-methyl-L-glucosamine) | ~5.0-5.4 | d | H-2' |
| H-1'' (L-streptose) | ~4.8-5.2 | d | H-2'' |
| N-CH₃ | ~2.5-3.0 | s | - |
| Other sugar protons | 3.0-4.5 | m | Within each spin system |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound Moiety
| Carbon | Expected Chemical Shift (ppm) | Key Correlations (HSQC, HMBC) |
| C-1' (N-methyl-L-glucosamine) | ~95-105 | H-1', H from L-streptose (HMBC) |
| C-1'' (L-streptose) | ~98-108 | H-1'', H from N-methyl-L-glucosamine (HMBC) |
| N-CH₃ | ~30-40 | N-CH₃ protons |
| Other sugar carbons | 60-85 | Corresponding attached protons |
Visualizing the NMR Workflow and Logic
To better understand the process of this compound characterization using NMR, the following diagrams illustrate the experimental workflow and the logical relationships between different NMR experiments.
Alternative and Complementary Techniques
While NMR is the most powerful tool for the complete structure elucidation of this compound in solution, other techniques provide valuable complementary information:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the accurate molecular weight and elemental composition of this compound. Tandem MS (MS/MS) experiments can provide fragmentation patterns that offer clues about the connectivity of the monosaccharide units.
-
X-ray Crystallography: If a suitable crystal of this compound or a derivative can be obtained, X-ray crystallography can provide an unambiguous determination of the solid-state structure, including absolute stereochemistry. This can then be used to validate the solution-state structure determined by NMR.
-
Chemical Degradation: Classical chemical methods, such as hydrolysis followed by chromatographic analysis of the constituent monosaccharides, can confirm the identity of the sugar components.
A Comparative Guide to Mass Spectrometry Techniques for the Identification of Streptobiosamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mass spectrometry-based methods for the identification and quantification of Streptobiosamine, a critical component of the aminoglycoside antibiotic Streptomycin. The focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the predominant technique for this analysis, offering high sensitivity and selectivity. We will explore various experimental protocols, compare their performance metrics, and discuss key considerations for method development.
Core Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone for analyzing Streptomycin and its constituent parts, including this compound, in complex matrices such as food products and biological fluids.[1][2][3][4] This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. Typically, a triple quadrupole (QqQ) mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode, which allows for the precise measurement of specific precursor-to-product ion transitions, significantly reducing background noise and enhancing selectivity.[1][4]
The process begins with the ionization of the target molecule. For Streptomycin, positive-mode Electrospray Ionization (ESI) is universally employed, which generates the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 582.[3][5] This precursor ion is then fragmented through collision-induced dissociation (CID), and specific product ions are monitored for confirmation and quantification.[3][6]
Performance Comparison of LC-MS/MS Methods
The performance of an LC-MS/MS method is highly dependent on the sample matrix and the specific sample preparation and chromatographic conditions used. The following table summarizes key quantitative parameters from various validated methods for the analysis of Streptomycin, which inherently involves the detection of its this compound moiety through fragmentation.
| Parameter | Milk Matrix[1] | Kiwifruit Matrix[3] | Apple Matrix[4] | Vegetable Matrix[2] |
| Technique | LC-MS/MS | LC-ESI-MS/MS | LC-MS/MS | LC-MS/MS |
| Linear Range | 10–1000 ng/mL | 0.01-5.0 mg/kg | 1.0-20 µg/kg | Not Specified |
| Linearity (R²) | ≥0.99 | 0.9995 | Not Specified | Not Specified |
| Limit of Quant. (LOQ) | <10 ng/mL | 0.01 mg/kg | 2 µg/kg | 5–10 µg/kg |
| Recovery (%) | 85-105% | 94.8-110.6% | 101-105% | >80% |
| Precision (%RSD) | <20% (at 10ng/ml) | <10% | 4.1-11.4% | <7% |
| Precursor Ion (m/z) | 582 | 582 | 582 | [M+H]⁺ |
| Product Ions (m/z) | Not Specified | 263 (Quant), 246 (Confirm) | Not Specified | Not Specified |
Experimental Protocols and Methodologies
Detailed and robust experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies extracted from validated studies.
Sample Preparation
Sample preparation aims to extract the analyte from the matrix and remove interfering substances.
-
Protocol for Milk Samples [1]
-
Take 1 mL of the milk sample.
-
Add 0.4 mL of 10% Trichloroacetic acid to precipitate proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant and filter through a 0.2 µm syringe filter before LC-MS/MS injection.
-
-
Protocol for Fruit and Vegetable Samples [2][3]
-
Extract the homogenized sample with an appropriate solvent (e.g., 1% formic acid in methanol for kiwifruit).[3]
-
Centrifuge the mixture to separate solids.[3]
-
Perform a cleanup step using Solid Phase Extraction (SPE) with a suitable cartridge (e.g., hydrophilic-lipophilic-balanced cartridges) to remove matrix components.[2]
-
Evaporate the eluent and reconstitute the residue in the mobile phase for analysis.
-
Liquid Chromatography (LC) Separation
Chromatographic separation is essential for resolving the analyte from other compounds in the extract.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column or a reversed-phase C18 column is commonly used.[4][5] For instance, a Phenomenex Synergi Hydro RP 150 x 4.6 mm, 4u column has been shown to be effective.[1]
-
Mobile Phase: A gradient elution is typically used, consisting of:
-
Flow Rate: A typical flow rate is around 0.8 mL/min.[1]
Mass Spectrometry (MS) Detection
The mass spectrometer is set up to specifically detect the target analyte.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is standard for Streptomycin analysis.[3][4]
-
Analyzer: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[1][4]
-
Key Transitions: The most common transition for Streptomycin involves the precursor ion [M+H]⁺ at m/z 582. The major product ions used for quantification and confirmation are typically m/z 263 and m/z 246, which result from the cleavage of the glycosidic bonds.[3]
-
Instrument Parameters: Parameters such as collision energy, desolvation temperature, and gas flow are optimized to maximize the signal for the specific transitions.[3] For example, a collision energy of 35 eV has been used to generate the key fragments from the m/z 582 precursor.[3]
Workflow and Considerations
The overall process from sample to result follows a logical sequence, as illustrated in the diagram below.
Caption: General workflow for this compound identification via LC-MS/MS.
Advanced Techniques and Future Directions
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Q-TOF analyzers offer high mass accuracy and resolution.[7] This allows for more confident identification of analytes and characterization of unknown metabolites by determining their elemental composition, complementing traditional triple quadrupole methods.[7]
-
Chemical Derivatization: For certain analyses, sensitivity can be a limiting factor due to poor ionization efficiency.[8][9] Chemical derivatization is a strategy to modify the analyte to improve its chromatographic behavior or, more commonly, to enhance its ionization, leading to lower detection limits.[8][10][11] While not widely reported for this compound itself, methods developed for similar compounds like glucosamine, which involve derivatization to add a readily ionizable group, could be adapted to boost sensitivity if required.
References
- 1. sciex.com [sciex.com]
- 2. Simultaneous analysis of kasugamycin and streptomycin in vegetables by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of streptomycin and dihydrostreptomycin in meat by liquid chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Purification, HR-LC-ESI-MS-MS Identification, and Peptide Prediction of Bacteriocin-Like Inhibitory Substances Produced by Streptomyces sp. Isolated from Chanos chanos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ddtjournal.com [ddtjournal.com]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]
A Comparative Analysis of Streptobiosamine and Its Isomers: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of Streptobiosamine and its potential isomers, focusing on the principles of stereochemistry that govern the biological activity of aminoglycoside antibiotics. While direct experimental data comparing the isomers of this compound is not extensively available in the public domain, this document synthesizes established knowledge on structure-activity relationships within the aminoglycoside class to infer the likely impact of stereochemical variations on the efficacy of this compound.
Introduction to this compound
This compound is a disaccharide component of the well-known antibiotic, streptomycin. It is composed of two sugar moieties: L-streptose and N-methyl-L-glucosamine, linked by a glycosidic bond. The precise stereochemical arrangement of the hydroxyl and amino groups on these sugar rings is crucial for the biological activity of streptomycin, which acts by binding to the bacterial ribosome and inhibiting protein synthesis. Alterations in this stereochemistry, which would result in different isomers of this compound, are predicted to have a significant impact on its antibacterial efficacy.
The Critical Role of Stereoisomerism in Aminoglycoside Activity
The biological activity of aminoglycoside antibiotics is highly dependent on their three-dimensional structure. Isomers, which have the same molecular formula but different spatial arrangements of atoms, can exhibit vastly different pharmacological profiles. The key stereochemical features influencing the activity of aminoglycosides like this compound include:
-
Chirality of the sugar moieties: The specific stereoconfiguration of chiral centers within the N-methyl-L-glucosamine and streptose units is critical for proper binding to the ribosomal RNA target.
-
Configuration of the glycosidic linkage: The orientation (alpha or beta) of the bond connecting the two sugar residues affects the overall shape of the molecule and its fit within the ribosomal binding pocket.
-
Disposition of amino and hydroxyl groups: The spatial positioning of these functional groups is essential for forming key hydrogen bonds with the rRNA, which anchors the drug to its target.
Even minor changes, such as the inversion of a single stereocenter to create an epimer, can dramatically reduce or abolish antibacterial activity. This is often due to a loss of critical interactions with the ribosome or an increased susceptibility to bacterial resistance enzymes.
Hypothetical Comparative Data of this compound Isomers
In the absence of direct experimental data for this compound isomers, the following table presents a hypothetical comparison based on established structure-activity relationships (SAR) for aminoglycoside antibiotics. This table illustrates the expected impact of stereochemical modifications on antibacterial activity, measured as the Minimum Inhibitory Concentration (MIC). A lower MIC value indicates greater potency.
| Isomer | Stereochemical Variation | Predicted Antibacterial Activity (Hypothetical MIC in µg/mL) | Rationale based on Aminoglycoside SAR |
| This compound (Natural) | N-methyl-L -glucosamine, L -streptose | 1 | Optimal fit for the bacterial ribosomal binding site. |
| Isomer 1 | N-methyl-D -glucosamine, L -streptose | > 128 | Inversion of all stereocenters in the glucosamine moiety would likely disrupt key binding interactions. |
| Isomer 2 | N-methyl-L -glucosamine, D -streptose | > 128 | Altered stereochemistry of the streptose unit would likely lead to steric clashes within the binding pocket. |
| Isomer 3 (Epimer) | Epimerization at C-3' of N-methyl-L-glucosamine | 32 - 64 | Change in the orientation of a single hydroxyl or amino group can significantly reduce binding affinity. |
| Isomer 4 (Anomer) | β-glycosidic linkage | 16 - 32 | Alteration of the anomeric center would change the overall conformation, likely leading to a suboptimal fit. |
Note: The MIC values presented are hypothetical and intended for illustrative purposes to highlight the expected trends based on the known SAR of aminoglycosides.
Experimental Protocols
For researchers interested in performing comparative studies on this compound isomers, the following standard experimental protocols are recommended.
4.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[1][2][3][4][5]
Materials:
-
This compound and its synthesized isomers
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each isomer in a suitable solvent and create a series of two-fold serial dilutions in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Culture the bacterial strain overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in MHB.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
4.2. Ribosome Binding Assay
This assay determines the affinity of the compounds for the bacterial ribosome, which is their primary target. Various techniques can be employed, including fluorescence-based assays and filter binding assays.[6]
Materials:
-
Purified bacterial ribosomes (70S)
-
Fluorescently labeled aminoglycoside probe or radiolabeled compound
-
This compound and its isomers
-
Binding buffer
-
Filter apparatus and membranes
Procedure (Competitive Binding Assay):
-
Incubate a fixed concentration of purified ribosomes with a fluorescently labeled aminoglycoside probe.
-
Add increasing concentrations of the unlabeled this compound isomers to compete for binding with the probe.
-
After incubation, measure the fluorescence signal. A decrease in fluorescence indicates displacement of the probe by the test compound.
-
Calculate the binding affinity (e.g., IC50 or Kd) for each isomer.
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the general mechanism of action of aminoglycosides and a typical experimental workflow for their evaluation.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of Streptobiosamine and neobiosamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of two important disaccharide components of aminoglycoside antibiotics: Streptobiosamine and Neobiosamine. Understanding the distinct spectroscopic features of these molecules is crucial for their identification, characterization, and the development of new therapeutic agents. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, supported by detailed experimental protocols.
Chemical Structures
This compound is a disaccharide unit found in the antibiotic streptomycin (B1217042). It consists of L-streptose linked to N-methyl-L-glucosamine. Its chemical formula is C₁₃H₂₃NO₉, with a molecular weight of 337.32 g/mol and an exact mass of approximately 337.1373 Da.[1][2]
Neobiosamine , a component of the neomycin antibiotic complex, is a disaccharide composed of D-ribose and neosamine B (a 2,6-diamino-2,6-dideoxy-glucose).[3] Neobiosamine is a key structural component of neomycin B.[3][4]
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and Neobiosamine. It is important to note that obtaining isolated spectroscopic data for these disaccharides is challenging. Therefore, much of the available data is derived from studies on their parent aminoglycoside antibiotics, streptomycin and neomycin, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data
| Spectroscopic Parameter | This compound (inferred from Streptomycin) | Neobiosamine (inferred from Neomycin) |
| ¹H Chemical Shifts (ppm) | Predicted spectra for streptomycin show signals in the sugar region (3.0-5.5 ppm) and a characteristic N-methyl signal. | ¹H NMR spectra of neomycin show complex multiplets in the 3.0-5.5 ppm range corresponding to the sugar protons. |
| ¹³C Chemical Shifts (ppm) | Data for streptomycin indicates signals for anomeric carbons (~100 ppm) and other sugar carbons (60-80 ppm). | ¹³C NMR spectra of neomycin B show distinct signals for the carbons of the neobiosamine moiety. For instance, the C-3' carbon signal is deshielded upon phosphorylation.[5] |
| Key Distinguishing Features | Presence of a signal corresponding to the N-methyl group. | Absence of an N-methyl signal and the presence of signals from the diamino-sugar unit. |
Note: The exact chemical shifts can vary depending on the solvent, pH, and temperature.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Table 2: Comparative Mass Spectrometry Data
| Spectroscopic Parameter | This compound | Neobiosamine (inferred from Neomycin) |
| Molecular Formula | C₁₃H₂₃NO₉[1][2] | C₁₁H₂₂N₂O₇ |
| Molecular Weight ( g/mol ) | 337.32[1] | 310.31 |
| Monoisotopic Mass (Da) | 337.13728131[2] | 310.14270 |
| Expected [M+H]⁺ Ion (m/z) | 338.1446 | 311.1501 |
| Key Fragmentation Patterns | Fragmentation would likely involve cleavage of the glycosidic bond, leading to ions corresponding to the individual streptose (B1236354) and N-methyl-L-glucosamine units. | In the MS/MS spectra of neomycin, characteristic fragment ions corresponding to the neobiosamine moiety are observed.[6] |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.
Table 3: Comparative Infrared (IR) Spectroscopy Data
| Spectroscopic Parameter | This compound (inferred from Streptomycin) | Neobiosamine (inferred from Neomycin) |
| Key Absorption Bands (cm⁻¹) | Broad O-H stretching (3200-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and a complex fingerprint region (1000-1200 cm⁻¹) characteristic of C-O and C-C stretching vibrations in sugars. | Similar to this compound, with prominent O-H and C-H stretching bands. The presence of primary amine groups would also contribute to N-H stretching and bending vibrations. |
| Distinguishing Features | The IR spectrum of streptomycin sulfate (B86663) shows characteristic absorptions for the entire molecule.[7] | The IR spectrum of neomycin sulfate also displays a complex pattern representative of its structure.[8] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aminoglycoside disaccharides.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TSP or TMS).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Infusion and Ionization: Introduce the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min. Apply a high voltage to the ESI needle to generate charged droplets.
-
Mass Analysis: Analyze the resulting ions in the mass analyzer (e.g., quadrupole, time-of-flight). Acquire spectra in both positive and negative ion modes to identify the most abundant adducts.
-
Tandem MS (MS/MS): For structural elucidation, select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. If the sample is a solution, deposit a drop onto the crystal and allow the solvent to evaporate.
-
Spectrum Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal. Identify and label the major absorption bands.
Workflow for Spectroscopic Comparison
The following diagram illustrates a typical workflow for the spectroscopic comparison of this compound and Neobiosamine.
Caption: Workflow for the spectroscopic comparison of this compound and Neobiosamine.
Conclusion
This compound and Neobiosamine, while both being disaccharide components of important antibiotics, exhibit distinct structural features that can be elucidated through a combination of NMR, MS, and IR spectroscopy. The presence of an N-methyl group in this compound and the diamino-sugar moiety in Neobiosamine give rise to unique spectroscopic fingerprints. A comprehensive analysis using the techniques outlined in this guide will enable researchers to confidently identify and differentiate these two crucial biomolecules in various research and development settings.
References
- 1. Rapid determination of sugar level in snack products using infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C13H23NO9 | CID 20056682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ion Mobility Mass Spectrometry Analysis of Isomeric Disaccharide Precursor, Product and Cluster Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Streptomycin sulfate [webbook.nist.gov]
- 8. Neomycin sulfate (more than 75% b form) [webbook.nist.gov]
Unraveling the Bioactivity of Aminoglycoside Building Blocks: A Comparative Analysis of Streptobiosamine and Other Precursors
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, a deep understanding of the fundamental components of antibiotics is crucial for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the bioactivity of Streptobiosamine and other key aminoglycoside precursors, including 2-deoxystreptamine, streptidine, and neamine. This analysis, supported by available experimental data, offers valuable insights for researchers, scientists, and drug development professionals.
Aminoglycosides are a potent class of antibiotics that function by inhibiting protein synthesis in bacteria.[1][2] They achieve this by binding to the bacterial ribosome, leading to mistranslation of mRNA and ultimately, bacterial cell death.[3][4] These complex molecules are assembled from smaller precursor units, and understanding the individual contribution of these building blocks to the overall bioactivity is a key area of research.
Comparative Bioactivity of Aminoglycoside Precursors
While comprehensive comparative studies on the bioactivity of all aminoglycoside precursors are limited, available data and structural analysis allow for an insightful evaluation. The following table summarizes the known antibacterial properties of this compound and other notable precursors.
| Precursor Molecule | Role in Aminoglycoside Structure | Reported Bioactivity | Key Findings |
| This compound | Disaccharide component of streptomycin.[5] | Limited intrinsic antibacterial activity reported in publicly available literature. Its primary role appears to be structural. | As a key part of the streptomycin molecule, its contribution to the binding affinity and overall efficacy of the parent antibiotic is significant.[6] |
| 2-Deoxystreptamine | Central aminocyclitol ring in many aminoglycosides like neomycin, kanamycin, and gentamicin.[7] | Generally considered to have weak or no intrinsic antibacterial activity. However, it serves as a crucial scaffold for the attachment of other sugar moieties that confer potent bioactivity.[8] | Modifications to the 2-deoxystreptamine core are a key strategy in the development of new aminoglycoside derivatives with improved efficacy and reduced toxicity.[9][10] |
| Streptidine | Guanidino-substituted aminocyclitol core of streptomycin.[11][12] | Does not exhibit direct antibacterial activity.[13] | Interestingly, streptidine has been shown to act as a "decoy acceptor" for aminoglycoside-modifying enzymes, which are a major cause of bacterial resistance. This suggests a potential role in overcoming resistance mechanisms.[13] |
| Neamine | Composed of 2-deoxystreptamine and a neosamine sugar; a degradation product of neomycin.[14][15] | Possesses antibacterial activity, and its derivatives have shown effectiveness against both susceptible and resistant Gram-positive and Gram-negative bacteria.[14][16] | The inherent bioactivity of neamine makes it a valuable starting point for the synthesis of novel aminoglycoside analogs with enhanced therapeutic properties.[17][18] |
Mechanism of Action: The Role of Precursors in Ribosomal Targeting
The primary mechanism of action for aminoglycoside antibiotics is the inhibition of bacterial protein synthesis.[19][20][21] This is achieved through high-affinity binding to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[2][3] This interaction disrupts the decoding process, leading to the production of non-functional proteins and ultimately cell death.[1][4]
While individual precursors like 2-deoxystreptamine and streptidine may lack potent antibacterial activity on their own, they form the structural foundation necessary for the correct spatial orientation of the sugar moieties that are critical for ribosomal binding and the exertion of the antibiotic effect.[6][8] Neamine, containing both the 2-deoxystreptamine core and an amino sugar, demonstrates that the combination of these elements is a step towards achieving significant bioactivity.[14][16]
The signaling pathways affected by aminoglycosides are complex and primarily stem from the disruption of protein synthesis. The accumulation of misfolded proteins can trigger a cascade of stress responses within the bacterial cell, contributing to its demise.[22] The specific intracellular signaling pathways directly modulated by individual precursors are an area requiring further investigation.
Experimental Protocols
The determination of the bioactivity of these compounds relies on standardized antimicrobial susceptibility testing, primarily through the measurement of the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
1. Preparation of Materials:
-
Test compounds (this compound, 2-deoxystreptamine, streptidine, neamine) and control antibiotics.
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
0.5 McFarland turbidity standard.
2. Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform serial two-fold dilutions of each compound in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).
-
Incubate the plates at 35°C for 16-20 hours.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[23][24][25]
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams have been generated using Graphviz.
Conclusion
This comparative guide highlights the distinct roles of this compound and other aminoglycoside precursors. While some precursors like neamine exhibit inherent antibacterial properties, others such as 2-deoxystreptamine and streptidine serve as essential structural scaffolds or potential modulators of resistance. A thorough understanding of the bioactivity of these fundamental building blocks is paramount for the rational design of new and more effective aminoglycoside antibiotics to combat the growing threat of multidrug-resistant bacteria. Further research focusing on direct comparative studies and the elucidation of specific signaling pathways initiated by these precursors will undoubtedly accelerate the development of next-generation antimicrobial therapies.
References
- 1. How Do Aminoglycosides Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. microbenotes.com [microbenotes.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. doctor2020.jumedicine.com [doctor2020.jumedicine.com]
- 5. Streptomycin | C21H39N7O12 | CID 19649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure,SAR and uses of streptomycin | Filo [askfilo.com]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Dissociation of antibacterial activity and aminoglycoside ototoxicity in the 4-monosubstituted 2-deoxystreptamine apramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Streptidine | 85-17-6 | AS178127 | Biosynth [biosynth.com]
- 12. CAS 85-17-6: Streptidine | CymitQuimica [cymitquimica.com]
- 13. Rescue of the streptomycin antibiotic activity by using streptidine as a “decoy acceptor” for the aminoglycoside-inactivating enzyme adenyl transferase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Neamine - Wikipedia [en.wikipedia.org]
- 15. Neamine | C12H26N4O6 | CID 72392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis and antibacterial activity of novel neamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. xcessbio.com [xcessbio.com]
- 19. Inhibition of protein synthesis by streptogramins and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of protein synthesis by aminoglycoside antibiotics in polyamine-requiring bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of protein synthesis by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Aminoglycoside uptake, stress, and potentiation in Gram-negative bacteria: new therapies with old molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Aminoglycoside inhibition of Staphylococcus aureus biofilm formation is nutrient dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the Synthesis of Streptobiosamine: Chemical Degradation vs. Biosynthesis
Streptobiosamine, a critical disaccharide component of the antibiotic streptomycin, is a molecule of significant interest to researchers in drug development and medicinal chemistry. Its synthesis is a key step in the development of novel aminoglycoside antibiotics and probes to study bacterial resistance mechanisms. This guide provides a comparative overview of the two primary approaches for obtaining this compound: chemical synthesis through the degradation of streptomycin and enzymatic biosynthesis.
Comparison of Synthesis Routes
The choice of synthesis route for this compound depends on the desired scale, purity requirements, and the specific derivative needed. Chemical synthesis starting from readily available streptomycin offers a practical and scalable method for producing protected intermediates suitable for further chemical modification. In contrast, biosynthesis represents the natural route of formation but is less straightforward to harness for the production of isolated this compound.
| Parameter | Chemical Synthesis (from Streptomycin) | Enzymatic Biosynthesis |
| Starting Material | Streptomycin Sulfate (commercially available) | Glucose and other simple precursors |
| Methodology | Multi-step chemical degradation and modification | Fermentation using Streptomyces griseus |
| Reported Yield | High yields for individual steps (e.g., 81-92% for key steps)[1] | Not typically reported for isolated this compound; focus is on overall antibiotic production |
| Scalability | Demonstrated on a gram-scale[1] | Potentially large-scale for streptomycin production, but not for isolating this compound |
| Product | Typically yields protected derivatives of this compound or its components (e.g., methyl streptobiosaminide)[1] | Produces the entire streptomycin molecule, from which this compound is a structural part[2][3] |
| Advantages | - High yields for specific steps- Scalable- Produces versatile building blocks for further synthesis[1] | - Utilizes natural metabolic pathways- Potential for producing the native stereochemistry |
| Disadvantages | - Multi-step process requiring protection and deprotection- Use of potentially hazardous reagents | - Complex to control and optimize for a specific intermediate- Isolation of this compound from the full antibiotic is challenging |
Experimental Protocols
Chemical Synthesis from Streptomycin
A practical, gram-scale synthesis of a protected streptamine derivative, a core component of this compound, has been reported, which can then be used in glycosylation reactions.[1] The overall process involves several stages, starting from the reduction of streptomycin, followed by deguanylation, diazotization, protection of hydroxyl groups, and finally, cleavage of the glycosidic bond.
Key Experimental Steps:
-
Reduction of Dihydrostreptomycin: Commercially available streptomycin sulfate is reduced to dihydrostreptomycin using sodium borohydride in an aqueous solution.[1]
-
Deguanylation: The dihydrostreptomycin is then deguanylated by refluxing in a saturated aqueous solution of barium hydroxide for 36 hours.[1]
-
Diazotization: The resulting amino groups are converted to azides using imidazole-1-sulfonyl azide in the presence of a copper sulfate catalyst in aqueous methanol for 16 hours. This step yields 1,3-di(deamino)-1,3-diazidodihydrostreptomycin.[1]
-
Benzylation of Hydroxyl Groups: All alcohol groups are protected as benzyl ethers by treating the diazotized product with benzyl bromide and sodium hydride in dimethylformamide (DMF).[1]
-
Glycosidic Bond Cleavage: The crucial step to isolate the streptamine and this compound moieties involves heating the fully protected compound in a solution of 3 N HCl in methanol and dichloromethane. This reaction cleaves the glycosidic bond, yielding methyl streptobiosaminide and a protected streptamine derivative.[4] The methyl streptobiosaminide can then be further processed to obtain this compound. An 81% yield for the methyl streptobiosaminide has been reported for this step.[1]
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages in the chemical synthesis of a protected streptamine derivative and methyl streptobiosaminide from streptomycin.
Caption: Workflow for the chemical synthesis of key precursors to this compound from Streptomycin.
Biosynthesis of Streptomycin
The biosynthesis of streptomycin in Streptomyces griseus is a complex enzymatic process.[2] The pathway involves the formation of the three main components—streptidine, streptose, and N-methyl-L-glucosamine—which are then assembled. The formation of dihydrostreptomycin 6-phosphate from dihydrostreptosyl streptidine 6-phosphate is a key step, catalyzed by enzymes in the cell-free extracts of S. griseus.[3] While this pathway is well-studied for understanding the natural production of the antibiotic, it is not practically used for the isolation of this compound for synthetic purposes.
The following diagram illustrates the general concept of the biosynthetic pathway.
Caption: Simplified overview of the biosynthetic pathway of Streptomycin.
References
- 1. Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of streptomycin. Enzymatic formation of dihydrostreptomycin 6-phosphate from dihydrostreptosyl streptidine 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of Streptobiosamine Derivatives in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Streptobiosamine derivatives, focusing on their performance in key biological assays. Leveraging data from structurally similar aminoglycosides, this document offers insights into their antibacterial and potential anticancer activities.
This compound, a core component of the well-known antibiotic streptomycin, represents a critical scaffold for the development of novel therapeutic agents. Modifications to this amino disaccharide can significantly impact biological activity, offering pathways to enhance efficacy against resistant pathogens and explore new therapeutic avenues, including oncology. This guide synthesizes available data on derivatives of related aminoglycosides, such as kanamycin and neamine, to provide a comparative framework for future research and development.
Antibacterial Activity: A Comparative Analysis
The primary therapeutic application of aminoglycosides lies in their potent antibacterial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various kanamycin A derivatives against a panel of bacterial strains. These derivatives feature modifications at the 6"-position, a key site for structure-activity relationship studies.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of 6"-Modified Kanamycin A Derivatives [1]
| Compound | R Group | S. aureus ATCC 29213 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | M. smegmatis ATCC 607 |
| Kanamycin A (Parent) | OH | 2 | 2 | >64 | 0.125–0.25 |
| Derivative 1 | NH(CH₂)₂NH₂ | 4 | 4 | 32 | 0.5-1 |
| Derivative 2 | NH(CH₂)₃NH₂ | 2 | 2 | 16 | 0.25-0.5 |
| Derivative 3 | NH(CH₂)₄NH₂ | 2 | 2 | 8 | 0.25-0.5 |
| Derivative 4 | NH(CH₂)₅NH₂ | 4 | 4 | 16 | 0.5-1 |
Anticancer Potential: An Emerging Frontier
While extensively studied for their antibacterial effects, the potential of aminoglycoside derivatives as anticancer agents is an emerging area of investigation. The mechanism is thought to involve the induction of apoptosis in cancer cells. The following table, structured based on typical cytotoxicity data presentation, illustrates the kind of comparative data required to evaluate the anticancer potential of novel derivatives. Data for hypothetical this compound derivatives are presented to exemplify this.
Table 2: Comparative Cytotoxicity (IC50 in µM) of Hypothetical this compound Derivatives against Human Cancer Cell Lines
| Compound | Modification | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| SBD-1 (Parent) | Unmodified | >100 | >100 | >100 |
| SBD-2 | C6'-Azido | 75.4 | 82.1 | 68.5 |
| SBD-3 | C6'-Amino | 52.8 | 61.5 | 49.2 |
| SBD-4 | C6'-(Piperidin-1-yl) | 31.2 | 40.7 | 28.9 |
| SBD-5 | C6'-(4-Fluorophenyl)amino | 15.6 | 22.3 | 18.1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of the derivatives is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for MTT Assay for Cytotoxicity
The cytotoxic effects of the derivatives on cancer cell lines are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these derivatives exert their effects is fundamental for rational drug design.
Antibacterial Mechanism: Ribosome Inhibition
Aminoglycosides, and by extension this compound derivatives, primarily function by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[2][3] They bind to the 30S ribosomal subunit, inducing mistranslation of mRNA and ultimately leading to bacterial cell death. The structure-activity relationship is heavily influenced by the nature and position of substituents on the amino sugar rings.[2]
Anticancer Mechanism: Induction of Apoptosis
The pro-apoptotic activity of aminoglycosides in cancer cells is believed to be mediated through the intrinsic apoptotic pathway. This process is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.[4]
Experimental Workflow
The systematic evaluation of novel derivatives follows a structured workflow from initial screening to the determination of specific activity.
References
- 1. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Structure-Activity Relationships Among the Aminoglycoside Antibiotics: Role of Hydroxyl and Amino Groups | Semantic Scholar [semanticscholar.org]
- 3. Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and otoprotective strategies of programmed cell death on aminoglycoside-induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Streptobiosamine's Potential Interaction with Aminoglycoside-Modifying Enzymes
For researchers, scientists, and drug development professionals, understanding the mechanisms of antibiotic resistance is paramount. Aminoglycoside-modifying enzymes (AMEs) represent a primary pathway for bacterial resistance against aminoglycoside antibiotics. This guide explores the potential cross-reactivity of Streptobiosamine, a key structural component of the antibiotic streptomycin, with these enzymes. Due to a lack of direct experimental data on this compound alone, this analysis is based on the known interactions of its parent compound, streptomycin, and other aminoglycosides.
This compound is a disaccharide unit that forms part of the streptomycin molecule.[1][2][3] Specifically, it is composed of streptose and N-methyl-L-glucosamine.[2][4] The structure of streptomycin consists of this this compound moiety linked to a streptidine ring.[4][5] Bacterial resistance to aminoglycosides is most commonly due to enzymatic modification by AMEs, which include three main families: Aminoglycoside Acetyltransferases (AACs), Aminoglycoside Nucleotidyltransferases (ANTs), and Aminoglycoside Phosphotransferases (APHs).[6][7][8] These enzymes catalyze the transfer of acetyl, nucleotidyl, or phosphate groups to the aminoglycoside, thereby inactivating the drug.[6]
Comparison of Aminoglycoside Susceptibility to Modifying Enzymes
| Aminoglycoside | Key Structural Feature | Known Modifying Enzymes | Inactivation Mechanism |
| Streptomycin | Contains this compound and a streptidine ring | ANT(6), ANT(3"), APH(6) | Adenylylation or Phosphorylation |
| Kanamycin | 2-deoxystreptamine core | APH(3'), AAC(6'), ANT(4') | Phosphorylation, Acetylation, Adenylylation |
| Gentamicin | 2-deoxystreptamine core | AAC(3), AAC(6'), ANT(2"), APH(2") | Acetylation, Adenylylation, Phosphorylation |
| Neomycin | 2-deoxystreptamine core | APH(3'), AAC(3) | Phosphorylation, Acetylation |
| Amikacin | Acylated at the N-1 position | AAC(6') | Acetylation (less susceptible to others) |
This table is a summary of known modifications and does not represent an exhaustive list. The susceptibility can vary depending on the specific enzyme subtype.
Cross-reactivity among aminoglycosides in terms of allergic reactions is common due to structural similarities, particularly within the deoxystreptamine group.[9] For example, cross-reactivity between neomycin and tobramycin has been observed.[9] However, cross-reactivity between streptomycin and other aminoglycosides is significantly lower.[10] This suggests that the unique structure of this compound and the streptidine ring in streptomycin sets it apart from the 2-deoxystreptamine-containing aminoglycosides.
Experimental Protocols for Assessing AME Activity
To evaluate the interaction between a compound like this compound and an AME, several experimental protocols can be employed. These assays typically measure the consumption of a substrate or the formation of a product resulting from the enzymatic modification.
1. Radioenzymatic Assays: This is a highly sensitive method to determine the activity of AMEs.
-
Principle: A radiolabeled co-substrate (e.g., [¹⁴C]acetyl-CoA for AACs or [γ-³²P]ATP for APHs) is used in the enzymatic reaction. The aminoglycoside is incubated with the enzyme and the radiolabeled co-substrate.
-
Methodology:
-
Prepare a reaction mixture containing the purified AME, the aminoglycoside substrate (e.g., this compound), the radiolabeled co-substrate, and a suitable buffer.
-
Incubate the mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by boiling or adding a quenching agent).
-
Separate the radiolabeled, modified aminoglycoside from the unreacted radiolabeled co-substrate. This is often achieved by spotting the mixture onto phosphocellulose paper, which binds the positively charged aminoglycoside, and then washing away the unbound co-substrate.
-
Quantify the radioactivity of the modified aminoglycoside using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.
-
2. Spectrophotometric Assays: These assays are continuous and measure the change in absorbance of a substrate or product.
-
Principle: For AACs, the transfer of the acetyl group from acetyl-CoA to the aminoglycoside releases Coenzyme A (CoA). The free thiol group of CoA can be detected by reacting it with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that absorbs at 412 nm.
-
Methodology:
-
Prepare a reaction mixture in a cuvette containing the AME, the aminoglycoside substrate, acetyl-CoA, DTNB, and a suitable buffer.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
The initial rate of the reaction is proportional to the enzyme activity.
-
3. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): These methods can be used to separate and identify the modified aminoglycoside.
-
Principle: The enzymatic reaction is performed, and the resulting mixture is analyzed by HPLC to separate the modified product from the substrate. Mass spectrometry can then be used to confirm the identity of the product by its mass-to-charge ratio.
-
Methodology:
-
Perform the enzymatic reaction as described for the radioenzymatic assay (using non-radiolabeled co-substrates).
-
Stop the reaction and inject an aliquot of the mixture into an HPLC system.
-
Separate the components using an appropriate column and mobile phase.
-
Detect the substrate and product peaks using a suitable detector (e.g., UV or MS).
-
Quantify the amount of product formed by integrating the peak area.
-
Visualizing Experimental Workflows and Relationships
To better understand the processes and concepts discussed, the following diagrams illustrate the experimental workflow for assessing AME activity and the structural relationship of this compound to streptomycin.
Caption: General workflow for determining aminoglycoside-modifying enzyme activity.
Caption: Structural relationship of this compound to Streptomycin.
References
- 1. This compound | C13H23NO9 | CID 20056682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. medkoo.com [medkoo.com]
- 4. Streptomycin structural features | PPTX [slideshare.net]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Streptomycin [pdb101.rcsb.org]
- 6. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Altering Aminoglycoside Structures on Bacterial Resistance Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. uspharmacist.com [uspharmacist.com]
Benchmarking new analytical techniques for Streptobiosamine against established methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and emerging analytical techniques for the detection and quantification of Streptobiosamine. As a key component of the antibiotic Streptomycin and a potential impurity or degradation product in pharmaceutical formulations, accurate and sensitive measurement of this compound is critical for quality control and research applications. This document outlines the performance of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), High-Performance Liquid Chromatography (HPLC) with various detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis
While specific quantitative performance data for this compound is not extensively available in publicly accessible literature, the following tables summarize the typical performance characteristics of the discussed analytical techniques for the closely related parent compound, Streptomycin. This data serves as a valuable reference for estimating the potential performance for this compound analysis.
Table 1: Comparison of Analytical Techniques for Aminoglycoside Analysis (with Streptomycin as a reference)
| Feature | HPAE-PAD | HPLC (UV/CAD) | LC-MS/MS |
| Principle | Anion-exchange chromatography with electrochemical detection of carbohydrates and related compounds. | Separation based on polarity (Reversed-Phase) with UV or Charged Aerosol Detection. | Chromatographic separation coupled with mass-based detection for high specificity. |
| Specificity | High for carbohydrates and aminoglycosides. | Moderate, dependent on chromatographic resolution. | Very High, based on mass-to-charge ratio. |
| Sensitivity | Very High (picomole levels).[1][2] | Moderate to High. | Extremely High (femtogram to picogram levels). |
| Derivatization | Not required. | Often required for UV detection due to lack of a strong chromophore in this compound. | Not required. |
| Primary Use | Quantification of carbohydrates, aminoglycosides, and related substances. | Routine quality control, purity analysis. | Confirmatory analysis, quantification in complex matrices, metabolite identification. |
Table 2: Quantitative Performance Data for Streptomycin Analysis (as a proxy for this compound)
| Parameter | HPAE-PAD | RP-HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | Not explicitly stated for this compound, but very low detection limits are reported for aminoglycosides.[1] | 0.083 µg/mL[3] | In the ng/mL to µg/kg range.[4][5] |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound. | 0.28 µg/mL[3] | In the ng/mL to µg/kg range.[5][6] |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.998[3] | > 0.99[4][5] |
| Accuracy (% Recovery) | Not explicitly stated for this compound. | Not explicitly stated. | 85-105%[4] |
| Precision (%RSD) | Not explicitly stated for this compound. | < 2% | < 15% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for Streptomycin and its impurities and can be adapted for the specific analysis of this compound.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
This technique is highly suitable for the direct analysis of underivatized carbohydrates and aminoglycosides like this compound.
-
Sample Preparation: Samples containing this compound are diluted in high-purity water to a concentration within the linear range of the detector. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
-
Chromatographic Conditions:
-
Column: A high-performance anion-exchange column, such as a Thermo Scientific™ Dionex™ CarboPac™ PA1.[1]
-
Mobile Phase: A sodium hydroxide gradient is typically used for elution. For instance, a gradient of 70 mM NaOH can be employed.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at 30 °C.[1]
-
-
Detection:
-
Detector: Pulsed Amperometric Detector with a gold working electrode and an Ag/AgCl reference electrode.
-
Waveform: A standard quadruple-potential waveform is applied for detection.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Charged Aerosol Detection (CAD)
RP-HPLC is a widely used technique for the analysis of pharmaceutical compounds. Due to the lack of a strong UV chromophore in this compound, derivatization is often necessary for UV detection, while CAD offers a universal detection alternative.
-
Sample Preparation:
-
For UV Detection: Pre-column derivatization with a UV-absorbing agent is typically required.
-
For CAD: Samples are dissolved in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of a buffer (e.g., monopotassium phosphate) and an organic solvent (e.g., acetonitrile). A common mobile phase composition is a 55:45 (v/v) ratio of buffer to acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength (UV): Dependent on the derivatizing agent, for example, 224 nm.[3]
-
-
Detection (CAD):
-
A universal detector that measures charged aerosol particles, providing a response proportional to the mass of the analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest specificity and sensitivity, making it the gold standard for confirmatory analysis and quantification in complex matrices.
-
Sample Preparation: A simple protein precipitation with an organic solvent like acetonitrile is often sufficient for biological samples. For other matrices, a solid-phase extraction (SPE) cleanup may be employed.
-
Chromatographic Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for polar compounds like this compound.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions.
-
Mandatory Visualizations
Workflow and Biosynthesis of this compound
The following diagrams illustrate the general analytical workflow for this compound and its formation within the broader Streptomycin biosynthesis pathway.
Caption: General analytical workflow for the determination of this compound.
Caption: Simplified schematic of the Streptomycin biosynthesis pathway highlighting the formation of this compound.[7]
References
- 1. lcms.cz [lcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ijsred.com [ijsred.com]
- 4. sciex.com [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of an UPLC-ESI-MS/MS Analytical Method for the Determination of Streptomycin and Dihydrostreptomycin Residues in Honey – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Identification and control of impurities in streptomycin sulfate by high-performance liquid chromatography coupled with mass detection and corona charged-aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Streptobiosamine: A Step-by-Step Guide for Laboratory Professionals
Streptomycin and by extension its components are considered hazardous chemical waste.[2][3] Improper disposal, such as flushing down drains or discarding in regular trash, can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[4][5][6] Aminoglycosides like streptomycin are not typically destroyed by standard autoclaving procedures, necessitating their disposal as chemical waste.[7]
Immediate Safety and Handling
Before handling streptobiosamine or related waste, it is imperative to consult the Safety Data Sheet (SDS) for streptomycin.[2][3][8][9][10] Always wear appropriate Personal Protective Equipment (PPE).
| Action | Personal Protective Equipment (PPE) Required | Waste Stream |
| Handling Solid this compound | Nitrile gloves, safety glasses/goggles, lab coat | Hazardous Chemical Waste (Solid) |
| Handling this compound Solutions | Nitrile gloves, safety glasses/goggles, lab coat | Hazardous Chemical Waste (Aqueous) |
| Cleaning Spills | Double nitrile gloves, safety glasses/goggles, lab coat | Hazardous Chemical Waste (Solid) |
| Disposing of Contaminated Items | Nitrile gloves, safety glasses/goggles, lab coat | Hazardous Chemical Waste (Solid) |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound, along with contaminated items such as gloves, weigh boats, and absorbent pads, in a designated, leak-proof container clearly labeled for hazardous chemical waste.[11][12]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, compatible, and shatter-resistant container (plastic is often preferred).[13] Do not mix with other waste streams, particularly organic solvents, unless approved by your institution's Environmental Health and Safety (EHS) office.[11]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[6]
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[14]
-
Identify the contents, including "this compound waste" or "Streptomycin waste."
-
Indicate the approximate concentration and quantity.
-
Record the date when the first waste was added to the container.[15]
3. Waste Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][16] This area should be at or near the point of generation.
-
Ensure all waste containers are kept securely closed except when adding waste.[13][14][16]
-
Store waste in secondary containment (such as a spill tray) to prevent leaks and spills.[11]
-
Do not store incompatible chemicals together. For instance, keep acids and bases in separate secondary containers.[16]
4. Request for Disposal:
-
Once the waste container is full, or according to your institution's regulations (e.g., storage time limits), arrange for disposal through your EHS office.[13]
-
Follow your institution's specific procedures for requesting a chemical waste pickup. All waste must be disposed of through an approved hazardous waste program.[2][3][8][14]
Spill and Emergency Procedures
In the event of a spill, take the following immediate actions:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and safety glasses or goggles.[15]
-
Contain and Clean: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[8][15]
-
Collect Waste: Collect the contaminated absorbent material and place it in the hazardous chemical waste container.[15]
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution and dispose of all cleaning materials as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C13H23NO9 | CID 20056682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. westliberty.edu [westliberty.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 5. dovepress.com [dovepress.com]
- 6. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 7. bitesizebio.com [bitesizebio.com]
- 8. bartlett.ca [bartlett.ca]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. vumc.org [vumc.org]
- 15. benchchem.com [benchchem.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
